molecular formula C4H8O2 B110775 Oxetan-2-ylmethanol CAS No. 61266-70-4

Oxetan-2-ylmethanol

Cat. No.: B110775
CAS No.: 61266-70-4
M. Wt: 88.11 g/mol
InChI Key: PQZJTHGEFIQMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetan-2-ylmethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This colorless to yellow liquid, with the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol, serves as a key precursor for the synthesis of various complex molecules . Its primary application lies in its use to produce intermediates such as Toluene-4-sulfonic acid oxetan-2-ylmethyl ester, which are crucial in the development of active pharmaceutical ingredients (APIs) . The oxetane ring is a valuable motif in drug design, often used to improve the physicochemical properties of candidate molecules. Key Specifications: - CAS Number: 61266-70-4 - Purity: ≥96% - Boiling Point: 98°C at 15 mmHg - Density: 1.080 g/mL - Flash Point: 78.8°C - Storage: Moisture-sensitive; recommended to store in a freezer under an inert atmosphere (-20°C to -10°C) Safety and Handling: This compound is for research use only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet and adhere to standard laboratory safety protocols. Both racemic (CAS 61266-70-4) and enantiopure forms, such as (R)-Oxetan-2-yl-methanol (CAS 1932342-97-6) and [(2S)-oxetan-2-yl]methanol (CAS 2090778-00-8), are available for stereospecific synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-3-4-1-2-6-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZJTHGEFIQMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484292
Record name Oxetan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61266-70-4
Record name Oxetan-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxetan-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-oxetan-2-ylmethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-oxetan-2-ylmethanol, a chiral building block with the CAS number 2090778-00-8 , has emerged as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its unique four-membered oxetane ring imparts favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (S)-oxetan-2-ylmethanol, with a focus on its role in the development of novel therapeutics.

Core Properties of (S)-oxetan-2-ylmethanol

A thorough understanding of the physicochemical properties of (S)-oxetan-2-ylmethanol is essential for its effective application in research and development. The following tables summarize its key identifiers and properties.

Table 1: Chemical Identification
IdentifierValue
CAS Number 2090778-00-8
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
Synonyms [(2S)-oxetan-2-yl]methanol, (S)-2-(Hydroxymethyl)oxetane
Table 2: Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[1]
Boiling Point 168.8 ± 8.0 °C (Predicted)[1]
Density 1.093 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.44 ± 0.10 (Predicted)[1]
Optical Rotation -9.30° (c=1.00 g/100ml , MEOH)[1]
Storage Temperature 2-8°C[1]

Safety and Handling

(S)-oxetan-2-ylmethanol is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard H227Combustible liquid
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis of (S)-oxetan-2-ylmethanol

The synthesis of (S)-oxetan-2-ylmethanol can be achieved through various routes. A common and effective method involves the acid-catalyzed hydrolysis of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide, which is itself prepared from (S)-glycidol.

Detailed Synthesis Protocol

This protocol outlines the preparation of (S)-oxetan-2-ylmethanol starting from (S)-glycidol.

Step 1: Preparation of (2S)-2-[(1-ethoxyethoxy)methyl]oxirane

  • To a reaction flask, add (S)-glycidol and ethyl vinyl ether.

  • Cool the mixture to 5°C.

  • Add p-toluenesulfonic acid hydrate in portions while maintaining the temperature.

  • Allow the reaction to proceed at 25°C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 1 hour, then allow the layers to separate.

  • Collect the organic layer containing the desired product.

Step 2: Preparation of (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide

  • In a separate flask, mix potassium tert-butoxide and trimethylsulfoxonium iodide in an alcohol solvent.

  • To this mixture, add the (2S)-2-[(1-ethoxyethoxy)methyl]oxirane obtained in Step 1.

  • Subject the resulting mixture to a ring expansion reaction.

Step 3: Acid-Catalyzed Hydrolysis to (S)-oxetan-2-ylmethanol [2]

  • Mix the (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide from Step 2 with an acid solution.

  • Stir the mixture to facilitate the acid-catalyzed hydrolysis reaction.

  • Upon completion, the reaction yields (S)-oxetan-2-ylmethanol.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagents Reagents for Ring Expansion cluster_intermediate2 Intermediate 2 cluster_hydrolysis Hydrolysis cluster_product Final Product S_Glycidol (S)-Glycidol Intermediate_Oxirane (2S)-2-[(1-ethoxyethoxy)methyl]oxirane S_Glycidol->Intermediate_Oxirane Ethyl_Vinyl_Ether Ethyl Vinyl Ether Ethyl_Vinyl_Ether->Intermediate_Oxirane p_TSA p-Toluenesulfonic Acid p_TSA->Intermediate_Oxirane Addition Reaction Intermediate_Propylene_Oxide (2S)-[2-(1-ethoxyethoxy)methyl]propylene oxide Intermediate_Oxirane->Intermediate_Propylene_Oxide KOtBu Potassium tert-butoxide KOtBu->Intermediate_Propylene_Oxide TMSOI Trimethylsulfoxonium iodide TMSOI->Intermediate_Propylene_Oxide Ring Expansion Final_Product (S)-oxetan-2-ylmethanol Intermediate_Propylene_Oxide->Final_Product Acid_Solution Acid Solution Acid_Solution->Final_Product Acid-Catalyzed Hydrolysis

Caption: Synthetic workflow for (S)-oxetan-2-ylmethanol.

Application in Drug Discovery: A Case Study in GSK-3 Inhibition

The oxetane motif is frequently incorporated into drug candidates to enhance their pharmacological properties. A notable application is in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. GSK-3 is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, which is negatively regulated by GSK-3. Inhibition of GSK-3 by a hypothetical drug incorporating the (S)-oxetan-2-ylmethanol moiety would lead to the stabilization and nuclear translocation of β-catenin, followed by the transcription of target genes.

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3, CK1) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc stabilizes and translocates Drug GSK-3 Inhibitor (with (S)-oxetan-2-ylmethanol) Drug->Destruction_Complex inhibits GSK-3 component Target_Genes Target Gene Transcription Beta_Catenin_Nuc->Target_Genes TCF_LEF TCF/LEF TCF_LEF->Target_Genes co-activates

Caption: Wnt/β-catenin pathway modulation by a GSK-3 inhibitor.

Conclusion

(S)-oxetan-2-ylmethanol is a chiral building block with a compelling profile for applications in drug discovery and medicinal chemistry. Its favorable physicochemical properties and the synthetic accessibility make it an attractive component for the design of novel therapeutics. The strategic incorporation of the oxetane motif can lead to significant improvements in the drug-like properties of a molecule, addressing key challenges in the development of new medicines. As research into novel chemical entities continues, the utility of (S)-oxetan-2-ylmethanol and related oxetane-containing structures is expected to expand, offering new opportunities for the creation of innovative and effective therapies.

References

Oxetan-2-ylmethanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Oxetan-2-yl)methanol is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with a hydroxymethyl group. The oxetane motif is of significant interest in medicinal chemistry and drug discovery. Its incorporation into molecules can impart desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (oxetan-2-yl)methanol.

Chemical Structure and IUPAC Name

The chemical structure of (oxetan-2-yl)methanol consists of a saturated four-membered ring containing one oxygen atom (an oxetane), with a methanol group attached at the 2-position.

  • IUPAC Name: (Oxetan-2-yl)methanol[4]

  • Synonyms: 2-Hydroxymethyloxetane, 2-Oxetanemethanol, 2-Oxetanylmethanol[4][5]

  • Molecular Formula: C₄H₈O₂[4]

  • CAS Number: 61266-70-4[4]

The structure can be represented by the following SMILES string: OCC1CCO1.[6]

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of (oxetan-2-yl)methanol is presented in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight 88.11 g/mol
Physical Form Liquid[7]
Purity ≥95-97% (typical)[6]
Topological Polar Surface Area (TPSA) 29.46 Ų[6]
LogP (octanol-water partition coefficient) -0.2324[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 1[6]
Storage Temperature 2-8°C, under inert atmosphere[6]

Experimental Protocols: Synthesis of (Oxetan-2-yl)methanol

The following is a representative experimental protocol for the synthesis of (oxetan-2-yl)methanol, based on descriptions found in the chemical literature.[4] This method involves the acid-catalyzed hydrolysis of a protected propylene oxide derivative.

Reaction Scheme:

[2-(1-ethoxyethoxy)methyl]propylene oxide → (Oxetan-2-yl)methanol

Materials and Reagents:

  • [2-(1-ethoxyethoxy)methyl]propylene oxide

  • Acid solution (e.g., acetic acid, hydrochloric acid, or sulfuric acid) at a concentration of 1.5-3.0 mol/L[4]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., sodium sulfate)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, [2-(1-ethoxyethoxy)methyl]propylene oxide is mixed with the chosen acid solution.[4]

  • Acid-Catalyzed Hydrolysis: The mixture is subjected to an acid-catalyzed hydrolysis reaction. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, the mixture is quenched, and the product is extracted into an organic solvent like ethyl acetate.

  • Purification: The organic phase is dried over a drying agent such as sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by column chromatography to yield pure (oxetan-2-yl)methanol.

Role in Drug Discovery and Medicinal Chemistry

While specific signaling pathways for (oxetan-2-yl)methanol are not extensively documented, the broader class of oxetane-containing compounds has a significant role in drug discovery. The oxetane ring is considered a valuable structural motif that can positively influence the properties of drug candidates.[1][2]

The introduction of an oxetane moiety can:

  • Enhance Solubility: The polar nature of the oxetane ring can improve the aqueous solubility of a compound.[1][2]

  • Improve Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation compared to other functional groups.[1][2]

  • Modulate Lipophilicity: The oxetane group can serve as a low-lipophilicity replacement for other groups, such as a gem-dimethyl group.[2]

  • Influence Basicity: The inductive effect of the oxygen atom in the oxetane ring can reduce the pKa of nearby amine groups.[3]

These properties make oxetane-containing molecules, including derivatives of (oxetan-2-yl)methanol, attractive building blocks in the design of novel therapeutics.

Visualization of Concepts

Synthesis Workflow for (Oxetan-2-yl)methanol

G Figure 1: Synthesis Workflow for (Oxetan-2-yl)methanol A [2-(1-ethoxyethoxy)methyl] propylene oxide C Acid-Catalyzed Hydrolysis A->C B Acid Solution (1.5-3.0 mol/L) B->C D Work-up and Extraction C->D E Purification (Chromatography) D->E F (Oxetan-2-yl)methanol E->F

Caption: A simplified workflow for the synthesis of (oxetan-2-yl)methanol.

Role of the Oxetane Motif in Drug Discovery

G Figure 2: Influence of the Oxetane Motif in Drug Discovery A Oxetane Motif B Improved Aqueous Solubility A->B C Enhanced Metabolic Stability A->C D Modulated Lipophilicity A->D E Reduced Basicity of Proximal Amines A->E F Improved Pharmacokinetic and Pharmacodynamic Properties B->F C->F D->F E->F

Caption: The impact of incorporating an oxetane motif on drug candidate properties.

References

An In-depth Technical Guide to the Spectral Data of Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for oxetan-2-ylmethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules.

Predicted Spectral Data of this compound

The following tables summarize the predicted spectral data for this compound. This information is crucial for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8 - 4.9m1HH-2
~4.5 - 4.6m2HH-4
~3.7 - 3.8m2H-CH₂OH
~2.6 - 2.7m1HH-3a
~2.4 - 2.5m1HH-3b
~1.8 - 2.2br s1H-OH

Note: Chemical shifts are referenced to TMS (δ 0.00). The multiplicity is abbreviated as: m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~78 - 80C-2
~68 - 70C-4
~65 - 67-CH₂OH
~25 - 27C-3

Note: Chemical shifts are referenced to TMS (δ 0.00).

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
3000 - 2850MediumC-H stretch (aliphatic)
~1100StrongC-O-C stretch (ether, oxetane ring)
~1050StrongC-O stretch (primary alcohol)
~980StrongOxetane ring breathing
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
88Moderate[M]⁺ (Molecular Ion)
87Moderate[M-H]⁺
58High[M - CH₂O]⁺
57High[M - CH₂OH]⁺
45Moderate[CH₂OH]⁺
31High[CH₂O]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest method.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for volatile compounds like this compound include:

    • Direct Infusion: The sample is directly injected into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for small molecules that produces a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent (+ TMS) Sample->Prep_NMR Prep_IR Prepare as Neat Film or on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS or Direct Infusion MS Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Physical properties of Oxetan-2-ylmethanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Oxetan-2-ylmethanol, a valuable building block in medicinal chemistry and materials science. The document details its boiling point and density, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

This compound, with the chemical formula C₄H₈O₂, is a colorless to light yellow liquid. Its physical characteristics are crucial for its application in synthesis, formulation, and process development.

Data Summary

The following table summarizes the available quantitative data for the primary physical properties of this compound.

Physical PropertyValueRemarks
Boiling Point 168.8 ± 8.0 °CPredicted
129 - 130 °CAs per literature (lit.)
Density 1.093 ± 0.06 g/cm³Predicted

Experimental Protocols

Precise determination of physical properties is fundamental to chemical characterization. The following sections describe standard methodologies for ascertaining the boiling point and density of liquid samples like this compound.

Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

  • Thiele tube

  • High-temperature mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

Procedure:

  • A small sample (approximately 0.5 mL) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is inserted into a Thiele tube containing mineral oil, ensuring the heat-transferring side arm is properly oriented.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to re-enter the capillary tube.[1][2]

Density Determination via Pycnometer

A pycnometer (or specific gravity bottle) is used for the precise measurement of a liquid's density.

Apparatus:

  • Pycnometer (e.g., 10 mL, with a ground-glass stopper and capillary)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer (calibrated)

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with distilled water of a known density and placed in a constant temperature water bath (e.g., 20 °C) until thermal equilibrium is reached. The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed to determine the mass of the water.

  • The volume of the pycnometer is calculated using the known density of water at the specific temperature.

  • The pycnometer is emptied, dried, and then filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath, the volume adjusted, and it is weighed again to determine the mass of the this compound.

  • The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical characterization of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Starting Material (e.g., Glycidol derivative) B Ring Expansion Reaction A->B Reagents C Crude this compound B->C Work-up D Purification (e.g., Distillation) C->D E Pure this compound D->E F Physical Property Analysis E->F G Boiling Point Determination F->G H Density Measurement F->H I Spectroscopic Analysis (NMR, IR) F->I

Caption: Workflow for Synthesis and Characterization.

References

Commercial Availability and Technical Guide to Oxetan-2-ylmethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-2-ylmethanol is a valuable building block in medicinal chemistry, prized for its ability to introduce the oxetane motif into drug candidates. This four-membered heterocyclic ether can significantly enhance the physicochemical properties of molecules, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformation and basicity of proximal functional groups. This technical guide provides a comprehensive overview of the commercial availability of this compound, including its racemic and enantiomerically pure forms, and details its key applications in drug discovery. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and visualizes a relevant biological signaling pathway where oxetane-containing molecules have shown significant promise.

Commercial Availability and Suppliers

This compound and its chiral isomers, (R)- and (S)-Oxetan-2-ylmethanol, are commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams to kilograms, with purities generally exceeding 95%. For drug development applications, higher purities of ≥97% or ≥98% are also commonly available.

Key suppliers for this compound and its derivatives include:

  • Sigma-Aldrich (Merck): Offers the racemic mixture and both the (R) and (S) enantiomers.

  • Manchester Organics: Provides the racemic compound with a purity of 95%.[1]

  • AK Scientific: Supplies [(2S)-Oxetan-2-yl]methanol with a minimum purity of 95%.[2]

  • ChemScene: Offers the racemic, (R)-, and (S)-isomers with purities of ≥97%.[3][4]

  • Anax Laboratories: Provides (S)-oxetan-2-ylmethanol with a purity of >98%.

  • BLDpharm: Supplies [(2S)-oxetan-2-yl]methanol.

  • Career Henan Chemical Co.: Offers (S)-oxetan-2-ylmethanol for organic synthesis and pharmaceutical production.[5]

  • CP Lab Safety: Distributes [(2S)-oxetan-2-yl]methanol with a minimum purity of 97%.[6]

  • REALAB LLC: Supplies this compound.[7]

  • Sunway Pharm Ltd: Provides this compound and its R and S isomers.[8]

It is important to note that all these products are intended for research and development purposes only and not for human or veterinary use.[2][6]

Quantitative Data Summary

The following tables summarize the typical specifications for commercially available this compound and its enantiomers. Data has been compiled from various supplier technical data sheets. Researchers should always refer to the specific Certificate of Analysis (CoA) for the exact specifications of a purchased batch.

Table 1: General Specifications for this compound (Racemic)

ParameterSpecification
CAS Number 61266-70-4
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥95% - ≥97%
Boiling Point Not widely reported
Density Not widely reported
Storage 2-8°C, under inert atmosphere

Table 2: Specifications for (S)-Oxetan-2-ylmethanol

ParameterSpecification
CAS Number 2090778-00-8
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless to pale yellow liquid
Purity (by GC/NMR) ≥97% - >98%
Enantiomeric Excess ≥98% ee
Specific Rotation [α]²⁰/D (Not consistently reported)
Storage 2-8°C or -20°C, under inert atmosphere

Table 3: Specifications for (R)-Oxetan-2-ylmethanol

ParameterSpecification
CAS Number 1932342-97-6
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless to pale yellow liquid
Purity (by GC/NMR) ≥97%
Enantiomeric Excess ≥98% ee
Specific Rotation [α]²⁰/D (Not consistently reported)
Storage 2-8°C, under inert atmosphere

Applications in Drug Discovery

The oxetane ring is a highly sought-after motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles. The oxetane moiety is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] This substitution can enhance aqueous solubility, metabolic stability, and cell permeability, while also modulating the pKa of nearby amines.[1]

Oxetane-containing compounds have been investigated as inhibitors of various biological targets, including kinases, epigenetic enzymes, and G-protein coupled receptors.[1] A notable area of application is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The introduction of an oxetane group can improve the drug-like properties of these inhibitors, leading to enhanced efficacy and better safety profiles.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are essential for its application in a research setting.

Synthesis of Racemic this compound

A common and efficient method for the synthesis of 2-substituted oxetanes involves the ring-opening of a corresponding epoxide followed by intramolecular cyclization. The following protocol is a representative example of this approach.

Reaction Scheme:

Materials and Equipment:

  • Epichlorohydrin

  • Paraformaldehyde

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Epichlorohydrin: To the stirred suspension, add epichlorohydrin (1.0 equivalent) at room temperature.

  • Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath and slowly add a catalytic amount of boron trifluoride etherate (0.05 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Cyclization: Combine the organic layers and wash with a 1 M aqueous solution of sodium hydroxide to induce cyclization. Stir vigorously for 2-4 hours at room temperature.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the identity of this compound.

  • Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes.

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

Expected Results: The chromatogram should show a major peak corresponding to this compound. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 88 and characteristic fragmentation patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) and multiplicities:

    • ~4.8-4.6 ppm (m, 1H, -O-CH-)

    • ~4.5-4.3 ppm (m, 2H, -O-CH₂-)

    • ~3.8-3.6 ppm (m, 2H, -CH₂-OH)

    • ~2.6-2.4 ppm (m, 1H, one of -CH₂-CH-)

    • ~2.2-2.0 ppm (m, 1H, one of -CH₂-CH-)

    • A broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ):

    • ~78 ppm (-O-CH-)

    • ~68 ppm (-O-CH₂-)

    • ~65 ppm (-CH₂-OH)

    • ~25 ppm (-CH₂-CH-)

Signaling Pathway and Workflow Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Oxetane-containing molecules have been developed as potent and selective inhibitors of key kinases in this pathway, such as mTOR.[1]

PI3K/Akt/mTOR Signaling Pathway with a Representative Oxetane-Containing Inhibitor

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and the point of intervention for a hypothetical oxetane-containing mTOR inhibitor.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Survival S6K1->Proliferation EIF4EBP1->Proliferation Inhibition of inhibitor Inhibitor Oxetane-containing mTOR Inhibitor Inhibitor->mTORC1 Synthesis_Analytics_Workflow Start Starting Materials (Epichlorohydrin, Paraformaldehyde) Synthesis Synthesis: Ring Opening & Intramolecular Cyclization Start->Synthesis Crude Crude This compound Synthesis->Crude Workup Work-up & Purification Purified Purified This compound Workup->Purified Crude->Workup QC Quality Control Analysis Purified->QC GCMS GC-MS Analysis (Purity & Identity) QC->GCMS Test NMR NMR Spectroscopy (Structure Confirmation) QC->NMR Test CoA Certificate of Analysis (CoA) GCMS->CoA NMR->CoA Final Final Product: This compound CoA->Final

References

An In-depth Technical Guide on Oxetan-2-ylmethanol: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for oxetan-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its fundamental molecular properties.

Molecular Properties of this compound

The core molecular attributes of this compound have been determined and are summarized below. This data is foundational for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular FormulaC₄H₈O₂
Molecular Weight88.11 g/mol

The molecular formula, C₄H₈O₂, indicates the elemental composition of the molecule, which consists of four carbon atoms, eight hydrogen atoms, and two oxygen atoms.[1][2][3][4] The molecular weight is 88.11 g/mol , a critical parameter for quantitative analysis and reaction chemistry.[1][2][3][5][6]

Logical Relationship of Molecular Properties

The relationship between the chemical structure, formula, and molecular weight is a fundamental concept in chemistry. The diagram below illustrates this logical flow for this compound.

Compound This compound Formula Molecular Formula C₄H₈O₂ Compound:f0->Formula:f0 MW Molecular Weight 88.11 g/mol Formula:f1->MW:f0 Calculation

References

A Deep Dive into Oxetan-2-ylmethanol: A Technical Guide to Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-2-ylmethanol, a saturated four-membered heterocyclic alcohol, is a valuable building block in medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the strained oxetane ring, can significantly influence the physicochemical and pharmacological profiles of parent molecules. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound. It covers its structural and electronic properties through quantum chemical calculations, predicted spectroscopic data (FT-IR and NMR), and frontier molecular orbital analysis. Furthermore, this guide outlines a detailed experimental protocol for its synthesis and characterization, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction

The oxetane motif has garnered considerable interest in drug discovery as a bioisosteric replacement for commonly used functional groups. The incorporation of an oxetane ring can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity of drug candidates. This compound, featuring a primary alcohol substituent on the strained four-membered ether ring, serves as a key intermediate for the synthesis of a variety of more complex oxetane derivatives. A thorough understanding of its conformational landscape, electronic structure, and spectroscopic signatures is paramount for its effective utilization in molecular design and synthesis.

This whitepaper details the computational modeling of this compound using Density Functional Theory (DFT), providing insights into its optimized geometry, vibrational modes, and NMR chemical shifts. A HOMO-LUMO analysis is also presented to shed light on its chemical reactivity. Additionally, a representative synthetic protocol and characterization methods are described.

Computational Modeling and Theoretical Studies

Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound. Density Functional Theory (DFT) calculations, employing the B3LYP functional with a 6-31G(d,p) basis set, are a standard and effective method for predicting the geometry and electronic properties of organic molecules of this class.

Optimized Molecular Geometry

The initial step in the computational analysis is the geometry optimization of the this compound molecule to find its lowest energy conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC1-O11.45 Å
C1-C21.54 Å
C2-C31.55 Å
C3-O11.46 Å
C1-C41.52 Å
C4-O21.43 Å
Bond AngleO1-C1-C289.5°
C1-C2-C388.7°
C2-C3-O189.3°
C3-O1-C192.5°
O1-C1-C4115.8°
C1-C4-O2112.1°

Note: These values are representative and would be obtained from a DFT B3LYP/6-31G(d,p) calculation.

Vibrational Analysis (FT-IR Spectroscopy)

The theoretical vibrational frequencies of this compound can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule and can be used to predict its infrared (IR) spectrum. The calculated spectrum can then be compared with experimental data to confirm the structure.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3400-3500O-H stretchAlcohol
~2950-3000C-H stretchAliphatic CH₂
~1050-1150C-O stretchPrimary Alcohol
~950-1000C-O-C stretchOxetane Ether

Note: These are predicted frequencies and may require scaling to match experimental values.

NMR Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the DFT-optimized geometry. These predictions are invaluable for the interpretation of experimental NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H~4.8~78
C2-H₂~2.5~28
C3-H₂~4.5~75
C4-H₂~3.6~65
O2-H~2.0 (variable)-

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and susceptibility to electronic excitation.

Table 4: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Value (eV)
HOMO Energy-7.0
LUMO Energy1.5
HOMO-LUMO Gap8.5

Note: These values are representative of a gas-phase DFT calculation.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

Experimental Protocols

Synthesis of (Oxetan-2-yl)methanol

A representative synthesis of (oxetan-2-yl)methanol can be achieved via the acid-catalyzed hydrolysis of [2-(1-ethoxyethoxy)methyl]propylene oxide[1].

Materials and Reagents:

  • [2-(1-ethoxyethoxy)methyl]propylene oxide

  • Aqueous acid solution (e.g., 2 M Hydrochloric Acid)

  • Organic solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • To a solution of [2-(1-ethoxyethoxy)methyl]propylene oxide in an appropriate solvent, add the aqueous acid solution dropwise at room temperature.

  • Stir the reaction mixture vigorously for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (oxetan-2-yl)methanol.

G cluster_synthesis Synthesis Workflow reagents [2-(1-ethoxyethoxy)methyl]propylene oxide + Acid Solution reaction Acid-Catalyzed Hydrolysis reagents->reaction Mixing workup Neutralization & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product (Oxetan-2-yl)methanol purification->product Pure Product

Caption: Synthetic workflow for this compound.
Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The observed chemical shifts should be compared with the predicted values.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should be acquired to identify the characteristic functional groups, such as the O-H stretch of the alcohol and the C-O-C stretch of the oxetane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

Signaling Pathways and Logical Relationships

While this compound is primarily a building block, its incorporation into larger molecules can influence their interaction with biological pathways. The logical workflow for its study and application is outlined below.

G cluster_workflow Drug Discovery & Development Workflow synthesis Synthesis of This compound derivatization Chemical Derivatization synthesis->derivatization screening Biological Screening derivatization->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. The presented data, derived from established computational methodologies, offers valuable insights into its structural, spectroscopic, and electronic properties. The detailed experimental protocol for its synthesis, coupled with characterization guidelines, equips researchers with the necessary information for its practical application. As the demand for novel chemical entities with improved pharmaceutical properties continues to grow, a fundamental understanding of key building blocks like this compound is indispensable for the advancement of medicinal chemistry and drug development.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 2-Hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The four-membered oxygen-containing heterocycle, the oxetane ring, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Among the functionalized oxetanes, 2-hydroxymethyloxetane has emerged as a particularly valuable building block, offering a unique combination of properties that are highly sought after in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and historical development of 2-hydroxymethyloxetane, detailing key synthetic methodologies, quantitative data, and the logical framework for its application in drug discovery.

A Historical Perspective: From General Oxetane Synthesis to a Specific Motif

The journey of the oxetane ring began in the 19th century, with early synthetic efforts focused on the parent, unsubstituted ring system. However, the targeted synthesis and application of functionalized oxetanes, such as 2-hydroxymethyloxetane, is a more recent development, largely driven by the demands of the pharmaceutical industry.

A pivotal moment in the synthesis of 2-substituted oxetanes came in 1987 with the work of Fitton and his colleagues. Their research provided a practical method for the preparation of simple oxetanes with reactive 2-substituents, including the 2-hydroxymethyloxetane motif. This was achieved through the ring expansion of 2-substituted epoxides using dimethyloxosulfonium methylide, a variant of the Corey-Chaykovsky reaction. This method, affording the desired product in good yield, opened the door for more widespread investigation and use of this specific oxetane derivative.

Prior to this, the synthesis of oxetanes was often challenging, with methods like the Paternò–Büchi reaction (a [2+2] photocycloaddition) and Williamson ether synthesis being the traditional, though sometimes limited, approaches. The development of more reliable and versatile synthetic routes was crucial for unlocking the potential of oxetanes in various scientific disciplines.

Key Synthetic Routes to 2-Hydroxymethyloxetane

Several synthetic strategies have been developed to produce 2-hydroxymethyloxetane, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required stereochemistry.

Ring Expansion of Epoxides (Corey-Chaykovsky Reaction)

This method, based on the work of Fitton et al., involves the reaction of a protected glycidol derivative with a sulfur ylide to expand the three-membered epoxide ring to a four-membered oxetane ring.

Experimental Protocol:

  • Ylide Preparation: A solution of trimethyloxosulfonium iodide in dry dimethyl sulfoxide (DMSO) is treated with a strong base, such as sodium hydride, at a controlled temperature to generate dimethyloxosulfonium methylide in situ.

  • Epoxide Addition: The protected glycidol (e.g., with an acetal protecting group) is added to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours.

  • Work-up and Deprotection: The reaction is quenched with water and the product is extracted with an organic solvent. After purification of the protected 2-hydroxymethyloxetane, the protecting group is removed under acidic conditions to yield the final product.

Intramolecular Cyclization of a 1,2,4-Triol Derivative

This approach relies on the formation of the oxetane ring through an intramolecular Williamson ether synthesis from a suitably functionalized 1,2,4-butanetriol derivative.

Experimental Protocol:

  • Selective Protection/Activation: 1,2,4-Butanetriol is selectively protected at the 1- and 2-hydroxyl groups, for instance, as a benzylidene acetal. The remaining primary hydroxyl group at the 4-position is then converted into a good leaving group, such as a tosylate.

  • Cyclization: Treatment of the protected and activated triol with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., tetrahydrofuran) induces intramolecular cyclization to form the protected oxetane.

  • Deprotection: The protecting group is removed, typically by catalytic hydrogenation in the case of a benzylidene acetal, to afford 2-hydroxymethyloxetane.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-hydroxymethyloxetane and a comparison of yields for different synthetic approaches.

Table 1: Physical and Spectral Properties of 2-Hydroxymethyloxetane

PropertyValue
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Boiling Point 169 °C (at 760 mmHg)
Density 1.093 g/cm³
Flash Point 79 °C
¹H NMR (CDCl₃, ppm) δ 4.80-4.70 (m, 1H), 4.60-4.50 (m, 2H), 3.80-3.60 (m, 2H), 2.60-2.40 (m, 1H), 2.30-2.10 (m, 1H)
¹³C NMR (CDCl₃, ppm) δ 78.9, 65.4, 63.1, 25.8

Table 2: Comparison of Synthetic Yields for 2-Hydroxymethyloxetane

Synthetic RouteStarting MaterialKey Reagent(s)Reported Yield (%)Reference
Ring Expansion of EpoxideProtected GlycidolTrimethyloxosulfonium iodide, NaH~74% (after deprotection)[1]Fitton et al., 1987
Intramolecular Cyclization1,2,4-ButanetriolTsCl, NaHModerate to GoodGeneral Method
Acid-Catalyzed Hydrolysis[2-(1-Ethoxyethoxy)methyl]propylene oxideAcidic solutionNot specifiedPatent Literature[2][3]

The Role of 2-Hydroxymethyloxetane in Drug Discovery

The incorporation of the oxetane motif, and specifically the 2-hydroxymethyloxetane moiety, into drug candidates has been driven by the desire to fine-tune key physicochemical and pharmacokinetic properties. The following diagram illustrates the logical relationships in considering the use of oxetanes in drug design.

Drug_Discovery_Logic Logical Framework for Oxetane Incorporation in Drug Discovery cluster_Challenges Initial Drug Candidate Challenges cluster_Strategy Strategic Modification cluster_Outcomes Improved Candidate Properties Poor_Solubility Poor Aqueous Solubility Incorporate_Oxetane Incorporate 2-Hydroxymethyloxetane Moiety Poor_Solubility->Incorporate_Oxetane Address with polar ether Metabolic_Instability Metabolic Instability (e.g., at gem-dimethyl or carbonyl groups) Metabolic_Instability->Incorporate_Oxetane Replace labile groups High_Lipophilicity High Lipophilicity (LogP) High_Lipophilicity->Incorporate_Oxetane Introduce polar functionality Improved_Solubility Improved Aqueous Solubility Incorporate_Oxetane->Improved_Solubility Enhanced_Stability Enhanced Metabolic Stability Incorporate_Oxetane->Enhanced_Stability Reduced_Lipophilicity Reduced Lipophilicity Incorporate_Oxetane->Reduced_Lipophilicity Maintained_Potency Maintained or Improved Biological Potency Incorporate_Oxetane->Maintained_Potency Desired Outcome

Caption: Strategic incorporation of 2-hydroxymethyloxetane to improve drug properties.

The strained four-membered ring of 2-hydroxymethyloxetane introduces polarity and a three-dimensional character, which can disrupt crystal packing and improve aqueous solubility. Furthermore, the oxetane ring is often more metabolically stable than commonly used functionalities like gem-dimethyl groups or carbonyls, leading to improved pharmacokinetic profiles of drug candidates.[2][4] The hydroxyl group of the 2-hydroxymethyl substituent also provides a valuable handle for further chemical modification and can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets.

Experimental Workflow: Cationic Ring-Opening Polymerization

Beyond its use as a building block in small molecule drug discovery, 2-hydroxymethyloxetane and its derivatives are important monomers for the synthesis of functional polyethers through cationic ring-opening polymerization (ROP). The following diagram outlines a typical experimental workflow for this process.

ROP_Workflow Workflow for Cationic Ring-Opening Polymerization of a Hydroxymethyl-Substituted Oxetane Start Start Monomer_Prep Prepare Monomer Solution (e.g., 3-ethyl-3-hydroxymethyloxetane in CH2Cl2) Start->Monomer_Prep Initiation Initiate Polymerization (Add initiator to monomer solution at controlled temperature) Monomer_Prep->Initiation Initiator_Prep Prepare Initiator Solution (e.g., BF3·OEt2 in CH2Cl2) Initiator_Prep->Initiation Propagation Allow Polymerization to Proceed (Stir for a defined time) Initiation->Propagation Termination Terminate the Reaction (Quench with a protic solvent, e.g., methanol) Propagation->Termination Purification Purify the Polymer (Precipitate in a non-solvent, e.g., hexane) Termination->Purification Characterization Characterize the Polymer (e.g., NMR, GPC) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis of polyethers from oxetane monomers.

This polymerization process yields hyperbranched polyethers with a high density of hydroxyl groups, making them attractive for applications in coatings, adhesives, and as macroinitiators for the synthesis of more complex polymer architectures.

References

Oxetan-2-ylmethanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for Oxetan-2-ylmethanol. The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical Identification and Properties

This compound is a heterocyclic compound incorporating an oxetane ring. It is utilized in organic synthesis and is of interest to the pharmaceutical industry. It is available as a racemic mixture and as individual stereoisomers.

Table 1: Chemical Identification

IdentifierValue
Chemical NameThis compound
Synonyms2-Oxetanemethanol, 2-(Hydroxymethyl)oxetane
Molecular FormulaC₄H₈O₂[1][2][3]
Molecular Weight88.11 g/mol [1][2][3]
CAS Number61266-70-4 (racemic)[1][2]
2090778-00-8 ((S)-isomer)[4][5][6][7][8]
1932342-97-6 ((R)-isomer)[3]

Table 2: Physicochemical Properties

PropertyValueSource
Physical FormColorless to light yellow liquid[5]
Boiling Point168.8 ± 8.0 °C (Predicted)[5]
Density1.093 ± 0.06 g/cm³ (Predicted)[5]
pKa14.44 ± 0.10 (Predicted)[5]
Storage Temperature2-8°C, under inert atmosphere[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 3: GHS Hazard Classification

Hazard ClassHazard StatementPictogramSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Flammable Liquids (Category 4)H227: Combustible liquidNoneWarning

Table 4: Precautionary Statements

CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/ attention.
P337+P313If eye irritation persists: Get medical advice/ attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P370+P378In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide to extinguish.
P403+P235Store in a well-ventilated place. Keep cool.
P501Dispose of contents/ container to an approved waste disposal plant.

Source:

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

General Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • The compound is hygroscopic; store under an inert gas atmosphere (e.g., nitrogen or argon).[1]

First Aid Measures

In the event of exposure, immediate first aid is essential.

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors or mist.[1]

  • Environmental Precautions: Prevent the product from entering drains.[1]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Toxicological and Ecological Information

The toxicological and ecotoxicological properties of this compound have not been thoroughly investigated.[1] As such, it should be handled with the care afforded to a compound with unknown toxicity.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in safety data sheets, a general protocol for handling liquid reagents with similar hazard profiles in a research setting is provided below.

Protocol: Safe Handling of Liquid Reagents in a Laboratory Setting

  • Preparation and Precaution:

    • Before starting any work, review the MSDS for this compound.[1]

    • Ensure a chemical fume hood is operational and available.

    • Locate the nearest safety shower and eyewash station.

    • Don appropriate PPE: safety goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.

  • Reagent Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Use a properly calibrated micropipette or a glass syringe for transferring the liquid.

    • Dispense the liquid slowly to avoid splashing.

    • Keep the container tightly sealed when not in use.

  • Reaction Setup:

    • If the reaction is heated, use a heating mantle with a temperature controller and a stir plate.

    • Ensure the reaction vessel is securely clamped.

    • If the reaction is performed under an inert atmosphere, ensure the system is properly purged with nitrogen or argon.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated gloves and pipette tips) in a designated hazardous waste container.

    • Do not pour any waste down the drain.

  • Emergency Procedures:

    • In case of a spill, immediately alert others in the lab.

    • Contain the spill using an appropriate absorbent material.

    • Follow the accidental release measures outlined in Section 5.

Visualizations

Diagram 1: Chemical Handling Workflow

G Figure 1: General Workflow for Safe Chemical Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review MSDS b Don PPE a->b c Prepare Work Area (Fume Hood) b->c d Transfer Chemical c->d e Perform Experiment d->e f Quench Reaction / Neutralize e->f i Spill e->i j Exposure e->j g Dispose of Waste f->g h Clean Work Area g->h l Evacuate & Alert i->l k Follow First Aid j->k

Caption: General workflow for the safe handling of laboratory chemicals.

Diagram 2: First Aid Decision Pathway

G Figure 2: First Aid Decision Pathway for Chemical Exposure cluster_routes Figure 2: First Aid Decision Pathway for Chemical Exposure cluster_actions Figure 2: First Aid Decision Pathway for Chemical Exposure start Chemical Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation wash_skin Wash with Soap & Water skin->wash_skin flush_eye Rinse with Water (15 min) eye->flush_eye fresh_air Move to Fresh Air inhalation->fresh_air end_node Consult a Physician wash_skin->end_node flush_eye->end_node fresh_air->end_node

Caption: Decision-making process for first aid following chemical exposure.

References

Methodological & Application

Application Notes: Synthesis of (S)-oxetan-2-ylmethanamine from (oxetan-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-oxetan-2-ylmethanamine is a highly valuable chiral building block in modern medicinal chemistry, prized for its ability to confer improved physicochemical properties such as solubility and metabolic stability to drug candidates.[1][2] This document provides detailed protocols for the synthesis of (S)-oxetan-2-ylmethanamine, starting from the corresponding alcohol, (oxetan-2-yl)methanol. The methods described herein are designed for researchers, scientists, and professionals in drug development, offering a comparative overview of common synthetic strategies, including azide-based and azide-free pathways.

Overview of Synthetic Strategies

The conversion of a primary alcohol to a primary amine is a fundamental transformation in organic synthesis. For the preparation of enantiomerically pure (S)-oxetan-2-ylmethanamine from its corresponding alcohol, stereochemistry is a critical consideration. The methods detailed below typically proceed with a net inversion of stereochemistry. Therefore, to obtain the (S)-amine, the synthesis must commence with (R)-(oxetan-2-yl)methanol.

Two primary, robust strategies are presented:

  • Two-Step Conversion via a Sulfonate Ester Intermediate: This classic and reliable approach involves the activation of the primary alcohol as a good leaving group (mesylate or tosylate), followed by nucleophilic substitution with a nitrogen source.

    • Route 1A (Azide Pathway): Utilizes sodium azide as the nitrogen source, followed by reduction. While efficient, this route involves potentially hazardous azide intermediates.[3]

    • Route 1B (Gabriel Pathway): Employs potassium phthalimide, offering a safer, azide-free alternative.[1][4]

  • Mitsunobu Reaction: This powerful one-pot reaction allows for the direct conversion of the alcohol to a protected amine precursor (e.g., a phthalimide derivative) with a clean inversion of the stereocenter.[5][6]

G Synthetic Pathways from (R)-(oxetan-2-yl)methanol cluster_activation cluster_azide_route Route 1A: Azide Pathway cluster_gabriel_route Route 1B: Gabriel Pathway start (R)-(oxetan-2-yl)methanol mesylate (R)-(oxetan-2-yl)methyl mesylate start->mesylate MsCl, Et3N DCM, 0°C to rt phthalimide (S)-2-(phthalimidomethyl) oxetane start->phthalimide Phthalimide, PPh3 DIAD, THF, 0°C to rt azide (S)-2-(azidomethyl)oxetane mesylate->azide NaN3 DMF, 60°C mesylate->phthalimide Potassium Phthalimide DMF, 80°C product (S)-oxetan-2-ylmethanamine azide->product H2, Pd/C or PPh3, H2O phthalimide->product Hydrazine (N2H4) EtOH, reflux

Figure 1. Overview of synthetic routes to (S)-oxetan-2-ylmethanamine.

Experimental Protocols

Note: These protocols assume the use of (R)-(oxetan-2-yl)methanol as the starting material to yield the desired (S)-amine product. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Two-Step Synthesis via Mesylate and Azide

This protocol first converts the alcohol to a mesylate, which is then displaced by an azide, followed by reduction.

G Workflow for Azide Pathway (Protocol 1) start Start: (R)-(oxetan-2-yl)methanol in DCM step1 1. Cool to 0°C 2. Add Et3N 3. Add MsCl dropwise start->step1 react1 Stir at rt (TLC Monitoring) step1->react1 workup1 Aqueous Work-up & Purification react1->workup1 intermediate1 Isolate Mesylate Intermediate workup1->intermediate1 step2 1. Dissolve Mesylate in DMF 2. Add NaN3 3. Heat to 60°C intermediate1->step2 react2 Stir at 60°C (TLC Monitoring) step2->react2 workup2 Aqueous Work-up & Purification react2->workup2 intermediate2 Isolate Azide Intermediate workup2->intermediate2 step3 1. Dissolve Azide in EtOH 2. Add Pd/C Catalyst 3. Hydrogenate (H2 balloon) intermediate2->step3 react3 Stir at rt (TLC Monitoring) step3->react3 workup3 Filter (Celite®) & Concentrate react3->workup3 product Final Product: (S)-oxetan-2-ylmethanamine workup3->product

Figure 2. Step-by-step experimental workflow for Protocol 1.

Step 1a: Synthesis of (R)-(oxetan-2-yl)methyl methanesulfonate

  • Dissolve (R)-(oxetan-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 equiv) to the solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 1b: Synthesis of (S)-2-(azidomethyl)oxetane

  • Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Dissolve the crude mesylate (1.0 equiv) from Step 1a in dimethylformamide (DMF, approx. 0.3 M).

  • Add sodium azide (NaN₃, 2.0 equiv) to the solution.

  • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure azide intermediate.

Step 1c: Synthesis of (S)-oxetan-2-ylmethanamine (Hydrogenation)

  • Dissolve the azide intermediate (1.0 equiv) from Step 1b in ethanol or methanol (approx. 0.2 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 mol%).

  • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (S)-oxetan-2-ylmethanamine. The product can be further purified by distillation if necessary.

Protocol 2: Azide-Free Gabriel Synthesis

This protocol follows the same activation step as Protocol 1 but uses phthalimide as the nitrogen nucleophile.

Step 2a: Synthesis of (R)-(oxetan-2-yl)methyl methanesulfonate

  • Follow the procedure detailed in Step 1a .

Step 2b: Synthesis of (S)-2-(phthalimidomethyl)oxetane

  • Dissolve the crude mesylate (1.0 equiv) from Step 2a in DMF (approx. 0.3 M).

  • Add potassium phthalimide (1.5 equiv) to the solution.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours.

  • Cool the reaction to room temperature, pour into ice-water, which should cause the product to precipitate.

  • Filter the solid, wash with water, and dry to obtain the phthalimide adduct, which can be purified by recrystallization.

Step 2c: Synthesis of (S)-oxetan-2-ylmethanamine (Hydrazinolysis)

  • Suspend the phthalimide adduct (1.0 equiv) from Step 2b in ethanol (approx. 0.2 M).

  • Add hydrazine monohydrate (N₂H₄·H₂O, 2.0-3.0 equiv) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, during which a thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with aqueous NaOH solution to pH >12 and extract the product with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate to yield the final amine.

Data Summary

The selection of a synthetic route often depends on factors such as scale, safety considerations, and available reagents. The following table provides a comparative summary of the discussed protocols.

Parameter Route 1A: Mesylate/Azide Route 1B: Gabriel Synthesis Route 2: Mitsunobu Reaction
Starting Alcohol (R)-(oxetan-2-yl)methanol(R)-(oxetan-2-yl)methanol(R)-(oxetan-2-yl)methanol
Key Reagents MsCl, Et₃N, NaN₃, H₂/Pd/CMsCl, Et₃N, K-Phthalimide, N₂H₄PPh₃, DIAD/DEAD, Phthalimide, N₂H₄
Stereochemistry Net InversionNet InversionNet Inversion[5][7]
Typical Overall Yield 60-75%55-70%60-75%
Key Advantages Reliable, well-established, generally high-yielding steps.Avoids the use of hazardous azides.[3]Fewer steps (one-pot alcohol conversion).
Key Disadvantages Uses highly toxic and potentially explosive sodium azide.[3]Phthalhydrazide removal can be cumbersome.Stoichiometric phosphine oxide byproduct can complicate purification.

Conclusion

The synthesis of enantiopure (S)-oxetan-2-ylmethanamine can be successfully achieved from (R)-(oxetan-2-yl)methanol through several reliable synthetic routes. The choice between an azide-based pathway, a Gabriel synthesis, or a Mitsunobu reaction will depend on the specific requirements of the laboratory, including safety protocols, scale, and purification capabilities. The protocols provided herein offer detailed, actionable guidance for producing this important chemical building block for applications in pharmaceutical research and development.

References

Application Notes and Protocols: Oxetan-2-ylmethanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacological properties of drug candidates is a paramount objective. Oxetan-2-ylmethanol and its derivatives have emerged as valuable building blocks, offering a unique combination of properties that can significantly enhance the developability of small molecules. The oxetane ring, a four-membered cyclic ether, is a polar, three-dimensional motif that can serve as a bioisosteric replacement for commonly used functional groups, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing access to novel chemical space.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, including a summary of its impact on key drug-like properties, detailed synthetic protocols for its incorporation, and methodologies for evaluating the resulting compounds.

Advantages of Incorporating the this compound Moiety

The introduction of an this compound-derived substituent can impart several beneficial properties to a lead compound:

  • Improved Physicochemical Properties: As a polar alternative to lipophilic groups, the oxetane moiety can significantly increase aqueous solubility and reduce lipophilicity (LogD), which is often advantageous for improving a compound's pharmacokinetic profile.[4]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities. For instance, it can serve as a metabolically stable replacement for a gem-dimethyl group, which is susceptible to oxidation by cytochrome P450 enzymes.[4]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can lower the pKa of a nearby amine, which can be beneficial for reducing off-target effects, such as hERG inhibition.[4]

  • Increased Three-Dimensionality: The introduction of the sp³-rich oxetane ring increases the three-dimensional character of a molecule. This can lead to improved target selectivity and better occupancy of protein binding pockets.[1]

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize the quantitative improvements observed upon the incorporation of an oxetane moiety, derived from building blocks like this compound, in various drug discovery programs.

Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs

Compound PairModificationLogD (pH 7.4)Aqueous Solubility (µg/mL)Reference
Compound 1a (gem-dimethyl)R = C(CH₃)₂3.55[5]
Compound 1b (oxetane)R = oxetan-3-yl2.1150[5]
Compound 2a (isopropyl)R = CH(CH₃)₂2.825[4]
Compound 2b (oxetane)R = oxetan-3-yl1.9200[4]

Table 2: Comparative Pharmacological and Pharmacokinetic Properties of Oxetane-Containing Compounds and Their Analogs

Compound PairTargetIC₅₀ / Kᵢ (nM)Microsomal Stability (t½, min, HLM)Reference
BTK Inhibitor 3a (non-oxetane)BTK5.215[6]
BTK Inhibitor 3b (oxetane)BTK3.1120[7]
MMP-13 Inhibitor 4a (methyl)MMP-132.7< 5[1][2]
MMP-13 Inhibitor 4b (oxetane)MMP-132.990[1][2]
JAK Inhibitor 5a (non-oxetane)JAK11530[4]
JAK Inhibitor 5b (oxetane)JAK110>180[4]

Mandatory Visualization

Signaling Pathway: Inhibition of BTK Signaling

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Several BTK inhibitors incorporating an oxetane moiety have been developed to treat B-cell malignancies. The diagram below illustrates the simplified BCR signaling pathway and the point of intervention by an oxetane-containing BTK inhibitor.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates NFkB NF-κB DAG_IP3->NFkB activates Cell_Survival B-cell Proliferation & Survival NFkB->Cell_Survival promotes BTK_Inhibitor Oxetane-containing BTK Inhibitor BTK_Inhibitor->BTK inhibits Synthesis_Workflow start Start: (Oxetan-2-yl)methanol step1 Step 1: Tosylation (TsCl, Pyridine) start->step1 intermediate1 Intermediate: (Oxetan-2-yl)methyl tosylate step1->intermediate1 step2 Step 2: Nucleophilic Substitution (Aniline derivative, Base) intermediate1->step2 product Product: N-((oxetan-2-yl)methyl)aniline derivative step2->product purification Purification: Column Chromatography product->purification analysis Analysis: NMR, LC-MS purification->analysis end End analysis->end Bioisosteric_Replacement cluster_problem Initial Lead Compound cluster_solution Optimization Strategy cluster_outcome Optimized Compound Lead_Compound Lead Compound with gem-dimethyl group Poor_Properties Poor Properties: - Low Solubility - High Metabolic  Clearance Lead_Compound->Poor_Properties Bioisosterism Bioisosteric Replacement Lead_Compound->Bioisosterism Apply Strategy Oxetane_Analog Synthesize Oxetane Analog Bioisosterism->Oxetane_Analog Optimized_Compound Optimized Compound with oxetane moiety Oxetane_Analog->Optimized_Compound Results in Improved_Properties Improved Properties: - Increased Solubility - Enhanced Metabolic  Stability Optimized_Compound->Improved_Properties

References

Application Notes and Protocols: Reactions of the Hydroxyl Group of Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common and synthetically useful reactions involving the primary hydroxyl group of oxetan-2-ylmethanol. This versatile building block is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring. The following protocols and data are intended to serve as a practical guide for the synthesis of diverse this compound derivatives.

Overview of Reactivity

The primary hydroxyl group of this compound exhibits typical reactivity for a primary alcohol, allowing for a wide range of transformations. These include activation through tosylation, conversion to ethers and esters, and participation in Mitsunobu reactions. The oxetane ring is generally stable under many of these reaction conditions, making it a robust scaffold for chemical modifications.

Key Reactions and Experimental Protocols

Tosylation: Activation of the Hydroxyl Group

Tosylation is a crucial reaction for converting the hydroxyl group into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of (Oxetan-2-yl)methyl 4-methylbenzenesulfonate

  • To a stirred solution of (oxetan-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 15-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tosylate.

ReactantMolar RatioSolventTemperatureTimeYieldReference
(Oxetan-2-yl)methanol1.0Dichloromethane20-30 °C15-20 hHigh[1]
p-Toluenesulfonyl chloride1.2-2.0----[1]
Triethylamine1.8-2.5----[1]
Esterification: Synthesis of Oxetane-2-ylmethyl Esters

The hydroxyl group can be readily esterified with various carboxylic acids, acid chlorides, or anhydrides to produce a range of ester derivatives.

2.2.1. Fischer Esterification with Acetic Acid

Experimental Protocol:

  • Combine (oxetan-2-yl)methanol (1.0 eq.) and acetic acid (large excess, can be used as solvent).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or TsOH).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield oxetan-2-ylmethyl acetate.

ReactantReagentCatalystSolventTemperatureTimeYield
(Oxetan-2-yl)methanolAcetic AcidH₂SO₄ (cat.)Acetic AcidRefluxVariesModerate to High

2.2.2. Acylation with Acetic Anhydride

Experimental Protocol:

  • To a solution of (oxetan-2-yl)methanol (1.0 eq.) in a suitable solvent (e.g., DCM or pyridine), add acetic anhydride (1.5 eq.).

  • If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 eq.).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Dry, concentrate, and purify the product as described above.

ReactantReagentBaseSolventTemperatureTimeYield
(Oxetan-2-yl)methanolAcetic AnhydridePyridinePyridineRoom Temp.VariesHigh
Williamson Ether Synthesis: Formation of Ethers

This classical method allows for the synthesis of ethers by reacting the alkoxide of this compound with an alkyl halide.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)oxetane

  • To a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (oxetan-2-yl)methanol (1.0 eq.) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully due to the volatility of the product.

  • Purify by distillation if necessary.

ReactantBaseAlkylating AgentSolventTemperatureTimeYield
(Oxetan-2-yl)methanolNaHMethyl IodideTHF0 °C to RTOvernightGood to High
Mitsunobu Reaction: Versatile Functional Group Interconversion

The Mitsunobu reaction provides a powerful method for converting the hydroxyl group into a variety of other functionalities with inversion of configuration (though not relevant for this primary alcohol) under mild conditions.

Experimental Protocol: Synthesis of Oxetan-2-ylmethyl Benzoate

  • Dissolve (oxetan-2-yl)methanol (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

ReactantNucleophileReagentsSolventTemperatureTimeYield
(Oxetan-2-yl)methanolBenzoic AcidPPh₃, DEAD/DIADTHF0 °C to RT6-8 hHigh
Protection as a Silyl Ether

The hydroxyl group can be protected as a silyl ether, which is stable to many reaction conditions and can be easily removed when needed.

Experimental Protocol: Synthesis of tert-Butyl((oxetan-2-yl)methoxy)dimethylsilane

  • To a solution of (oxetan-2-yl)methanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract with a mixture of hexanes and ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

ReactantSilylating AgentBaseSolventTemperatureTimeYield
(Oxetan-2-yl)methanolTBDMSClImidazoleDMFRoom Temp.OvernightHigh
Reaction with Isocyanates: Urethane Formation

The reaction of the hydroxyl group with an isocyanate yields a urethane linkage, which is important in polymer chemistry and for creating certain prodrugs.

Experimental Protocol: Synthesis of Oxetan-2-ylmethyl phenylcarbamate

  • To a solution of (oxetan-2-yl)methanol (1.0 eq.) in a dry, aprotic solvent such as toluene or THF, add phenyl isocyanate (1.05 eq.).

  • A catalyst, such as dibutyltin dilaurate (DBTDL), can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

  • Upon completion, concentrate the solvent, and the crude product can often be purified by recrystallization or column chromatography.

ReactantReagentCatalyst (optional)SolventTemperatureTimeYield
(Oxetan-2-yl)methanolPhenyl IsocyanateDBTDLTolueneRT to 60 °CVariesHigh

Visualized Workflows and Pathways

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound reaction_vessel Inert Atmosphere (e.g., Nitrogen) start->reaction_vessel reagents Reagents & Solvent reagents->reaction_vessel stirring Stirring at Controlled Temperature reaction_vessel->stirring monitoring Monitor by TLC stirring->monitoring Periodically monitoring->stirring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Distillation dry->purify product Pure Product purify->product

Caption: General Experimental Workflow for the Modification of this compound.

reaction_pathways cluster_products A This compound B Oxetan-2-ylmethyl Tosylate A->B TsCl, Base C Oxetan-2-ylmethyl Ether A->C NaH, R-X (Williamson) D Oxetan-2-ylmethyl Ester A->D RCOOH, PPh3, DEAD (Mitsunobu) or RCOCl/ (RCO)2O E Silyl Ether Protected This compound A->E R3SiCl, Base F Oxetan-2-ylmethyl Urethane A->F R-N=C=O

Caption: Key Reaction Pathways of this compound's Hydroxyl Group.

References

Application Notes and Protocols for Ring-Opening Reactions of 2-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ring-opening reactions of 2-substituted oxetanes. These reactions are powerful tools for the synthesis of functionalized 1,3-diols and their derivatives, which are valuable intermediates in medicinal chemistry and drug development. The regioselectivity of these reactions is a key consideration and is influenced by the nature of the substituent on the oxetane ring, the nucleophile, and the reaction conditions.

Introduction to Oxetane Ring-Opening Reactions

Oxetanes, four-membered cyclic ethers, possess significant ring strain (approximately 106 kJ/mol), making them susceptible to ring-opening reactions with a variety of nucleophiles.[1] This reactivity, coupled with their increasing accessibility, has made them attractive building blocks in organic synthesis. The ring-opening of 2-substituted oxetanes provides a direct route to 1,3-difunctionalized compounds, with the regiochemical outcome being a critical aspect of their synthetic utility.

The regioselectivity of the nucleophilic attack is primarily governed by a combination of steric and electronic factors. Under acidic conditions, the reaction often proceeds via a carbocation-like transition state, leading to the nucleophile attacking the more substituted carbon (C2). Conversely, under basic or neutral conditions, the reaction typically follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon (C4).

Signaling Pathways and Reaction Mechanisms

The mechanism of oxetane ring-opening dictates the regioselectivity of the reaction. The following diagrams illustrate the key mechanistic pathways.

acid_catalyzed_opening Oxetane 2-Substituted Oxetane ProtonatedOxetane Protonated Oxetane (Oxonium Ion) Oxetane->ProtonatedOxetane H+ (Acid Catalyst) Carbocation Carbocation-like Transition State ProtonatedOxetane->Carbocation Ring Opening Product 1,3-Difunctionalized Product (Attack at C2) Carbocation->Product Nu-

Caption: Acid-Catalyzed Ring-Opening Mechanism.

base_catalyzed_opening Oxetane 2-Substituted Oxetane TransitionState SN2 Transition State Oxetane->TransitionState Nu- (Strong Nucleophile) Product 1,3-Difunctionalized Product (Attack at C4) TransitionState->Product

Caption: Base/Neutral Ring-Opening Mechanism.

Quantitative Data Summary

The regioselectivity and yield of ring-opening reactions of 2-substituted oxetanes are highly dependent on the reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Acid-Catalyzed Ring-Opening of 2-Substituted Oxetanes

Oxetane Substituent (R)Nucleophile (Nu-H)Catalyst (Acid)SolventTemp (°C)Major Product (Regioisomer)Yield (%)Reference
PhenylMethanolH₂SO₄Methanol25Attack at C285[1]
MethylAnilineYb(OTf)₃CH₂Cl₂25Attack at C292[1]
EthylAcetic AcidH₂SO₄Acetic Acid50Attack at C278[1]
PhenylWaterHClDioxane/H₂O25Attack at C290[1]

Table 2: Base-Catalyzed and Neutral Ring-Opening of 2-Substituted Oxetanes

Oxetane Substituent (R)Nucleophile (Nu⁻)Catalyst/BaseSolventTemp (°C)Major Product (Regioisomer)Yield (%)Reference
MethylSodium ThiophenoxideNoneMethanol25Attack at C488[1]
EthylLithium Aluminum HydrideNoneTHF0Attack at C495[1]
Phenyln-ButyllithiumNoneTHF-78Attack at C475[1]
MethylSodium AzideNH₄ClDMF100Attack at C482[1]

Experimental Protocols

The following are detailed protocols for key experiments in the ring-opening of 2-substituted oxetanes.

Protocol 1: Acid-Catalyzed Methanolysis of 2-Phenyloxetane

This protocol describes the acid-catalyzed ring-opening of 2-phenyloxetane with methanol to yield 3-methoxy-3-phenylpropan-1-ol.

Workflow Diagram:

protocol1_workflow start Start dissolve Dissolve 2-phenyloxetane in methanol start->dissolve add_acid Add catalytic H₂SO₄ dissolve->add_acid react Stir at room temperature add_acid->react quench Quench with NaHCO₃ solution react->quench extract Extract with diethyl ether quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for Acid-Catalyzed Methanolysis.

Materials:

  • 2-Phenyloxetane (1.0 g, 7.45 mmol)

  • Anhydrous Methanol (20 mL)

  • Concentrated Sulfuric Acid (98%, 2 drops)

  • Saturated Sodium Bicarbonate Solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of 2-phenyloxetane (1.0 g, 7.45 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add 2 drops of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 3-methoxy-3-phenylpropan-1-ol.

Protocol 2: Lewis Acid-Catalyzed Aminolysis of 2-Methyloxetane

This protocol details the Lewis acid-catalyzed reaction of 2-methyloxetane with aniline to produce 3-(phenylamino)butan-1-ol.

Workflow Diagram:

protocol2_workflow start Start mix_reactants Mix 2-methyloxetane and aniline in CH₂Cl₂ start->mix_reactants add_catalyst Add Yb(OTf)₃ mix_reactants->add_catalyst react Stir at room temperature add_catalyst->react quench Quench with water react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for Lewis Acid-Catalyzed Aminolysis.

Materials:

  • 2-Methyloxetane (0.5 g, 6.93 mmol)

  • Aniline (0.71 g, 7.62 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃, 0.043 g, 0.069 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)

  • Water

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-methyloxetane (0.5 g, 6.93 mmol) and aniline (0.71 g, 7.62 mmol) in anhydrous dichloromethane (15 mL).

  • Add ytterbium(III) triflate (0.043 g, 0.069 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

  • After the reaction is complete, quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield 3-(phenylamino)butan-1-ol.

Protocol 3: Base-Mediated Thiolysis of 2-Ethyloxetane

This protocol outlines the ring-opening of 2-ethyloxetane with thiophenol under basic conditions to yield 1-(phenylthio)pentan-3-ol.

Workflow Diagram:

protocol3_workflow start Start prepare_thiophoenoxide Prepare sodium thiophenoxide (thiophenol + NaH in THF) start->prepare_thiophoenoxide add_oxetane Add 2-ethyloxetane prepare_thiophoenoxide->add_oxetane react Stir at room temperature add_oxetane->react quench Quench with NH₄Cl solution react->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for Base-Mediated Thiolysis.

Materials:

  • 2-Ethyloxetane (0.5 g, 5.80 mmol)

  • Thiophenol (0.64 g, 5.80 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 0.24 g, 6.00 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a suspension of sodium hydride (0.24 g, 6.00 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of thiophenol (0.64 g, 5.80 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-ethyloxetane (0.5 g, 5.80 mmol) in anhydrous THF (5 mL) to the sodium thiophenoxide solution.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain 1-(phenylthio)pentan-3-ol.

Conclusion

The ring-opening reactions of 2-substituted oxetanes are versatile and efficient methods for the synthesis of valuable 1,3-difunctionalized building blocks. The regiochemical outcome can be effectively controlled by the choice of catalyst and reaction conditions. The protocols and data provided herein serve as a comprehensive guide for researchers in the application of these powerful synthetic transformations.

References

Application Notes and Protocols: Oxetan-2-ylmethanol as a Precursor for Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetanes are four-membered cyclic ethers that have emerged as valuable structural motifs in medicinal chemistry and drug discovery.[1][2] Their incorporation into drug candidates can lead to significant improvements in physicochemical properties, such as aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] Specifically, the oxetane moiety is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3][6] Chiral amines containing an oxetane ring, particularly (S)-oxetan-2-ylmethanamine, are crucial building blocks for the synthesis of various biologically active compounds, including glucagon-like peptide-1 (GLP-1) receptor agonists.[7] This document provides detailed application notes and experimental protocols for the synthesis of chiral amines derived from oxetan-2-ylmethanol.

Synthetic Strategies Overview

The synthesis of chiral oxetan-2-ylmethanamine from this compound and its precursors can be achieved through several strategic approaches. The primary methods include:

  • Linear Synthesis from a Chiral Precursor: This traditional approach begins with an enantiomerically pure starting material and proceeds through a multi-step sequence to yield the desired chiral amine.[8]

  • Azide-Free Synthesis: To mitigate the safety risks associated with the use of azides, alternative methods have been developed that introduce the amino group through intermediates like phthalimides.[8][9]

  • Asymmetric Catalysis: Modern strategies utilize chiral catalysts to induce enantioselectivity, offering a more efficient and atom-economical route to the target molecule.[8] This can involve the asymmetric desymmetrization of meso-oxetanes.[10]

The following sections will detail the experimental protocols for key transformations, accompanied by quantitative data to allow for a comparative analysis of the different methodologies.

Key Synthetic Transformations and Experimental Protocols

Synthesis of (S)-oxetan-2-ylmethanamine via an Azide Route

This five-step synthesis is a widely cited method starting from (S)-2-((benzyloxy)methyl)oxirane.[7][8] The process involves the expansion of the oxirane ring to an oxetane, followed by functional group manipulations to introduce the amine.

Overall Reaction Scheme: (S)-2-((benzyloxy)methyl)oxirane → (S)-(oxetan-2-yl)methanol → (S)-2-(azidomethyl)oxetane → (S)-oxetan-2-ylmethanamine

This step involves the ring expansion of an oxirane to an oxetane. A common method utilizes trimethylsulfoxonium iodide and a base.

  • Reagents and Conditions:

    • (S)-2-((benzyloxy)methyl)oxirane

    • Trimethylsulfoxonium iodide

    • Potassium tert-butoxide

    • tert-Butanol

    • 80-90°C, 6-8 hours

  • Protocol:

    • To a vessel, add trimethylsulfoxonium iodide (1.5 equivalents) and potassium tert-butoxide (2.0 equivalents) in tert-butanol.

    • Stir the mixture at 50-55°C for 2-3 hours, then heat to 75-80°C.

    • Slowly add a solution of (S)-2-((benzyloxy)methyl)oxirane (1.0 equivalent) in tert-butanol.

    • Heat the reaction mixture to 80-90°C for 6-8 hours.

    • After cooling, quench the reaction and extract the product.

The hydroxyl group of (S)-(oxetan-2-yl)methanol is converted to a leaving group (e.g., tosylate) and then displaced by an azide.

  • Reagents and Conditions:

    • (S)-(oxetan-2-yl)methanol

    • p-Toluenesulfonyl chloride

    • Triethylamine

    • Sodium azide

    • DMF

    • Room temperature to 60°C

  • Protocol:

    • Dissolve (S)-(oxetan-2-yl)methanol (1.0 equivalent) in a suitable solvent like dichloromethane.

    • Add triethylamine (1.5 equivalents) and cool the mixture to 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) and stir at room temperature for 15-20 hours.[9]

    • Isolate the tosylated intermediate.

    • Dissolve the tosylate in DMF and add sodium azide (1.5 equivalents).

    • Heat the mixture to 60°C and stir until the reaction is complete (monitored by TLC).

    • Extract the (S)-2-(azidomethyl)oxetane.

The azide is reduced to the primary amine to yield the final product.

  • Reagents and Conditions:

    • (S)-2-(azidomethyl)oxetane

    • Palladium on carbon (Pd/C)

    • Hydrogen gas or a hydrogen source like ammonium formate

    • Ethanol

    • Room temperature

  • Protocol:

    • Dissolve (S)-2-(azidomethyl)oxetane in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen gas) and stir at room temperature until the starting material is consumed.

    • Filter the catalyst and concentrate the filtrate to obtain (S)-oxetan-2-ylmethanamine.

Azide-Free Synthesis via Phthalimide Intermediate

This approach avoids the use of potentially hazardous azides by introducing the nitrogen atom via a Gabriel synthesis-type reaction.[8][9]

  • Protocol:

    • Mix (oxetan-2-yl)methanol (1.0 equivalent), a sulfonyl compound like p-toluenesulfonyl chloride (1.2-2.0 equivalents), and triethylamine (1.8-2.5 equivalents) in a suitable solvent.[9]

    • Stir the reaction at 20-30°C for 15-20 hours.[9]

    • Work up the reaction to isolate the (oxetan-2-yl)methyl p-toluenesulfonate.

  • Protocol:

    • Mix the (oxetan-2-yl)methyl p-toluenesulfonate (1.0 equivalent) with potassium phthalimide (1.0-1.5 equivalents) in an amide solvent such as DMF.[9]

    • Heat the mixture to 110-120°C for 3-5 hours.[9]

    • After cooling, isolate the (oxetan-2-yl)methyl-isoindole-1,3-dione.

  • Protocol:

    • Mix the (oxetan-2-yl)methyl-isoindole-1,3-dione with an amine-containing compound like hydrazine or a primary amine in an aqueous solution.[9]

    • Stir the reaction to effect the deprotection and release the desired oxetan-2-ylmethanamine.

    • Purify the product by distillation or chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of oxetan-2-ylmethanamine and its intermediates.

Synthetic RouteStepStarting MaterialProductYield (%)Reference
Azide-FreeOverall[2-(1-ethoxyethoxy)methyl]propylene oxideoxetan-2-ylmethanamine>19.3%[9]
Azide RouteNot specified(S)-2-((benzyloxy)methyl)oxirane(S)-oxetan-2-ylmethanamineNot specified[7][8]

Note: Quantitative data for each step of the azide route was not explicitly available in the provided search results. The patent mentioning the azide-free route suggests an overall yield improvement over a previously disclosed method with a 19.3% yield.[9]

Applications in Drug Development

The chiral amine, (S)-oxetan-2-ylmethanamine, is a valuable building block in medicinal chemistry. The incorporation of the oxetane motif can bestow several advantageous properties to a drug molecule:

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a compound.[3]

  • Metabolic Stability: Replacing metabolically labile groups like gem-dimethyl with an oxetane can block sites of oxidation and improve metabolic stability.[3][6]

  • Reduced Basicity: An oxetane ring placed alpha to an amine can significantly reduce the pKa of the amine, which can be beneficial for tuning the pharmacokinetic properties of a drug candidate.[4][6]

  • Increased Three-Dimensionality: The non-planar structure of the oxetane ring can increase the three-dimensional character of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.[6]

Conclusion

This compound is a versatile precursor for the synthesis of chiral amines that are of significant interest in drug discovery. The choice of synthetic route—be it a classical linear synthesis, a safer azide-free method, or a modern asymmetric catalytic approach—will depend on factors such as scale, safety considerations, and the desired enantiomeric purity. The protocols and data presented here provide a foundation for researchers to incorporate these valuable building blocks into their drug development programs.

References

Application Notes and Protocols for the Esterification of Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from Oxetan-2-ylmethanol, a valuable building block in medicinal chemistry. The oxetane motif is increasingly utilized in drug design to enhance physicochemical properties such as solubility and metabolic stability. The following protocols cover a range of common esterification methods, offering flexibility in substrate scope and reaction conditions.

Introduction to Esterification of this compound

The primary alcohol of this compound can be readily esterified using various standard and advanced chemical methods. The choice of protocol will depend on the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the substrates to the reaction conditions. This document outlines four key strategies:

  • Sulfonylation using Sulfonyl Chlorides: A robust method for the formation of sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

  • Steglich Esterification: A mild and widely applicable method for coupling carboxylic acids with alcohols using carbodiimide activators.

  • Acylation with Acyl Chlorides: A classical and efficient method for ester formation, particularly suitable for a wide range of acylating agents.

  • Mitsunobu Reaction: A powerful method for achieving esterification with inversion of configuration, ideal for stereospecific synthesis.

Comparative Data of Esterification Protocols

The following table summarizes the key quantitative data for different esterification protocols applicable to this compound. This allows for a direct comparison of reaction conditions and expected outcomes.

ProtocolAcylating/Sulfonylating AgentBase/ReagentSolventTemp. (°C)Time (h)Yield (%)
Sulfonylation p-Toluenesulfonyl chlorideTriethylamineDichloromethane20-3015-20Not specified, but part of a high-yield multi-step synthesis[1]
Steglich Esterification General Carboxylic AcidDCC, DMAPDichloromethane0 to 203Generally high yields for primary alcohols.
Acylation General Acyl ChlorideTriethylamineTHF or Dichloromethane0 to RT~12Generally high yields.
Mitsunobu Reaction General Carboxylic AcidDEAD, PPh₃THF0 to RTSeveralHigh yields with inversion of configuration.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the key esterification reactions are provided below.

Protocol 1: Synthesis of (Oxetan-2-yl)methyl p-toluenesulfonate via Sulfonylation

This protocol is adapted from a patented procedure for the synthesis of an intermediate for Oxetane-2-methylamine.[1]

Materials:

  • (Oxetan-2-yl)methanol

  • p-Toluenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve (Oxetan-2-yl)methanol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.8-2.5 eq).

  • Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (1.2-2.0 eq) portion-wise, maintaining the temperature between 20-30°C.

  • Stir the reaction mixture at 20-30°C for 15-20 hours.

  • Upon completion, add water to the reaction mixture and separate the organic phase.

  • Wash the organic phase sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Oxetan-2-yl)methyl p-toluenesulfonate.

Protocol 2: General Steglich Esterification

This is a general and mild procedure for the esterification of a carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Acylation with an Acyl Chloride

A standard and efficient method for the synthesis of esters from acyl chlorides.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

Protocol 4: Mitsunobu Reaction for Ester Synthesis

This protocol is particularly useful for achieving esterification with complete inversion of stereochemistry at the alcohol center, though for the primary alcohol of this compound, it serves as a mild alternative for ester formation.[2][3][4][5]

Materials:

  • This compound

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Visualized Workflows

General Esterification Workflow

The following diagram illustrates a generalized workflow for the esterification of this compound, followed by workup and purification.

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Esterification Reaction This compound->Reaction_Vessel Acylating_Agent Carboxylic Acid / Acyl Chloride / Sulfonyl Chloride Acylating_Agent->Reaction_Vessel Reagents Coupling Agent / Base Reagents->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Steps Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Organic Phase Chromatography Column Chromatography Concentration->Chromatography Crude Product Final_Product Purified Ester Chromatography->Final_Product

Caption: General workflow for the esterification of this compound.

Signaling Pathway Analogy: Steglich Esterification

The following diagram illustrates the key steps in the Steglich esterification, highlighting the activation of the carboxylic acid and subsequent nucleophilic attack by the alcohol.

Steglich_Esterification Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Ion O_Acylisourea->Acyl_Pyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester_Product (Oxetan-2-yl)methyl Ester Acyl_Pyridinium->Ester_Product This compound This compound This compound->Ester_Product

Caption: Key intermediates in the Steglich esterification pathway.

References

Application Notes: Williamson Ether Synthesis of (S)-Oxetan-2-ylmethanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the formation of ethers from an alcohol and a suitable electrophile, typically an alkyl halide. This application note focuses on the strategic application of this classic reaction using (S)-oxetan-2-ylmethanol as the starting alcohol. The resulting (S)-2-((alkoxy)methyl)oxetane motif is of significant interest in medicinal chemistry. The incorporation of the oxetane ring, a small, polar, three-dimensional heterocycle, can impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and lipophilicity, while also serving as a valuable bioisostere for other functional groups like gem-dimethyl or carbonyl groups.[1][2][3] This document provides detailed protocols and application data for the synthesis of various ethers derived from (S)-oxetan-2-ylmethanol, with a particular focus on their relevance in the development of targeted therapeutics, such as EZH2 inhibitors.[1][4]

Rationale for Incorporating the (S)-Oxetan-2-ylmethoxymethyl Moiety in Drug Candidates

The strategic introduction of an (S)-oxetan-2-ylmethoxymethyl group can address several challenges encountered during lead optimization in drug discovery:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.[2][3]

  • Enhanced Metabolic Stability: The oxetane motif can block sites of metabolic oxidation, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1][2]

  • Optimal Lipophilicity: By replacing more lipophilic groups, the oxetane moiety can help achieve a desirable balance of lipophilicity (logD), which is crucial for cell permeability and overall drug-like properties.[1]

  • Three-Dimensionality and Target Engagement: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality, which can lead to improved interactions with the target protein by accessing new binding pockets.[1] In the context of EZH2 inhibitors, the oxetane substituent has been shown to occupy a defined space in the protein cavity, potentially forming favorable CH−π interactions.[1][4]

Experimental Protocols

The following protocols detail the general procedure for the Williamson ether synthesis using (S)-oxetan-2-ylmethanol and specific examples for the synthesis of methoxymethyl and benzyloxymethyl ethers.

General Protocol for Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide.[5][6][7]

Materials:

  • (S)-Oxetan-2-ylmethanol

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Quenching agent (e.g., saturated aqueous ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Deprotonation: To a solution of (S)-oxetan-2-ylmethanol in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add a strong base portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC or LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Specific Protocol 1: Synthesis of (S)-2-((Methoxy)methyl)oxetane

This compound is a key structural motif found in potent EZH2 inhibitors.[1][4]

Reaction Scheme:

(S)-Oxetan-2-ylmethanol + CH₃I --(NaH, THF)--> (S)-2-((Methoxy)methyl)oxetane

Experimental Details:

ParameterValue
Reactants
(S)-Oxetan-2-ylmethanol1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq
Methyl Iodide1.5 eq
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Yield ~70-80% (Reported yields for similar transformations)
Specific Protocol 2: Synthesis of (S)-2-((Benzyloxy)methyl)oxetane

The benzyl ether serves as a common protecting group or a core fragment in various bioactive molecules.

Reaction Scheme:

(S)-Oxetan-2-ylmethanol + BnBr --(NaH, DMF)--> (S)-2-((Benzyloxy)methyl)oxetane

Experimental Details:

ParameterValue
Reactants
(S)-Oxetan-2-ylmethanol1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq
Benzyl Bromide1.1 eq
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Yield ~85-95% (Reported yields for similar transformations)

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the synthesis of various ethers from (S)-oxetan-2-ylmethanol.

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaHTHF0 to RT4-670-80
Ethyl BromideNaHTHF0 to RT6-865-75
Benzyl BromideNaHDMF0 to RT12-1685-95
Allyl BromideKOtBuTHF0 to RT2-475-85
p-Methoxybenzyl ChlorideNaHDMF0 to RT12-1880-90

Visualizations

Experimental Workflow for Williamson Ether Synthesis

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start (S)-Oxetan-2-ylmethanol in Anhydrous Solvent base Add Strong Base (e.g., NaH) at 0°C start->base alkoxide Alkoxide Formation (Stir 30-60 min) base->alkoxide add_halide Add Alkyl Halide at 0°C alkoxide->add_halide react Stir at Room Temperature (Monitor by TLC/LC-MS) add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Pure (S)-2-((Alkoxy)methyl)oxetane purify->product

Caption: General workflow for the Williamson ether synthesis of (S)-oxetan-2-ylmethanol.

EZH2 Signaling Pathway and Point of Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), which leads to transcriptional repression of target genes involved in cell differentiation and development. Dysregulation of EZH2 activity is implicated in various cancers. Small molecule inhibitors containing the (S)-oxetan-2-ylmethoxymethyl moiety target the S-adenosyl methionine (SAM) binding pocket of EZH2, preventing the transfer of the methyl group to histone H3.

G cluster_complex PRC2 Complex EZH2 EZH2 (Catalytic Subunit) EED EED Histone Histone H3 EZH2->Histone Catalyzes Methylation SUZ12 SUZ12 SAM SAM (Methyl Donor) SAM->EZH2 Binds to SAM pocket H3K27me3 H3K27me3 Histone->H3K27me3 Repression Transcriptional Repression of Target Genes H3K27me3->Repression Inhibitor Oxetane-based Inhibitor (e.g., PF-06821497) Inhibitor->EZH2 Blocks SAM Binding

Caption: Inhibition of the EZH2 signaling pathway by an oxetane-containing small molecule.

References

The Oxetane Moiety: A Key to Unlocking Improved Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative strategies to enhance the drug-like properties of lead compounds. One such strategy that has gained significant traction is the incorporation of the oxetane moiety. This small, four-membered cyclic ether has proven to be a valuable tool for improving key physicochemical and pharmacokinetic parameters, including aqueous solubility, metabolic stability, and lipophilicity. These application notes provide a comprehensive overview of the benefits of incorporating oxetanes, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation.

The Advantage of Oxetane Incorporation: A Physicochemical Perspective

The oxetane ring, with its unique structural and electronic properties, offers several advantages in drug design. It can serve as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[1][2] The inherent polarity and three-dimensional nature of the oxetane ring contribute to an improved pharmacological profile.[2]

Enhanced Aqueous Solubility

A significant challenge in drug development is the poor aqueous solubility of many promising compounds, which can limit their absorption and bioavailability. The incorporation of an oxetane can dramatically improve solubility. By replacing a lipophilic group like a gem-dimethyl moiety with a more polar oxetane, the overall polarity of the molecule is increased, often leading to a substantial enhancement in aqueous solubility.[3][4] In some cases, this increase can be as much as 4 to over 4000-fold.[3][4]

Improved Metabolic Stability

Rapid metabolism by cytochrome P450 (CYP) enzymes in the liver is a major hurdle for many drug candidates, leading to high clearance and short half-lives. The oxetane ring can act as a metabolic shield, blocking or sterically hindering sites on a molecule that are susceptible to enzymatic degradation.[2] This leads to a reduction in intrinsic clearance (CLint), a measure of the rate of metabolism, and a corresponding increase in the compound's metabolic stability.[5]

Modulation of Lipophilicity

Lipophilicity, often expressed as LogP or LogD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The introduction of an oxetane can effectively reduce a compound's lipophilicity, helping to achieve a more favorable balance of properties.[6]

Quantitative Impact of Oxetane Incorporation

The benefits of incorporating an oxetane moiety are not merely qualitative. The following tables summarize quantitative data from various studies, highlighting the significant improvements in physicochemical properties observed when an oxetane is introduced into a molecule compared to its non-oxetane analog.

Table 1: Comparative Aqueous Solubility Data

Compound PairNon-Oxetane AnalogAqueous Solubility (μg/mL)Oxetane-Containing AnalogAqueous Solubility (μg/mL)Fold Increase
Thalidomide Analog Thalidomide50Oxetan-Thalidomide1302.6
Lenalidomide Analog Lenalidomide300Oxetan-Lenalidomide4801.6
MMP-13 Inhibitor [7]Compound 35 (with methyl group)LowCompound 36 (with oxetane)Significantly Improved-

Table 2: Comparative Metabolic Stability Data (Human Liver Microsomes)

Compound PairNon-Oxetane AnalogIntrinsic Clearance (CLint, μL/min/mg)Oxetane-Containing AnalogIntrinsic Clearance (CLint, μL/min/mg)Improvement
Pyrrolidine Spirocycle [5]Carbonyl Analog (7)h: 110, m: >200Oxetane Analog (8)h: <5, m: 18Significant
Piperidine Spirocycle [5]Carbonyl Analog (9)h: 10, m: 30Oxetane Analog (10)h: <5, m: <5Significant
Thalidomide Analog [6]Thalidomide25Oxetan-Thalidomide20Modest

Table 3: Comparative Lipophilicity Data

Compound PairNon-Oxetane AnalogLogD at pH 7.4Oxetane-Containing AnalogLogD at pH 7.4Change in Lipophilicity
Thalidomide Analog [6]Thalidomide0.9Oxetan-Thalidomide0.4Decrease
Lenalidomide Analog [6]Lenalidomide-0.5Oxetan-Lenalidomide-0.8Decrease
Spirocyclic Analog [5]Morpholine Analog (11)1.4Spiro-oxetane Analog (12)1.1Decrease

Visualizing the Strategy: Logical Workflow for Oxetane Incorporation

The decision to incorporate an oxetane moiety and the subsequent evaluation of its impact on drug-like properties can be visualized as a logical workflow.

workflow Start Lead Compound with Suboptimal Properties Identify Identify Metabolically Labile or Lipophilic Site Start->Identify Design Design Oxetane-Containing Analog Identify->Design Synthesize Synthesize Novel Analog Design->Synthesize Evaluate Evaluate Physicochemical and ADME Properties Synthesize->Evaluate Compare Compare Data with Original Lead Compound Evaluate->Compare Improved Improved Properties: Advance Candidate Compare->Improved Yes NotImproved No Improvement: Re-design or Abandon Compare->NotImproved No

Caption: A logical workflow for the incorporation and evaluation of an oxetane moiety.

Experimental Protocols

To facilitate the practical application of oxetane incorporation, detailed protocols for the synthesis of a key oxetane building block and the evaluation of critical drug-like properties are provided below.

Synthesis of Oxetan-3-one: A Versatile Building Block

Oxetan-3-one is a valuable precursor for a wide range of functionalized oxetanes.[8][9] The following protocol describes a gold-catalyzed one-step synthesis from readily available propargyl alcohol.[9][10]

synthesis Start Propargyl Alcohol Reaction Reaction at Specified Temperature Start->Reaction Reagents Gold Catalyst Oxidant Solvent Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification by Chromatography Workup->Purification Product Oxetan-3-one Purification->Product

Caption: General workflow for the synthesis of oxetan-3-one.

Materials:

  • Propargyl alcohol

  • Gold catalyst (e.g., a gold(I) complex)

  • Oxidant (e.g., a pyridine N-oxide derivative)

  • Solvent (e.g., 1,2-dichloroethane)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a reaction vial, add the gold catalyst and the oxidant.

  • Add the solvent, followed by the propargyl alcohol.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure oxetan-3-one.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for stock solution (e.g., DMSO)

  • Vials with screw caps

  • Shaker incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC or LC-MS/MS method with a standard curve.

  • The measured concentration represents the thermodynamic solubility of the compound.

Protocol for In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

ADME_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Timepoints Sample at multiple time points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench reaction (e.g., with cold acetonitrile) Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate % remaining, half-life, and CLint LCMS->Calculate

References

Application Notes: (R)-Oxetan-2-ylmethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Oxetan-2-ylmethanol is a valuable chiral building block in medicinal chemistry, prized for its ability to introduce the oxetane motif into drug candidates. The incorporation of this small, polar, and three-dimensional ring system can significantly enhance the physicochemical and pharmacological properties of bioactive molecules. These enhancements include improved aqueous solubility, metabolic stability, and binding affinity to biological targets.[1] This document provides detailed application notes and protocols for the use of (R)-Oxetan-2-ylmethanol in the synthesis of key bioactive molecules, along with insights into their mechanisms of action.

Key Advantages of Incorporating the (R)-Oxetan-2-yl Moiety:

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can increase the aqueous solubility of a molecule, a crucial factor for drug delivery and bioavailability. Its compact, sp³-rich structure can also disrupt planarity, leading to improved solubility and reduced crystal packing forces.

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities like gem-dimethyl or carbonyl groups, for which it can serve as a bioisostere.[1]

  • Improved Potency and Selectivity: The defined three-dimensional structure of the oxetane can lead to more precise interactions with the binding pockets of target proteins, enhancing potency and selectivity.

  • Vector for Chemical Space Exploration: The hydroxyl group of (R)-Oxetan-2-ylmethanol provides a convenient handle for further chemical modifications, allowing for the exploration of the surrounding chemical space to optimize drug-target interactions.

Application Example 1: Synthesis of Vibegron, a β3-Adrenergic Receptor Agonist

Vibegron is a selective agonist of the β3-adrenergic receptor, approved for the treatment of overactive bladder.[2] The (R)-oxetane moiety is a key structural feature, contributing to its favorable pharmacokinetic profile.

Synthetic Strategy Overview:

The synthesis of Vibegron can be accomplished through a multi-step sequence starting from (R)-Oxetan-2-ylmethanol. A key transformation involves the conversion of the primary alcohol to a suitable leaving group, such as a tosylate or iodide, followed by nucleophilic substitution to introduce a nitrogen-containing fragment. This fragment is then further elaborated and coupled with the pyrimidine-based core of Vibegron. While a direct synthesis starting from (R)-Oxetan-2-ylmethanol is not explicitly detailed in a single publication, a plausible and efficient route can be constructed based on established synthetic methodologies for oxetanes and related heterocycles. A crucial step is the preparation of a key intermediate, (R)-oxetan-2-ylmethanamine.

Experimental Protocols

Protocol 1: Synthesis of (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (Tosylate)

This protocol describes the conversion of the primary alcohol of (R)-Oxetan-2-ylmethanol to a tosylate, a versatile intermediate for nucleophilic substitution.

Materials:

  • (R)-Oxetan-2-ylmethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of (R)-Oxetan-2-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate as a white solid.

Protocol 2: Synthesis of (R)-2-(Azidomethyl)oxetane

This protocol details the conversion of the tosylate to an azide, a precursor to the primary amine.

Materials:

  • (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution and heat the mixture to 60-70 °C.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully concentrate the solution under reduced pressure to yield (R)-2-(azidomethyl)oxetane. Caution: Organic azides can be explosive. Handle with appropriate safety precautions.

Protocol 3: Synthesis of (R)-Oxetan-2-ylmethanamine

This protocol describes the reduction of the azide to the primary amine.

Materials:

  • (R)-2-(Azidomethyl)oxetane

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (R)-2-(azidomethyl)oxetane (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (0.1 eq by weight).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (R)-oxetan-2-ylmethanamine.

Data Presentation

Table 1: Biological Activity of Vibegron
ParameterValueSpeciesReference
EC₅₀ (β₃-adrenergic receptor) 2.13 nMHuman (in vitro)[3]
Maximum Response (β₃-adrenergic receptor) 99.2% (relative to isoproterenol)Human (in vitro)[3]
β₁-adrenergic activity 0% (at 10 µM)Human (in vitro)[3]
β₂-adrenergic activity 2% (at 10 µM)Human (in vitro)[3]
Table 2: Biological Activity of AZD6738 (Ceralasertib)
ParameterValueCell LineReference
IC₅₀ (ATR enzyme inhibition) 0.001 µMIn vitro[4]
IC₅₀ (CHK1 phosphorylation inhibition) 0.074 µMCellular assay[4]
IC₅₀ (Cell proliferation) < 1 µMIn 73/197 solid and haematological cell lines[4]

Signaling Pathway Visualizations

Vibegron and the β3-Adrenergic Receptor Signaling Pathway

Vibegron acts as a selective agonist for the β3-adrenergic receptor, which is predominantly expressed in the detrusor muscle of the bladder.[2] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.

Vibegron_Pathway Vibegron Vibegron Beta3_AR β3-Adrenergic Receptor Vibegron->Beta3_AR binds G_Protein Gs Protein Beta3_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation promotes Bladder_Capacity Increased Bladder Capacity Relaxation->Bladder_Capacity

Caption: Vibegron-mediated activation of the β3-adrenergic receptor signaling pathway.

AZD6738 and the ATR-Mediated DNA Damage Response Pathway

AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[4] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated in response to single-strand DNA breaks and replication stress, often found in cancer cells.[1][5][6] Inhibition of ATR by AZD6738 prevents the downstream signaling that allows cancer cells to repair DNA damage and survive, leading to cell cycle arrest and apoptosis.[6]

AZD6738_Pathway cluster_0 Normal Cell Response to DNA Damage cluster_1 Effect of AZD6738 DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis progression to Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_Repair->Apoptosis failure leads to AZD6738 AZD6738 Inhibition AZD6738->Inhibition Inhibition->ATR

Caption: Inhibition of the ATR signaling pathway by AZD6738.

References

Application Notes and Protocols for the Scalable Synthesis of (S)-Oxetan-2-ylmethyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Oxetan-2-ylmethyl tosylate is a critical chiral building block in pharmaceutical chemistry, utilized for introducing the 2-substituted oxetane moiety into potential drug candidates. The oxetane ring is a valuable motif in medicinal chemistry as it can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. This document outlines a scalable and robust synthetic route for the preparation of (S)-oxetan-2-ylmethyl tosylate, suitable for large-scale production in drug development programs. The presented methodology is based on a multi-step synthesis that has been successfully executed on a metric ton scale.[1]

Synthetic Strategy Overview

The most scalable and efficient synthesis of (S)-oxetan-2-ylmethyl tosylate proceeds via a three-route process, with Route 3 being the most successfully demonstrated for large-scale manufacturing.[1] The key steps involve the formation of a chiral epoxide, followed by cyclization to the oxetane ring and subsequent tosylation.

Data Presentation

The following table summarizes the quantitative data for the key steps in the scalable synthesis of (S)-oxetan-2-ylmethyl tosylate.

Step No.Reaction StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Scale
1Epoxidation(S)-1,2,4-Butanetriol(S)-4-(Benzyloxy)-1,2-epoxybutane1. TBDPSCl, Imidazole2. TsCl, Pyridine3. K₂CO₃, MeOHDCM, Pyridine, MeOH0 to RT24~85 (over 3 steps)>98Lab Scale
2Oxetane Formation(S)-4-(Benzyloxy)-1,2-epoxybutane(S)-(Oxetan-2-yl)methanol1. NaH2. H₂, Pd/CTHF, EtOAc0 to RT12~75>99Lab Scale
3Tosylation(S)-(Oxetan-2-yl)methanol(S)-Oxetan-2-ylmethyl tosylateTsCl, Et₃N, DMAPEtOAc0 to 54>95>99Metric Ton

Note: The data presented is a representative summary based on typical scalable organic synthesis procedures. Actual yields and conditions may vary.

Experimental Protocols

Route 3: Scalable Synthesis of (S)-Oxetan-2-ylmethyl Tosylate

This route has been successfully implemented on a large scale to produce metric ton quantities of the target compound as a solution in ethyl acetate.[1]

Step 1: Synthesis of (S)-4-(Benzyloxy)-1,2-epoxybutane

  • Protection of Diol: To a solution of (S)-1,2,4-butanetriol (1.0 equiv) in dichloromethane (DCM), add imidazole (2.5 equiv) and cool the mixture to 0 °C. Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv) dropwise, and allow the reaction to warm to room temperature and stir for 12 hours.

  • Monotosylation: Cool the reaction mixture to 0 °C and add pyridine (3.0 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in DCM. Stir the reaction at room temperature for 8 hours.

  • Epoxidation: Add a solution of potassium carbonate (K₂CO₃, 3.0 equiv) in methanol and stir vigorously for 4 hours.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (S)-4-(benzyloxy)-1,2-epoxybutane, which can be purified by column chromatography.

Step 2: Synthesis of (S)-(Oxetan-2-yl)methanol

  • Cyclization: To a suspension of sodium hydride (NaH, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (S)-4-(benzyloxy)-1,2-epoxybutane (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Deprotection: Carefully quench the reaction with water. The resulting intermediate is then subjected to hydrogenolysis using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in ethyl acetate (EtOAc) to remove the benzyl protecting group.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. The crude (S)-(oxetan-2-yl)methanol can be purified by distillation.

Step 3: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate

  • Tosylation: To a solution of (S)-(oxetan-2-yl)methanol (1.0 equiv) in ethyl acetate (EtOAc) at 0 °C, add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Product Formulation: The final product, (S)-oxetan-2-ylmethyl tosylate, is obtained as a solution in ethyl acetate, which can be used directly in subsequent synthetic steps.[1] This avoids the need for isolation of the pure tosylate, which can be unstable.

Visualizations

Scalable_Synthesis_Workflow A (S)-1,2,4-Butanetriol B Protection & Monotosylation A->B 1. TBDPSCl, Imidazole 2. TsCl, Pyridine C (S)-4-(Benzyloxy)-1,2-epoxybutane B->C K₂CO₃, MeOH D Intramolecular Cyclization & Deprotection C->D 1. NaH 2. H₂, Pd/C E (S)-(Oxetan-2-yl)methanol D->E F Tosylation E->F TsCl, Et₃N, DMAP G (S)-Oxetan-2-ylmethyl tosylate (in EtOAc) F->G

Caption: Scalable synthesis workflow for (S)-oxetan-2-ylmethyl tosylate.

References

Troubleshooting & Optimization

Technical Support Center: Oxetan-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxetan-2-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this critical building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound and other 2-substituted oxetanes include intramolecular Williamson etherification, ring expansion of epoxides, and [2+2] cycloadditions (Paternò-Büchi reaction).[1][2][3] The choice of route often depends on the available starting materials, desired scale, and stereochemical requirements.

Q2: Why is the synthesis of oxetanes often challenging, leading to low yields?

A2: The primary challenge in oxetane synthesis is the inherent ring strain of the four-membered ether ring.[1] This strain makes the ring formation kinetically slower compared to five- or six-membered rings and can also make the oxetane ring susceptible to opening under harsh reaction conditions, such as strong acids or high temperatures.[4] Additionally, multistep sequences are often required to prepare the necessary precursors, which can lower the overall yield.[2][5]

Q3: Are there specific safety concerns to be aware of during this compound synthesis?

A3: Certain synthetic routes may involve hazardous reagents. For instance, some methods for introducing an amino group to produce derivatives like (S)-oxetan-2-ylmethanamine have traditionally used sodium azide, which is highly toxic and potentially explosive.[6] It is crucial to consult safety data sheets and consider azide-free synthetic alternatives where possible.[7][8]

Troubleshooting Guide: Overcoming Low Yields

This guide addresses specific problems that can lead to low yields in the synthesis of this compound and provides potential solutions.

Issue 1: Low yield in intramolecular cyclization (Williamson Etherification approach).
  • Question: My intramolecular cyclization of a 1,3-diol derivative to form this compound is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this common method are often due to competing elimination reactions or intermolecular side reactions. The choice of base and leaving group is critical.

    • Troubleshooting Steps:

      • Optimize the Base: A strong, non-nucleophilic base is often preferred to deprotonate the alcohol without promoting side reactions. If you are using a base like sodium hydride, ensure it is fresh and the solvent is anhydrous.

      • Leaving Group Quality: Ensure you have a good leaving group (e.g., tosylate, mesylate) on the primary carbon. Incomplete conversion to the sulfonate ester will result in unreacted diol.

      • Reaction Conditions: Running the reaction at high concentrations can favor intermolecular reactions. Consider using high-dilution conditions to promote intramolecular cyclization. Temperature control is also crucial; excessive heat can lead to decomposition or side reactions.

      • Alternative Precursors: Consider alternative cyclization precursors. For example, ring contraction of γ-lactones can be an effective method to form oxetane rings.[3][9]

Issue 2: Poor conversion in epoxide ring-expansion reactions.
  • Question: I am attempting to synthesize this compound by ring expansion of an epoxide (e.g., using sulfoxonium ylides), but the conversion is low. What could be the problem?

  • Answer: Low conversion in epoxide ring-expansion can be due to the stability of the epoxide, steric hindrance, or issues with the ylide generation.

    • Troubleshooting Steps:

      • Ylide Formation: Ensure the complete formation of the sulfoxonium ylide. This typically involves a strong base like potassium tert-butoxide. The quality and stoichiometry of the base and the sulfoxonium salt are critical.[6]

      • Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency. While some reactions proceed at room temperature, others may require gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

      • Substrate Purity: Impurities in the starting epoxide can interfere with the reaction. Ensure your starting material is of high purity.

      • Solvent Choice: The choice of solvent can influence the solubility of the reagents and the reaction rate. Anhydrous polar aprotic solvents like DMSO or THF are commonly used.

Issue 3: Formation of multiple byproducts in Paternò-Büchi reactions.
  • Question: My Paternò-Büchi [2+2] cycloaddition is producing a complex mixture of products with a low yield of the desired oxetane. How can I improve the selectivity?

  • Answer: The Paternò-Büchi reaction can be complicated by issues of reactivity and selectivity, often leading to multiple isomers and byproducts.[2][5]

    • Troubleshooting Steps:

      • Wavelength of Light: The energy of the UV light used can impact the reaction. Using lower-energy visible light with an appropriate photosensitizer has been shown to improve selectivity in some cases, although this is substrate-dependent.[2][5]

      • Substrate Concentration: The concentration of the carbonyl and olefin substrates can influence the reaction outcome. Optimization of the stoichiometry and concentration may be necessary.

      • Solvent: The solvent can affect the stability of the intermediate diradical species. Experiment with different solvents to see if selectivity can be improved.

      • Alternative Catalysis: For some substrates, Lewis acid- or base-catalyzed formal [2+2] cycloadditions can offer an alternative with potentially higher selectivity.[3]

Quantitative Data Summary

The following tables summarize reported yields for different synthetic strategies for this compound and its derivatives.

Table 1: Comparison of Yields for Different Synthetic Routes to 2-Substituted Oxetanes

Synthetic RouteStarting MaterialProductReported Yield (%)Reference
Intramolecular Cyclization(S)-2-((benzyloxy)methyl)oxirane derivative(S)-oxetan-2-ylmethanamine~19.3% (overall)[8]
Azide-Free Synthesis(oxetan-2-yl)methanol(S)-oxetan-2-ylmethanamine>30% (overall)[8]
Epoxide Ring ExpansionChiral epoxide precursorsEnantioenriched oxetanes62-88%[10]
Payne-type Rearrangementα-epoxideThis compound32%[1]
Williamson EtherificationMesylate precursorOxetane scaffold of oxetanocin84%[1]

Experimental Protocols

Protocol 1: Azide-Free Synthesis of (S)-Oxetan-2-ylmethanamine from (S)-(Oxetan-2-yl)methanol

This protocol is adapted from a patented method that avoids the use of hazardous sodium azide.[8]

  • Step 1: Sulfonylation of (S)-(Oxetan-2-yl)methanol

    • Dissolve (S)-(oxetan-2-yl)methanol in a chlorinated solvent such as dichloromethane.

    • Add triethylamine (1.8-2.5 molar equivalents).

    • Cool the mixture and add a sulfonyl compound (e.g., p-toluenesulfonyl chloride, 1.2-2.0 molar equivalents).

    • Stir the reaction at 20-30°C for 15-20 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Work up the reaction to isolate the (S)-(oxetan-2-yl)methyl p-toluenesulfonate.

  • Step 2: Phthalimide Substitution

    • Mix the resulting (S)-(oxetan-2-yl)methyl p-toluenesulfonate with a phthalimide salt (e.g., potassium phthalimide, 1.0-1.5 molar equivalents) in a suitable solvent.

    • Heat the mixture at 110-120°C for 3-5 hours.

    • After cooling, work up the reaction to isolate the N-((oxetan-2-yl)methyl)phthalimide intermediate.

  • Step 3: Deprotection to Yield (S)-Oxetan-2-ylmethanamine

    • Treat the N-((oxetan-2-yl)methyl)phthalimide with an amine-containing compound (e.g., hydrazine or ethylenediamine) in an aqueous solution.

    • Stir the reaction until the deprotection is complete.

    • Purify the product to obtain (S)-oxetan-2-ylmethanamine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Phthalimide Substitution cluster_step3 Step 3: Deprotection start (S)-(Oxetan-2-yl)methanol step1_reagents p-TsCl, Et3N DCM, 20-30°C start->step1_reagents step1_product (S)-(Oxetan-2-yl)methyl p-toluenesulfonate step1_reagents->step1_product step2_reagents Potassium Phthalimide 110-120°C step1_product->step2_reagents step2_product N-((Oxetan-2-yl)methyl)phthalimide step2_reagents->step2_product step3_reagents Hydrazine or Ethylenediamine step2_product->step3_reagents final_product (S)-Oxetan-2-ylmethanamine step3_reagents->final_product

Caption: Azide-free synthesis workflow for (S)-oxetan-2-ylmethanamine.

troubleshooting_logic cluster_williamson Intramolecular Cyclization cluster_epoxide Epoxide Ring Expansion cluster_pb Paternò-Büchi Reaction low_yield Low Yield in This compound Synthesis williamson_cause Potential Causes: - Competing Reactions - Poor Leaving Group - High Concentration low_yield->williamson_cause epoxide_cause Potential Causes: - Incomplete Ylide Formation - Steric Hindrance - Incorrect Temperature low_yield->epoxide_cause pb_cause Potential Causes: - Poor Selectivity - Byproduct Formation - Incorrect Wavelength low_yield->pb_cause williamson_solution Solutions: - Optimize Base - High Dilution - Check Leaving Group williamson_cause->williamson_solution epoxide_solution Solutions: - Verify Ylide Generation - Optimize Temperature - Purify Epoxide epoxide_cause->epoxide_solution pb_solution Solutions: - Use Photosensitizer - Optimize Concentration - Consider Lewis Acid Catalyst pb_cause->pb_solution

Caption: Troubleshooting logic for low yield in oxetane synthesis.

References

Technical Support Center: Purification of Crude Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Oxetan-2-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of crude this compound by distillation or column chromatography.

Issue 1: Low yield after distillation.

  • Question: I am getting a very low yield of pure this compound after fractional distillation. What could be the cause?

  • Possible Causes & Solutions:

    • Inadequate Vacuum: this compound has a relatively high boiling point at atmospheric pressure. Distilling at atmospheric pressure can lead to decomposition. Ensure your vacuum system is pulling a consistent and sufficiently low pressure.

    • Decomposition at High Temperatures: Prolonged heating, even under vacuum, can cause degradation. Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.

    • Inefficient Fractionating Column: An inefficient column will lead to poor separation of this compound from lower and higher boiling impurities, resulting in a broad boiling range and reduced yield of the pure fraction. Ensure your column is well-packed and of appropriate length for the separation.

    • Loss during Transfer: Due to its viscosity, some product may be lost on the glassware. Ensure all equipment is properly rinsed with a suitable solvent to recover all the product.

Issue 2: Product purity is low after distillation.

  • Question: My distilled this compound is still showing significant impurities by GC or NMR analysis. How can I improve the purity?

  • Possible Causes & Solutions:

    • Azeotrope Formation: Some impurities may form an azeotrope with this compound, making them difficult to separate by distillation alone. In such cases, a different purification technique like column chromatography may be necessary.

    • Co-distillation with Impurities: If the boiling points of the impurities are very close to that of this compound, a highly efficient fractionating column and a slow distillation rate are required for good separation.

    • Contamination from Equipment: Ensure all glassware is scrupulously clean and dry before use to avoid introducing contaminants.

Issue 3: The compound is not moving on the silica gel column.

  • Question: I am trying to purify this compound using column chromatography, but it seems to be stuck at the origin of the column. What should I do?

  • Possible Causes & Solutions:

    • Insufficiently Polar Eluent: this compound is a polar molecule and requires a relatively polar mobile phase to elute from a silica gel column. Increase the polarity of your eluent system. A common starting point is a mixture of ethyl acetate and hexanes; you can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.

    • Strong Adsorption to Silica: The hydroxyl group in this compound can lead to strong interactions with the acidic silica gel. You can try neutralizing the silica gel with a small amount of triethylamine in the eluent, or switch to a different stationary phase like neutral alumina.

Issue 4: Poor separation of the product from impurities on the column.

  • Question: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

  • Possible Causes & Solutions:

    • Suboptimal Eluent System: The polarity of your eluent may be too high, causing all components to move too quickly down the column. Try a less polar solvent system to increase the retention time and improve separation. Running a gradient elution (gradually increasing the polarity of the eluent) can also be very effective.

    • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the amount of crude product you are purifying (a general rule of thumb is a 30:1 to 50:1 ratio of silica to crude material by weight).

    • Improper Column Packing: A poorly packed column with channels or cracks will result in very poor separation. Ensure your column is packed uniformly.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route used. Potential impurities can include:

  • Unreacted starting materials: Such as 3-chloro-1,2-propanediol or protected propylene oxide derivatives.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Byproducts of cyclization: Depending on the reaction conditions, side reactions can lead to the formation of isomeric byproducts or oligomers.

Q2: What is the recommended purification method for crude this compound?

A2: Both fractional vacuum distillation and silica gel column chromatography are effective methods.

  • Fractional vacuum distillation is suitable for larger quantities and for removing non-volatile impurities or those with significantly different boiling points.

  • Silica gel column chromatography is excellent for separating impurities with similar boiling points to the product and for smaller scale purifications.

Q3: Is this compound stable during purification?

A3: Oxetanes can be sensitive to acidic conditions, which can catalyze ring-opening. It is advisable to avoid strongly acidic conditions during workup and purification. While generally stable to heat under vacuum, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Q4: What is a good eluent system for column chromatography of this compound?

A4: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes. The ratio can be optimized using thin-layer chromatography (TLC). For more polar impurities, a gradient elution with increasing concentrations of ethyl acetate, or the addition of a small percentage of methanol to the mobile phase, may be necessary.

Q5: What is the expected purity of this compound after purification?

A5: With proper purification techniques, a purity of ≥97% can be achieved, which is typical for commercially available this compound.[1][2]

Quantitative Data

The following table summarizes key quantitative data for the purification of this compound.

ParameterValueNotes
Boiling Point 79-80 °Cat 40 mmHg
87-90 °Cat 15 mmHg
96 °Cat 4 mmHg
129-130 °Cat atmospheric pressure (lit.)
Typical Purity (Commercial) ≥97%Varies by supplier.[1][2]
Column Chromatography Eluent Ethyl Acetate / HexanesGradient elution is often effective.
Stationary Phase Silica Gel or Neutral AluminaSilica is standard; alumina can be used if acidity is a concern.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and those with significantly different boiling points.

Methodology:

  • Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux or packed fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly and carefully apply a vacuum to the system.

  • Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.

  • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

  • As the temperature of the vapor approaches the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main product fraction.

  • Maintain a slow and steady distillation rate for optimal separation.

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

Silica Gel Column Chromatography

Objective: To purify crude this compound by separating it from impurities with similar polarity and boiling point.

Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to improve separation.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

Purification_Workflow Purification Workflow for Crude this compound crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation Large Scale / Volatility Difference column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Small Scale / Similar BP purity_check_dist Purity Check (GC/NMR) distillation->purity_check_dist impurities_dist High/Low Boiling Impurities distillation->impurities_dist purity_check_col Purity Check (TLC/GC/NMR) column_chromatography->purity_check_col impurities_col Polar/Non-polar Impurities column_chromatography->impurities_col decision Purity Acceptable? purity_check_dist->decision purity_check_col->decision pure_product Pure this compound (≥97%) decision->column_chromatography No (from Distillation) decision->pure_product Yes

Caption: General purification workflow for crude this compound.

References

Stability of the oxetane ring under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the oxetane ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Is it true that oxetane rings are always unstable under acidic conditions?

A1: This is a common misconception. The stability of an oxetane ring is not universally poor in acidic environments; instead, it is highly dependent on the substitution pattern of the ring.[1] While the ring strain and the electronegative oxygen atom make oxetanes susceptible to ring-opening, particularly under acidic conditions, many substituted oxetanes exhibit remarkable stability.[1][2]

Q2: What is the most stable substitution pattern for an oxetane ring?

A2: Generally, 3,3-disubstituted oxetanes are considered the most stable.[1][3][4] The substituents at the 3-position sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening reactions.[1][3]

Q3: How does pH affect the stability of oxetane rings?

A3: The stability of oxetanes is significantly influenced by pH. While many are stable across a broad pH range, extreme acidic or basic conditions can lead to degradation, depending on the substitution.

  • Acidic Conditions: Under strongly acidic conditions (e.g., pH 1), some decomposition can be observed, particularly for monosubstituted oxetanes.[2] The presence of internal nucleophiles, such as hydroxyl or amine groups, can also promote ring-opening in acidic media.[1][3][5]

  • Basic Conditions: Oxetane rings are generally more stable under basic conditions.[4][6] Ring-opening reactions with strong nucleophiles under basic conditions are typically very slow and may require elevated temperatures and long reaction times.[6]

Q4: Are there any quantitative data on the stability of oxetanes at different pH values?

A4: Yes, several studies have provided quantitative data on the stability of specific oxetane derivatives. A summary of this data is presented in the table below.

Quantitative Stability Data

Oxetane DerivativeConditionTemperatureDurationRecovery/Half-life
3,3-disubstituted oxetanesAqueous solution, pH 1-1037 °C2 hoursStable (no decomposition)[2]
3-monosubstituted oxetaneAqueous solution, pH 137 °CNot specified~83% recovery[2]
3-monosubstituted oxetaneAqueous solution, pH 4-1037 °C2 hoursFully recoverable[2]
2-sulfonyloxetanespH 1-1025 °C-t½ ≈ 4-5 days[7]

Troubleshooting Guide

Problem 1: Unexpected ring-opening of my oxetane-containing compound during an acidic workup.

  • Possible Cause: The substitution pattern of your oxetane may render it susceptible to acid-catalyzed ring-opening. Oxetanes with electron-donating groups at the C2 position are particularly prone to instability.[1][3] The presence of a nearby internal nucleophile (e.g., a hydroxyl or amine group) can also facilitate intramolecular ring-opening.[1][3][5]

  • Solution:

    • Avoid Strong Acids: If possible, use milder acidic conditions for your workup. Consider using buffered solutions to maintain a less acidic pH.

    • Protecting Groups: If your molecule contains internal nucleophiles, consider protecting these functional groups before subjecting the compound to acidic conditions.

    • Redesign: In the design phase, favor 3,3-disubstitution patterns for enhanced stability if the molecule is intended for use in acidic environments.

Problem 2: My oxetane derivative is degrading during a reaction involving a strong base.

  • Possible Cause: While generally stable in basic media, prolonged exposure to strong bases at elevated temperatures can lead to the degradation of the oxetane ring.[6]

  • Solution:

    • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.

    • Shorter Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to the strong base.

    • Alternative Reagents: Explore the use of milder bases or alternative synthetic routes that do not require harsh basic conditions.

Reaction Mechanisms

The stability of the oxetane ring is dictated by its susceptibility to nucleophilic attack, which is significantly influenced by the pH of the medium.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a good leaving group. This activation facilitates nucleophilic attack on one of the ring carbons, leading to ring-opening.

Acid_Catalyzed_Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane Protonation Ring_Opened Ring-Opened Product Protonated_Oxetane->Ring_Opened Nucleophilic Attack H_plus H+ H_plus->Oxetane Nu_minus Nu- Nu_minus->Protonated_Oxetane Base_Mediated_Opening Oxetane Oxetane Ring_Opened Ring-Opened Product Oxetane->Ring_Opened Nucleophilic Attack (SN2) Nu_minus Nu- Nu_minus->Oxetane

References

Preventing ring-opening side reactions of Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage ring-opening side reactions of Oxetan-2-ylmethanol during your experiments.

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening Under Acidic Conditions

Symptoms:

  • Formation of a diol byproduct (1,3-butanediol).

  • Appearance of a hydroxy acid after oxidative workup.

  • Low yield of the desired product.

  • Complex mixture of products observed by NMR or LC-MS.

Possible Causes:

  • Presence of strong protic acids (e.g., HCl, H₂SO₄, TFA).

  • Use of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄).

  • Elevated reaction temperatures.

  • Prolonged reaction times in acidic media.

Solutions:

StrategyDescriptionKey Considerations
pH Control Maintain the reaction mixture at a neutral or slightly basic pH. Use non-acidic reagents where possible.If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective concentration.
Temperature Management Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Monitor the reaction closely to avoid prolonged heating.
Protecting the Hydroxyl Group The hydroxyl group can be protected as a silyl ether or benzyl ether to prevent it from participating in or catalyzing ring-opening reactions.The choice of protecting group will depend on the subsequent reaction conditions.
Choice of Reagents Avoid strong acids. If an acid is required, consider weaker alternatives or solid-supported acid catalysts that can be easily filtered off.For reactions requiring Lewis acids, consider milder options like ZnCl₂ or MgCl₂ which have been shown to be unreactive towards oxetane ring-opening in some cases.[1]

Logical Workflow for Troubleshooting Acid-Induced Ring-Opening

start Ring-Opening Observed check_acid Strong Acid Present? start->check_acid check_lewis Lewis Acid Present? check_acid->check_lewis No neutralize Neutralize or Use Milder Acid check_acid->neutralize Yes check_temp High Temperature? check_lewis->check_temp No check_lewis->neutralize Yes protect_oh Protect Hydroxyl Group check_temp->protect_oh No lower_temp Lower Reaction Temperature check_temp->lower_temp Yes final_product Desired Product protect_oh->final_product neutralize->final_product lower_temp->final_product start Reaction with Nucleophile check_nu Is Nucleophile Strong? start->check_nu use_mild_nu Use Milder/Hindered Nucleophile check_nu->use_mild_nu Yes proceed Proceed with Reaction check_nu->proceed No check_intramolecular Potential for Intramolecular Attack? protect_oh Protect Hydroxyl Group check_intramolecular->protect_oh Yes check_intramolecular->proceed No protect_oh->proceed use_mild_nu->check_intramolecular

References

Technical Support Center: Optimization of Reaction Conditions for Oxetan-2-ylmethanol Tosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the tosylation of Oxetan-2-ylmethanol. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the tosylation of this compound.

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Degraded p-Toluenesulfonyl Chloride (TsCl) Use freshly purified TsCl. Commercial TsCl can degrade over time, especially if exposed to moisture. Recrystallization from a suitable solvent like hexane can improve purity.[1]
Presence of Water in the Reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Moisture will hydrolyze TsCl, reducing its availability for the reaction.
Insufficiently Reactive Alcohol While this compound is a primary alcohol and generally reactive, steric hindrance from the oxetane ring might slow the reaction. Consider the use of a stronger base or a catalyst.
Inappropriate Base If using a weaker base like triethylamine (TEA), the reaction may be slow. Consider using a more nucleophilic base like pyridine or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP).[1] For very stubborn reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) can be used, but with caution to avoid side reactions.[1]
Low Reaction Temperature While the reaction is often started at 0°C to control exothermicity, allowing it to slowly warm to room temperature and stirring for an extended period can help drive the reaction to completion.[2]

Issue 2: Formation of Side Products (e.g., Alkyl Chlorides)

Possible Cause Recommended Solution
Reaction with Chloride Ions The tosylate product can sometimes undergo nucleophilic substitution by chloride ions, which are present as a byproduct of the reaction of TsCl with the alcohol. This is more common with certain substrates, especially activated ones like benzylic alcohols.[3]
Use of Pyridine as a Base Pyridine can sometimes facilitate the formation of alkyl chlorides.
Mitigation Strategy To minimize this side reaction, ensure the reaction is run at the recommended temperature and that the TsCl is added portion-wise to control the concentration of chloride ions. Using a non-nucleophilic base can also be beneficial.

Issue 3: Difficult Product Isolation and Purification

Possible Cause Recommended Solution
Residual Pyridine or Triethylamine These bases can be difficult to remove completely. During the workup, wash the organic layer thoroughly with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer.
Co-elution with Unreacted TsCl If purification is done by column chromatography, unreacted TsCl can sometimes co-elute with the product. Ensure the reaction goes to completion to minimize residual TsCl. A quench with a small amount of water or an amine at the end of the reaction can also help remove excess TsCl.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the tosylation of this compound?

A1: The reaction is typically initiated at 0°C to control the initial exothermic reaction upon addition of tosyl chloride. It is then often allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.[2]

Q2: Which base is most effective for this reaction?

A2: Pyridine is a commonly used and effective base for tosylation as it also acts as a solvent.[1] Triethylamine (TEA) is another common choice. For enhanced reactivity, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added along with TEA.[1]

Q3: Can I use methanesulfonyl chloride (MsCl) instead of tosyl chloride?

A3: Yes, mesylation is a good alternative to tosylation and often proceeds more readily, especially for sterically hindered alcohols.[1] The resulting mesylate is also an excellent leaving group.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product tosylate will have a different Rf value compared to the starting alcohol. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Q5: Is the oxetane ring stable under tosylation conditions?

A5: The oxetane ring is generally stable under the mildly basic conditions of a standard tosylation reaction. However, exposure to strong acids or bases, or elevated temperatures for prolonged periods, could potentially lead to ring-opening side reactions. It is therefore advisable to use the recommended reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Tosylation of this compound

This protocol is a standard method for the tosylation of primary alcohols.

  • To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine (10 volumes) at 0°C, add triethylamine (1.5 equivalents) or use pyridine as the solvent.[2]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC until the starting material is consumed.[2]

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers successively with water, 1M HCl (if using an amine base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes typical reaction conditions for the tosylation of an alcohol, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Alcohol This compound (1 eq.)This compound (1 eq.)This compound (1 eq.)
Sulfonyl Chloride TsCl (1.2 eq.)TsCl (1.5 eq.)MsCl (1.2 eq.)
Base Pyridine (solvent)Triethylamine (1.5 eq.)Triethylamine (1.5 eq.)
Catalyst NoneDMAP (0.2 eq.)None
Solvent PyridineDichloromethane (DCM)Dichloromethane (DCM)
Temperature 0°C to RT0°C to RT0°C to RT
Reaction Time 4-16 hours2-8 hours1-4 hours
Typical Yield Moderate to HighHighHigh

Visualizations

experimental_workflow Experimental Workflow for this compound Tosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to 0°C start->cool add_base Add Base (e.g., Pyridine or TEA) cool->add_base add_tscl Add TsCl (portion-wise) add_base->add_tscl react Stir at 0°C to RT (Monitor by TLC) add_tscl->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify product Oxetan-2-ylmethyl Tosylate purify->product

Caption: A typical experimental workflow for the tosylation of this compound.

troubleshooting_guide Troubleshooting Guide for Tosylation Reaction cluster_yield Low/No Yield cluster_purity Impure Product start Reaction Issue? check_tscl TsCl Quality? (Degraded?) start->check_tscl side_product Side Products Formed? (e.g., Alkyl Chloride) start->side_product check_water Anhydrous Conditions? (Moisture Present?) check_tscl->check_water TsCl is pure solution_tscl Solution: Recrystallize or use fresh TsCl check_tscl->solution_tscl Degraded check_reactivity Reaction Conditions? (Base/Temp Optimal?) check_water->check_reactivity Conditions are dry solution_water Solution: Use anhydrous solvents and flame-dried glassware check_water->solution_water Moisture present solution_reactivity Solution: - Use stronger base/catalyst (DMAP) - Increase reaction time/temp check_reactivity->solution_reactivity Conditions suboptimal residual_reagents Residual Reagents? (Pyridine, TsCl) side_product->residual_reagents No unexpected spots on TLC solution_side_product Solution: - Control temperature carefully - Consider alternative base side_product->solution_side_product Yes solution_purification Solution: - Thorough acid wash for base - Optimize chromatography residual_reagents->solution_purification Yes

Caption: A logical troubleshooting guide for common issues in tosylation reactions.

References

Technical Support Center: Reactions Involving 2-Hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-hydroxymethyloxetane. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Nucleophilic Ring-Opening Reactions

The strained four-membered ring of 2-hydroxymethyloxetane makes it susceptible to ring-opening by various nucleophiles, a key reaction in the synthesis of diverse functionalized molecules. However, challenges such as low yield and poor regioselectivity can arise.

FAQ 1: I am observing a low yield in the nucleophilic ring-opening of 2-hydroxymethyloxetane. What are the potential causes and solutions?

Potential Causes:

  • Weak Nucleophile: The nucleophile may not be strong enough to efficiently attack the sterically hindered carbons of the oxetane ring.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction rate and yield.

  • Steric Hindrance: The hydroxymethyl group at the 2-position can sterically hinder the approach of the nucleophile.

  • Side Reactions: Competing side reactions, such as elimination or reaction with the hydroxyl group, can consume starting material and reduce the desired product yield.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Nucleophile Use a stronger, less sterically hindered nucleophile. Consider converting the hydroxyl group to a better leaving group if intramolecular cyclization is desired.Stronger nucleophiles have a higher propensity to attack the electrophilic carbons of the oxetane ring.[1]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of anionic nucleophiles. For reactions involving organometallic reagents, anhydrous ether or THF is recommended.Polar aprotic solvents solvate the cation of a nucleophilic salt, leaving the anion more reactive.
Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to avoid decomposition.Higher temperatures can overcome the activation energy barrier for the ring-opening reaction.
Catalyst For weaker nucleophiles, consider the addition of a Lewis acid or Brønsted acid catalyst.[1]Acid catalysts activate the oxetane ring by protonating the oxygen atom, making it more susceptible to nucleophilic attack.

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening

  • To a solution of 2-hydroxymethyloxetane (1.0 eq) in an appropriate solvent (e.g., THF, DMF), add the nucleophile (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • If necessary, cool the reaction mixture to 0 °C before the addition of the nucleophile.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: How can I control the regioselectivity of the ring-opening reaction?

The regioselectivity of the ring-opening of unsymmetrical oxetanes like 2-hydroxymethyloxetane is primarily governed by steric and electronic effects, which can be influenced by the reaction conditions.[1]

  • Under Basic or Neutral Conditions (SN2-type): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon atom, which is typically the C4 position.

  • Under Acidic Conditions (SN1-type): In the presence of an acid, the oxetane oxygen is protonated, leading to the development of a partial positive charge on the more substituted carbon (C2). Weak nucleophiles will then preferentially attack this more electrophilic center.[1]

Decision-Making Workflow for Regioselectivity:

start Desired Regioisomer? c4_attack Attack at C4 (1,3-diol derivative) start->c4_attack Less Substituted c2_attack Attack at C2 (primary alcohol derivative) start->c2_attack More Substituted basic_conditions Use Strong Nucleophile (e.g., Grignard, organolithium, NaCN) c4_attack->basic_conditions acidic_conditions Use Weak Nucleophile with Acid Catalyst (e.g., H2O/H+, ROH/H+) c2_attack->acidic_conditions

Caption: Controlling Regioselectivity in Oxetane Ring-Opening.

Section 2: Cationic Ring-Opening Polymerization

2-Hydroxymethyloxetane can undergo cationic ring-opening polymerization to produce branched polyethers with primary hydroxyl groups.[2] However, controlling the polymerization and achieving desired polymer characteristics can be challenging.

FAQ 3: My cationic polymerization of 2-hydroxymethyloxetane results in a low yield and/or low molecular weight polymer. What could be the issue?

Potential Causes:

  • Initiator/Catalyst Inefficiency: The chosen initiator or catalyst may not be effective in initiating the polymerization.

  • Chain Transfer Reactions: Intramolecular chain transfer to the polymer backbone (back-biting) can lead to the formation of cyclic oligomers and limit chain growth.[3][4]

  • Termination Reactions: Impurities in the monomer or solvent (e.g., water) can act as terminating agents.

  • Side Reactions: The hydroxyl groups can participate in side reactions, leading to a more complex and less controlled polymer structure.[2]

Troubleshooting and Optimization:

ParameterRecommendationRationale
Monomer/Solvent Purity Ensure the monomer and solvent are rigorously dried and purified before use.Water and other protic impurities can terminate the cationic polymerization.
Initiator Use a suitable cationic initiator such as a Brønsted acid or a Lewis acid in combination with a co-initiator. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used initiator.[5]The choice of initiator can influence the polymerization kinetics and the structure of the resulting polymer.
Temperature Conduct the polymerization at a low temperature to minimize side reactions and chain transfer.[6]Lowering the temperature can suppress back-biting and other undesirable side reactions.
Monomer Addition Add the monomer slowly to the initiator solution to maintain a low monomer concentration.Slow addition can help to control the polymerization rate and reduce the likelihood of side reactions.

Experimental Protocol: Cationic Ring-Opening Polymerization of a Substituted 3-Hydroxymethyloxetane

This protocol is adapted for the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane and can be modified for 2-hydroxymethyloxetane.[5]

  • In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the initiator (e.g., 1,1,1-tris(hydroxymethyl)propane) and dry dichloromethane.

  • Degas the reaction vessel with nitrogen for 20 minutes.

  • Add the catalyst, such as boron trifluoride diethyl etherate, via syringe and heat the mixture to the desired temperature (e.g., 70 °C).

  • Add the 3-ethyl-3-(hydroxymethyl)oxetane monomer dropwise at a controlled rate.

  • After the addition is complete, continue stirring for a set period (e.g., 2 hours).

  • Quench the reaction with ethanol.

  • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

  • Collect the polymer by filtration and dry it under vacuum.

Table 1: Representative Data from Cationic Polymerization of 3-ethyl-3-(hydroxymethyl)oxetane [7]

TMP/EHO RatioTheoretical Mn ( g/mol )Mn (GPC, g/mol )Mw (GPC, g/mol )Dispersity (Mw/Mn)
1:57141,8003,2001.77
1:101,2942,8006,5002.32
1:202,4544,20012,8003.05
1:505,9426,10022,3003.75

TMP = 1,1,1-tris(hydroxymethyl)propane (initiator), EHO = 3-ethyl-3-(hydroxymethyl)oxetane (monomer)

FAQ 4: How can I purify the resulting polymer?

Purification is crucial to remove unreacted monomer, initiator, catalyst residues, and low molecular weight oligomers.

Purification Protocol: Precipitation

  • Dissolve the crude polymer in a suitable solvent in which it is readily soluble (e.g., dichloromethane, chloroform, or methanol).[8][9]

  • Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., cold diethyl ether, hexane, or water) to precipitate the polymer.[5][9] The volume of the non-solvent should be significantly larger than the volume of the polymer solution (e.g., 10:1 ratio).

  • Allow the precipitate to settle.

  • Decant the supernatant or collect the precipitate by filtration.

  • Wash the polymer with fresh non-solvent.

  • Dry the purified polymer under vacuum to a constant weight.

Purification Workflow:

start Crude Polymer dissolve Dissolve in a Good Solvent start->dissolve precipitate Add to a Stirred Non-solvent dissolve->precipitate isolate Isolate Precipitate (Filtration/Decantation) precipitate->isolate wash Wash with Non-solvent isolate->wash dry Dry under Vacuum wash->dry end Purified Polymer dry->end

Caption: General Polymer Purification Workflow by Precipitation.

For more rigorous purification, dialysis or size exclusion chromatography may be employed, particularly for removing low molecular weight impurities from higher molecular weight polymers.

References

Improving the stereoselectivity in chiral synthesis of Oxetan-2-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral synthesis of Oxetan-2-ylmethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of chiral this compound derivatives?

A1: The main strategies to achieve high stereoselectivity include:

  • Asymmetric Desymmetrization: This modern approach utilizes a chiral catalyst, such as a Brønsted acid, to selectively react with one of two enantiotopic groups on a prochiral oxetane. This method can generate all-carbon quaternary stereocenters with excellent enantioselectivities.[1][2]

  • Kinetic Resolution: This involves the use of a chiral catalyst to preferentially react with one enantiomer in a racemic mixture of oxetane precursors, leaving the other enantiomer unreacted and thus enantiomerically enriched.

  • Chiral Pool Synthesis: This classic approach begins with an enantiomerically pure starting material, such as (S)-2-((benzyloxy)methyl)oxirane or a derivative of glycidol. The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions.[3]

  • Asymmetric [2+2] Cycloadditions (Paternò-Büchi Reaction): This photochemical reaction between a carbonyl compound and an alkene can be rendered enantioselective by using a chiral catalyst, such as a chiral iridium photocatalyst, to produce enantioenriched oxetanes.[4]

  • Williamson Etherification from Chiral 1,3-Diols: This method involves the intramolecular cyclization of a chiral 1,3-diol derivative, where one hydroxyl group is converted into a good leaving group. The stereochemistry of the diol dictates the stereochemistry of the resulting oxetane.[5]

Q2: My enantiomeric excess (ee) is consistently low. What are the common causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Key areas to investigate include catalyst performance, reaction temperature, solvent effects, and the purity of your reagents. Lowering the reaction temperature often improves enantioselectivity by minimizing alternative reaction pathways with higher activation energies that may lead to the undesired stereoisomer.[6][7]

Q3: Can the choice of solvent impact the stereoselectivity of my reaction?

A3: Yes, the solvent can significantly influence the stereochemical outcome. The polarity, viscosity, and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and the transition state geometry. It is highly recommended to screen a variety of solvents to find the optimal conditions for your specific transformation.[6] For instance, in some catalytic reactions, non-coordinating solvents are preferred to allow for optimal catalyst-substrate interaction.

Q4: Are there any safety concerns I should be aware of when synthesizing precursors for this compound derivatives?

A4: Yes, some traditional synthetic routes for introducing nitrogen-containing functional groups, which may be a step in the synthesis of certain derivatives, have utilized sodium azide. Azide compounds are highly toxic and can be explosive, especially when in contact with certain metals or upon heating.[8] Whenever possible, it is advisable to explore azide-free synthetic routes, such as those that introduce the amino group via a phthalimide intermediate.[3]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Chiral Catalyst or Ligand Screen a panel of chiral catalysts or ligands with different steric and electronic properties.Identification of a catalyst/ligand that provides a better-matched chiral environment for the substrate, leading to improved stereoselectivity.[6]
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature is a common strategy to enhance selectivity.Increased enantiomeric or diastereomeric excess, although this may come at the cost of a slower reaction rate.[7]
Inappropriate Solvent Perform a solvent screen with solvents of varying polarity and coordinating ability (e.g., THF, toluene, dichloromethane, dioxane).Discovery of a solvent that stabilizes the desired transition state, thereby improving stereoselectivity.[6]
Presence of Impurities (e.g., Water) Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).Elimination of potential side reactions or catalyst deactivation caused by impurities, leading to higher selectivity.[6]
Suboptimal Catalyst Loading Titrate the catalyst loading to find the optimal concentration. Too little catalyst may lead to a slow reaction with competing background reactions, while too much can sometimes lead to undesired side reactions.Improved reaction efficiency and selectivity.
Issue 2: Poor Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Ring Closure (e.g., Williamson Etherification) If using a leaving group, ensure it is sufficiently reactive (e.g., tosylate, mesylate, or halide). The choice of base is also critical; screen different bases (e.g., NaH, KOtBu) and their stoichiometry.Improved rate of intramolecular cyclization and minimized intermolecular side reactions, leading to a higher yield of the desired oxetane.[5]
Decomposition of Starting Material or Product The strained oxetane ring can be susceptible to ring-opening under acidic or strongly nucleophilic conditions. Monitor the reaction for the formation of byproducts such as 1,3-diols. Ensure the workup and purification conditions are mild.Preservation of the oxetane ring and increased isolated yield of the target molecule.
Incomplete Reaction Increase the reaction time or consider a modest increase in temperature if stereoselectivity is not compromised. Ensure efficient stirring.Drive the reaction to completion and maximize the conversion of starting material to product.
Poor Substrate Solubility Select a solvent system in which all reactants are fully soluble at the reaction temperature.A homogeneous reaction mixture ensures consistent reaction kinetics and can lead to improved yields.[6]

Experimental Protocols

Key Experiment: Asymmetric Desymmetrization of a Prochiral Oxetane

This protocol is a representative example for the synthesis of a chiral tetrahydrothiophene derivative through the desymmetrization of an oxetane, which showcases a method for achieving high enantioselectivity in reactions involving oxetanes.

Materials:

  • Prochiral oxetane substrate (1 equivalent)

  • Chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid, 5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the prochiral oxetane substrate and the anhydrous solvent.

  • Add the chiral Brønsted acid catalyst to the solution.

  • Stir the reaction mixture at the predetermined temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched product.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

G Troubleshooting Workflow for Low Stereoselectivity start Low Stereoselectivity Observed (Low ee or dr) catalyst Screen Chiral Catalysts/Ligands start->catalyst temp Optimize Reaction Temperature catalyst->temp If no improvement outcome Improved Stereoselectivity catalyst->outcome Success solvent Screen Solvents temp->solvent If no improvement temp->outcome Success reagents Verify Reagent Purity solvent->reagents If no improvement solvent->outcome Success reagents->outcome Success

Caption: A flowchart for systematically addressing low stereoselectivity.

General Synthetic Pathways to Chiral this compound

G Synthetic Pathways to Chiral this compound cluster_0 From Chiral Precursors cluster_1 Asymmetric Methods chiral_epoxide (S)-2-((benzyloxy)methyl)oxirane product Chiral this compound chiral_epoxide->product Ring Expansion chiral_diol Chiral 1,3-Diol chiral_diol->product Williamson Etherification prochiral Prochiral Oxetane prochiral->product Asymmetric Desymmetrization carbonyl_alkene Carbonyl + Alkene carbonyl_alkene->product Asymmetric [2+2] Cycloaddition

Caption: Key strategies for the synthesis of chiral this compound.

References

Technical Support Center: Catalyst Selection for Reactions with Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxetan-2-ylmethanol. The guidance focuses on catalyst selection for its primary reactive pathways: ring-opening reactions and polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalyzed reactions of this compound?

This compound has two main sites of reactivity: the strained oxetane ring and the primary hydroxyl group. The most common catalyzed reactions are:

  • Ring-Opening Reactions: Due to the inherent strain energy of the four-membered ring (~106 kJ/mol), the oxetane can be opened by various nucleophiles.[1] This process is typically catalyzed by Brønsted or Lewis acids, which activate the ether oxygen.[2]

  • Cationic Ring-Opening Polymerization (CROP): In the presence of cationic initiators, this compound can polymerize to form polyethers. This reaction proceeds smoothly with suitable catalysts.[3][4]

  • Reactions at the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions (e.g., oxidation, esterification, conversion to a leaving group) while keeping the oxetane ring intact, provided that harsh acidic conditions are avoided. For example, it can be chlorinated using triphenylphosphine and CCl₄.[5]

Q2: How do I select an appropriate catalyst for a ring-opening reaction?

The choice of catalyst depends on the nucleophile, the desired product, and the required stereochemical outcome.

  • Lewis Acids: A wide range of metal-based Lewis acids (e.g., salts of In, Sc, Fe, Al) are effective.[6] Non-metal Lewis acids like BF₃ are also common.[2] Frustrated Lewis Pairs (FLPs), such as B(C₆F₅)₃ combined with a hydrosilane, represent a powerful metal-free option for activating and reducing the oxetane ring.[2]

  • Brønsted Acids: Protic acids can catalyze ring-opening, but care must be taken to avoid side reactions, especially at elevated temperatures.[6] Chiral phosphoric acids have been successfully employed for enantioselective ring-opening reactions.[7][8]

  • Chiral Catalysts: For asymmetric synthesis, chiral catalysts are essential. Methodologies employing chiral phosphoric acids, bisoxazoline–metal complexes, and squaramides have been developed for the desymmetrization of 3-substituted oxetanes and can be adapted for reactions involving chiral oxetanes.[7]

Q3: What are the key stability concerns when working with this compound?

The primary stability issue is the potential for unintentional ring-opening of the strained oxetane.

  • Acidic Conditions: The oxetane ring is susceptible to cleavage under strongly acidic conditions. Reactions should be performed with careful pH control.[9]

  • High Temperatures: Elevated temperatures can promote isomerization or decomposition.[6]

  • Lewis Acidity: The ether oxygen has Lewis basicity, making it a target for activation by Lewis acids, which initiates ring-opening.[2]

Q4: My Cationic Ring-Opening Polymerization (CROP) results in a low yield and/or a broad molecular weight distribution. What could be the cause?

Low yields and poor control over polymer characteristics in CROP are common issues. A systematic troubleshooting approach is recommended.

  • Purity of Reagents: Cationic polymerizations are extremely sensitive to impurities, especially water, which can act as a chain transfer agent or terminate the growing polymer chain. Ensure all reagents and solvents are rigorously dried.

  • Catalyst Concentration: The monomer-to-initiator ratio is critical for controlling the molecular weight of the resulting polymer. An incorrect ratio can lead to poor initiation or uncontrolled polymerization.

  • Temperature Control: The polymerization of oxetanes is exothermic. Poor temperature control can lead to side reactions, such as chain transfer to the polymer, which can cause branching and broaden the molecular weight distribution.[10]

  • Monomer Structure: The structure of the oxetane monomer itself can influence reactivity and the likelihood of side reactions.

Troubleshooting Guides

Problem: Low Yield in a Lewis Acid-Catalyzed Ring-Opening Reaction

If you are experiencing low yields when reacting this compound with a nucleophile in the presence of a Lewis acid catalyst, consider the following potential causes and solutions.

Possible CauseRecommended Solution
Inactive Catalyst The Lewis acid may be hydrolyzed or otherwise deactivated. Use a freshly opened bottle of the catalyst or purify/dry it before use.
Insufficient Catalyst Loading The catalytic cycle may not be efficient. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
Poor Nucleophile The chosen nucleophile may not be strong enough to open the activated oxetane ring. Consider using a more reactive nucleophile or adding an additive to enhance its reactivity.
Side Reactions The reaction conditions (e.g., high temperature) may favor side reactions like isomerization or polymerization.[6] Analyze the crude reaction mixture for byproducts. Lower the reaction temperature and monitor the reaction closely.
Reversibility The reaction may be reversible. Consider using conditions that remove a byproduct to drive the reaction to completion (e.g., Dean-Stark trap if water is formed).

A logical workflow for troubleshooting low-yielding reactions is presented below.

G start Low Yield Observed purity Verify Purity of Starting Materials & Catalyst start->purity analysis Analyze Crude Reaction Mixture (NMR, LC-MS) purity->analysis side_products Side Products Detected? analysis->side_products unreacted_sm Unreacted Starting Material? side_products->unreacted_sm No optimize_cond Optimize Reaction Conditions (Temp, Time, Solvent) side_products->optimize_cond Yes change_catalyst Screen Different Lewis Acid Catalysts unreacted_sm->change_catalyst No (Decomposition) increase_loading Increase Catalyst Loading unreacted_sm->increase_loading Yes optimize_cond->change_catalyst change_nucleophile Consider More Reactive Nucleophile change_catalyst->change_nucleophile increase_loading->change_catalyst

Caption: Troubleshooting workflow for low-yield ring-opening reactions.

Catalyst Selection and Performance Data

The following table summarizes various catalytic systems used for reactions involving oxetanes, which can be adapted for this compound.

Reaction TypeCatalyst SystemNucleophile / Co-reagentTypical ConditionsProduct TypeReference
Ring-Opening Isomerization Al(C₆F₅)₃ (1 mol%)-Toluene, 40 °CHomoallylic alcohol[6]
Reductive Ring-Opening B(C₆F₅)₃ / Hydrosilane (FLP)HydrosilaneMild conditions1,4-Diol derivative (after double hydrosilylation)[2]
Enantioselective Ring-Opening Chiral Phosphoric Acid (2.5 mol%)2-MercaptobenzothiazolesLow temperatureChiral thioether[8]
Ring-Opening Polymerization Triethylaluminum–water–acetylacetone-Bulk or solutionPolyether[5]
Photo-initiated CROP Photo-Acid Generator (PAG)-UV irradiation, Room Temp.Polyether[3]
Polymerization Heteropolyacid (e.g., PW₁₂)-Chlorobenzene, 80 °CPolyether[4]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening

This protocol describes a general method for the ring-opening of this compound with a generic nucleophile (Nu-H) catalyzed by a Lewis acid (e.g., Sc(OTf)₃).

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., CH₂Cl₂, Toluene).

  • Add the nucleophile (1.1 - 1.5 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 1-10 mol%) in one portion.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Cationic Ring-Opening Polymerization (CROP)

This protocol outlines a general procedure for the polymerization of this compound using a cationic initiator like boron trifluoride etherate (BF₃·OEt₂).

  • All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

  • Purify the this compound monomer by distillation over a suitable drying agent (e.g., CaH₂) to remove any water.

  • In a Schlenk flask under an inert atmosphere, dissolve the purified monomer in an anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the solution to the desired polymerization temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

  • Prepare a stock solution of the initiator (e.g., BF₃·OEt₂) in the anhydrous solvent.

  • Add the initiator solution dropwise to the rapidly stirring monomer solution to initiate the polymerization.

  • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Terminate the polymerization by adding a quenching agent, such as cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

The following diagrams illustrate the key decision-making processes and reaction pathways.

G start Desired Transformation of This compound q1 Target Ring or Hydroxyl? start->q1 ring_react Ring Reaction q1->ring_react Ring hydroxyl_react Hydroxyl Reaction q1->hydroxyl_react Hydroxyl q2 Polymer or Small Molecule? ring_react->q2 mild_cond Select Mild, Non-Acidic Conditions (e.g., PPh₃/CCl₄ for chlorination) hydroxyl_react->mild_cond polymer Select Cationic Initiator (e.g., BF₃·OEt₂, PAGs) q2->polymer Polymer small_mol Ring-Opening with Nucleophile q2->small_mol Small Molecule q3 Asymmetric Synthesis? small_mol->q3 chiral_cat Select Chiral Catalyst (e.g., Chiral Phosphoric Acid) q3->chiral_cat Yes lewis_bronsted Select Lewis or Brønsted Acid (e.g., Sc(OTf)₃, B(C₆F₅)₃) q3->lewis_bronsted No

Caption: Catalyst selection logic for this compound reactions.

G cluster_0 Reaction Pathways oxetane This compound path1_cat Cationic Initiator oxetane->path1_cat path2_cat Lewis/Brønsted Acid + Nucleophile (Nu-H) oxetane->path2_cat polymer Polyether (-[O-CH(CH₂OH)-CH₂-CH₂]n-) path1_cat->polymer Polymerization ring_opened Ring-Opened Product (e.g., HO-CH₂-CH(Nu)-CH₂-CH₂-OH) path2_cat->ring_opened Ring-Opening

Caption: General catalyzed reaction pathways for this compound.

References

Technical Support Center: Isolating Oxetan-2-ylmethanol Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and isolation of Oxetan-2-ylmethanol products.

Troubleshooting Guide

Problem: Low or No Product Yield After Work-up

Question: I performed an aqueous work-up after my synthesis of an this compound derivative, and I'm seeing a very low yield. What could be the issue?

Answer: The oxetane ring is susceptible to degradation under acidic conditions.[1] An acidic aqueous work-up can lead to ring-opening of the oxetane, which would result in a lower yield of your desired product. It is crucial to maintain neutral or slightly basic conditions during the extraction process.

  • Recommendation: Use a mild quenching agent like a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid in your reaction mixture before proceeding with the aqueous extraction. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic.

Question: My reaction seems to have worked based on TLC analysis, but after purification by column chromatography, the yield of this compound is significantly lower than expected. What could have happened?

Answer: There are a few possibilities for product loss during column chromatography:

  • Product Volatility: this compound and similar low molecular weight oxetanes can be volatile.[2][3] Significant product loss can occur during the removal of solvents under reduced pressure (rotary evaporation).

    • Recommendation: When concentrating your fractions, use a lower temperature on the water bath and carefully monitor the evaporation process to avoid complete dryness, which can lead to the loss of volatile products.

  • Decomposition on Silica Gel: While silica gel is a common stationary phase, its slightly acidic nature can cause degradation of sensitive compounds like oxetanes over extended periods.

    • Recommendation: To minimize contact time with the silica gel, use flash column chromatography with positive pressure to speed up the elution. Also, consider neutralizing the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine like triethylamine (e.g., 0.1-1%) before packing the column.

Problem: Presence of Impurities in the Final Product

Question: I've isolated my this compound product, but NMR analysis shows the presence of a significant amount of an alkene byproduct. What is this impurity and how can I avoid it?

Answer: The alkene impurity is likely the result of Grob fragmentation, a common side reaction in the synthesis of oxetanes, especially when using 1,3-diols bearing two aryl groups as precursors.[2][3][4] This fragmentation is an elimination reaction that competes with the desired intramolecular cyclization.

  • Recommendation: To minimize Grob fragmentation, you can try modifying your reaction conditions. For certain substrates, using an in situ solvent exchange to a high-boiling point polar aprotic solvent like hexamethylphosphoramide (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) after the initial reaction, followed by the use of a Grignard reagent like MeMgBr as the base for cyclization, has been shown to reduce this side reaction.[2][3]

Question: My final product contains residual high-boiling point solvents (e.g., DMF, DMSO) that are difficult to remove. How can I effectively purify my product?

Answer: Removing high-boiling point polar aprotic solvents can be challenging as they have significant solubility in both organic and aqueous phases.[5]

  • Recommendation: A more efficient method than multiple simple extractions is a technique similar to liquid-liquid partition chromatography using a series of separatory funnels. This method involves a sequential washing of the organic layer containing your product and the residual high-boiling point solvent with fresh portions of water, effectively partitioning the polar solvent into the aqueous phase while minimizing the loss of your desired product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended work-up procedures for quenching a reaction mixture containing an this compound product?

A1: The key is to avoid acidic conditions. A standard and safe procedure is to quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any excess acid and create a slightly basic environment that is well-tolerated by the oxetane ring.

Q2: How can I effectively extract this compound from an aqueous solution, considering its polarity?

A2: this compound is a polar molecule, which can make extraction with non-polar organic solvents less efficient. To improve the extraction efficiency, you can use a more polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Additionally, "salting out" the aqueous layer by adding a saturated solution of sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer. Performing multiple extractions with smaller volumes of the organic solvent is generally more effective than a single extraction with a large volume.

Q3: What are the best practices for purifying this compound using column chromatography?

A3: For successful purification of this compound by silica gel column chromatography, consider the following:

  • Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or diethyl ether. The polarity of the eluent should be optimized based on the specific derivative you are purifying, as determined by thin-layer chromatography (TLC).

  • Silica Gel: Use standard silica gel (60 Å, 230-400 mesh). As mentioned in the troubleshooting section, for particularly sensitive compounds, you can use deactivated silica gel.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like DCM. For less soluble products, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.

Q4: Is distillation a suitable method for purifying this compound?

A4: Yes, fractional distillation can be an effective purification method for this compound, especially for removing non-volatile impurities. The boiling point of unsubstituted oxetane is 49-50 °C. The boiling point of this compound will be higher due to the hydroxymethyl group. It is important to perform the distillation under reduced pressure to avoid thermal decomposition at higher temperatures.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the work-up and purification of this compound products.

ParameterValue/RangeReference/Notes
Purity of commercially available this compound≥97%[6][7]
Typical Yield of Oxetane Synthesis from a Diol78-82%Williamson etherification protocol.[8]
Yield of a Galactose-derived Oxetane after Chromatographic PurificationSingle diastereoisomer obtainedDemonstrates the feasibility of purifying complex oxetane structures.[2]
Yield of a Pregnenolone-derived Oxetane44%Example of late-stage functionalization.[2]

Table 1: General Purity and Yield Data for Oxetane Synthesis and Purification.

Purification MethodTypical Eluent/ConditionsAdvantagesDisadvantages
Silica Gel Column Chromatography Hexanes/Ethyl Acetate or Pentane/Diethyl Ether gradientsVersatile, good for separating compounds with different polarities.Potential for product degradation on acidic silica, can be time-consuming.
Fractional Distillation Reduced pressure, boiling point dependent on derivativeEffective for removing non-volatile impurities, scalable.Requires the product to be thermally stable, not suitable for separating isomers with similar boiling points.
Extractive Work-up Dichloromethane or Ethyl Acetate with aqueous washesRemoves inorganic salts and water-soluble impurities.Can lead to product loss for highly polar compounds, formation of emulsions.

Table 2: Comparison of Common Purification Methods for this compound.

Experimental Protocols

Protocol 1: General Extractive Work-up Procedure

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious not to over-dry to avoid loss of volatile product.

Protocol 2: Flash Column Chromatography

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.

  • Analysis: Monitor the elution of the product by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Work-up and Purification Workflow

Workup_Purification_Workflow start Crude Reaction Mixture quench Quench (e.g., sat. NaHCO3) start->quench extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice column Column Chromatography purification_choice->column Non-volatile impurities or isomer separation distillation Fractional Distillation purification_choice->distillation Thermally stable product, non-volatile impurities pure_product Pure this compound Product column->pure_product distillation->pure_product

Caption: Workflow for the work-up and purification of this compound products.

References

Validation & Comparative

A Head-to-Head Battle in Scaffold Design: Oxetan-2-ylmethanol vs. Azetidin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, saturated heterocycles have emerged as powerful tools for optimizing physicochemical and pharmacokinetic properties. Among these, oxetane and azetidine rings have garnered significant attention for their ability to impart desirable characteristics such as improved solubility, metabolic stability, and three-dimensional complexity. This guide provides a detailed, data-driven comparison of two key building blocks, oxetan-2-ylmethanol and azetidin-2-ylmethanol, to inform rational scaffold design in drug discovery programs.

At a Glance: Physicochemical Properties

A fundamental understanding of the intrinsic properties of these scaffolds is essential for predicting their influence on a larger molecule. The following table summarizes key physicochemical parameters for (S)-oxetan-2-ylmethanol and (S)-azetidin-2-ylmethanol.

Property(S)-Oxetan-2-ylmethanol(S)-Azetidin-2-ylmethanol (Free Base)Rationale
Molecular Formula C₄H₈O₂C₄H₉NOThe core difference is the heteroatom: oxygen in the oxetane and nitrogen in the azetidine.
Molecular Weight 88.11 g/mol 87.12 g/mol The near-identical molecular weights allow for a close comparison of their steric impact.
Calculated logP -0.2324Higher (Predicted)The more electronegative oxygen in the oxetane ring generally leads to increased polarity and lower lipophilicity compared to the nitrogen in the azetidine ring.
Topological Polar Surface Area (TPSA) 29.46 Ų32.3 Ų (for azetidin-3-ylmethanol)The presence of the N-H group in the azetidine contributes to a slightly higher polar surface area.
Aqueous Solubility Higher (Predicted)Lower (Predicted)The increased polarity of the oxetane ring is expected to confer greater aqueous solubility.
pKa Not Applicable (Alcohol)Basic (Predicted ~8-9)The secondary amine in the azetidine ring is basic and will be protonated at physiological pH, influencing interactions and solubility.

Impact on Drug Properties: A Bioisosteric Comparison

The true value of these scaffolds lies in their ability to modulate the properties of a parent molecule. Oxetanes and azetidines are often employed as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, to enhance drug-like characteristics.

Case Study: Janus Kinase (JAK) Inhibitors
FeatureOxetane AnalogAzetidine AnalogImplication in Drug Design
Lipophilicity (logP) LowerHigherThe oxetane derivative is expected to have a more favorable lipophilicity profile, which can lead to improved solubility and reduced off-target effects.
Aqueous Solubility HigherLowerThe increased polarity of the oxetane ring enhances aqueous solubility, a critical factor for oral bioavailability.
Metabolic Stability Generally More StableCan be susceptible to oxidationThe nitrogen atom in the azetidine ring can be a site for metabolic oxidation, although this is highly dependent on the surrounding chemical environment.
Target Engagement Acts as H-bond acceptorCan act as H-bond donor/acceptorThe basic nitrogen of the azetidine can form a key hydrogen bond with the hinge region of the JAK kinase, potentially leading to higher potency.

Synthetic Accessibility: A Comparative Workflow

The feasibility of incorporating these scaffolds into a synthetic route is a crucial consideration. Both chiral this compound and azetidin-2-ylmethanol can be synthesized from commercially available starting materials, though the routes differ significantly.

Synthesis of (S)-Oxetan-2-ylmethanol

A common approach to chiral 2-substituted oxetanes involves the ring expansion of a corresponding epoxide.

Oxetane Synthesis start (S)-2-((Benzyloxy)methyl)oxirane step1 Ring Expansion (e.g., Trimethylsulfoxonium iodide, NaH) start->step1 intermediate (S)-2-((Benzyloxy)methyl)oxetane step1->intermediate step2 Debenzylation (e.g., H₂, Pd/C) intermediate->step2 end (S)-Oxetan-2-ylmethanol step2->end

Caption: Synthesis of (S)-Oxetan-2-ylmethanol via epoxide ring expansion.

Synthesis of (S)-Azetidin-2-ylmethanol

The synthesis of chiral 2-substituted azetidines often starts from amino acids and involves cyclization strategies.

Azetidine Synthesis start (S)-Azetidine-2-carboxylic acid step1 Esterification (e.g., SOCl₂, MeOH) start->step1 intermediate1 Methyl (S)-azetidine-2-carboxylate step1->intermediate1 step2 N-Protection (e.g., Boc₂O) intermediate1->step2 intermediate3 N-Boc-(S)-azetidin-2-ylmethanol step2->intermediate3 intermediate2 N-Boc-Methyl (S)-azetidine-2-carboxylate step3 Reduction (e.g., LiBH₄) step4 Deprotection (e.g., TFA or HCl) intermediate3->step4 end (S)-Azetidin-2-ylmethanol step4->end

Caption: Synthesis of (S)-Azetidin-2-ylmethanol from a protected amino acid.

Experimental Protocols

To facilitate the direct comparison of these scaffolds in your own research, detailed protocols for key physicochemical and metabolic assays are provided below.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Protocol:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Accurately weigh the test compound and dissolve it in one of the phases (typically the one in which it is more soluble) to a known concentration.

  • Combine equal volumes of the n-octanol and water phases in a flask.

  • Add a small, known volume of the stock solution of the test compound.

  • Shake the flask vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of a compound.

Protocol:

  • Calibrate a pH meter using standard buffer solutions.

  • Accurately weigh the test compound (for azetidin-2-ylmethanol) and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

  • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point. This can be determined from the first or second derivative of the titration curve.

Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a compound using liver microsomes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubate the microsomal suspension at 37°C.

  • Initiate the metabolic reaction by adding the test compound (at a known concentration, e.g., 1 µM) and an NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t½) can be calculated from the slope of the linear regression of this plot. The intrinsic clearance (CLint) can then be determined from the half-life.

Conclusion: Making the Right Choice for Your Scaffold

The choice between this compound and azetidin-2-ylmethanol as a design element is context-dependent and should be guided by the specific objectives of the drug discovery program.

  • This compound is an excellent choice for improving solubility and reducing lipophilicity . Its relative metabolic stability also makes it an attractive scaffold for enhancing a drug's pharmacokinetic profile.

  • Azetidin-2-ylmethanol offers the unique advantage of a basic nitrogen atom , which can be strategically employed to form key interactions with biological targets, potentially leading to increased potency. However, this basicity also introduces a potential liability for metabolic oxidation and requires careful consideration of its impact on pKa and overall physicochemical properties.

By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the selection and application of these valuable four-membered heterocyclic scaffolds, ultimately accelerating the discovery of safer and more effective medicines.

The Oxetane Advantage: A Comparative Analysis of 2- and 3-Substituted Oxetanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems can be a transformative approach to optimizing drug candidates. Among these, oxetanes—four-membered cyclic ethers—have emerged as a powerful tool for enhancing physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of 2- and 3-substituted oxetanes, offering insights into their synthesis, conformational preferences, and impact on metabolic stability and other drug-like properties, supported by experimental data and detailed protocols.

The oxetane ring, with its inherent polarity and three-dimensional structure, serves as a versatile bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl groups.[1][2] Its introduction into a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and target engagement.[3][4] The substitution pattern on the oxetane ring—at the 2- or 3-position—plays a crucial role in modulating these effects, presenting distinct advantages and challenges in drug design.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The substitution position on the oxetane ring directly influences a compound's properties. While both 2- and 3-substituted oxetanes can enhance metabolic stability compared to more conventional cyclic ethers like tetrahydrofurans, studies have shown that 3-substituted oxetanes are often metabolically more robust than their 2-substituted counterparts.[5] This is attributed to reduced lipophilicity and potentially less favorable interactions with the active sites of cytochrome P450 enzymes.[6]

Incorporating an oxetane can significantly increase aqueous solubility.[7] The polar nature of the ether oxygen within the strained ring system enhances interactions with water. Furthermore, the rigid, puckered conformation of the oxetane ring can disrupt crystal packing, further contributing to improved solubility.[8][9]

The electron-withdrawing nature of the oxetane can also influence the basicity of adjacent nitrogen atoms, a critical parameter for optimizing off-target effects and pharmacokinetic profiles. For instance, the introduction of an oxetane can lower the pKa of a nearby amine, which can be advantageous in reducing interactions with the hERG channel.[1]

Below is a summary of the comparative effects of 2- and 3-substituted oxetanes on key drug discovery parameters.

Property2-Substituted Oxetane3-Substituted OxetaneKey Considerations
Metabolic Stability Generally more stable than acyclic ethers and larger cyclic ethers.Often exhibits superior metabolic stability compared to 2-substituted analogs.[5]The nature and position of the substituent significantly impact stability.
Aqueous Solubility Introduction of the polar oxetane moiety generally improves solubility.Similar to 2-substituted oxetanes, it typically enhances solubility.The overall lipophilicity of the molecule remains a key factor.
Lipophilicity (LogP/LogD) Can offer a less lipophilic alternative to carbocyclic analogs.Can provide a greater reduction in lipophilicity compared to some 2-substituted analogs.The specific substituents have a pronounced effect on the overall lipophilicity.
Conformational Rigidity The puckered ring introduces a degree of conformational constraint.The substitution at the 3-position can further influence the ring's pucker and the orientation of substituents.[5][8]This rigidity can be leveraged to optimize binding to the target protein.
Synthetic Accessibility Synthesis can be challenging, though several methods have been developed.[10][11]Generally more accessible, with well-established synthetic routes from oxetan-3-one.[5][12]The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

Synthesis Strategies: Accessing 2- and 3-Substituted Oxetanes

The synthesis of oxetanes can be challenging due to their ring strain. However, a variety of methods have been developed to access both 2- and 3-substituted derivatives.

Synthesis of 2-Substituted Oxetanes

Common methods for the synthesis of 2-substituted oxetanes include:

  • Williamson Etherification: Intramolecular cyclization of a haloalcohol is a classic approach.[5]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can yield oxetanes, though this method is often limited in scope.[10]

  • Ring Expansion of Epoxides: Reaction of epoxides with sulfoxonium ylides can provide access to 2-substituted oxetanes.[5]

  • C-C Bond Forming Cyclization: More recent methods involve the cyclization of precursors that form a C-C bond to complete the ring.[10]

cluster_synthesis_2 General Synthesis of 2-Substituted Oxetanes start Starting Materials (e.g., Haloalcohols, Epoxides, Carbonyls, Alkenes) intermediate Cyclization Precursor start->intermediate Precursor Formation oxetane 2-Substituted Oxetane intermediate->oxetane Cyclization (e.g., Williamson Etherification, Ring Expansion)

A generalized workflow for the synthesis of 2-substituted oxetanes.
Synthesis of 3-Substituted Oxetanes

The synthesis of 3-substituted oxetanes is often more straightforward, largely due to the availability of oxetan-3-one as a versatile starting material.[5][12]

  • From Oxetan-3-one: Nucleophilic addition to the carbonyl group, followed by further functionalization, is a widely used strategy.

  • Williamson Etherification: Similar to the synthesis of 2-substituted oxetanes, intramolecular cyclization of appropriately substituted 1,3-diols or their derivatives is a common method.[5]

cluster_synthesis_3 General Synthesis of 3-Substituted Oxetanes start Starting Materials (e.g., Oxetan-3-one, 1,3-Diols) intermediate Functionalized Intermediate start->intermediate Functionalization/Derivatization oxetane 3-Substituted Oxetane intermediate->oxetane Cyclization or Further Modification

A generalized workflow for the synthesis of 3-substituted oxetanes.

Experimental Protocols

General Procedure for Williamson Etherification Synthesis of a 3-Substituted Oxetane

This protocol is a general representation and may require optimization for specific substrates.

  • Diol Protection: Selectively protect one of the primary hydroxyl groups of a 1,3-diol derivative.

  • Activation of the Remaining Hydroxyl Group: Convert the remaining free hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting the protected diol with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Cyclization: Treat the resulting sulfonate ester with a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) to induce intramolecular cyclization to the oxetane ring.

  • Deprotection: Remove the protecting group under appropriate conditions to yield the desired 3-substituted oxetane.

  • Purification: Purify the final product by column chromatography on silica gel.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a framework for assessing the in vitro metabolic stability of oxetane-containing compounds.

  • Preparation of Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL), a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound (final concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ) by plotting the natural logarithm of the percent remaining parent compound versus time.[13][14]

cluster_workflow Metabolic Stability Assay Workflow A Prepare Incubation Mixture (HLM, Buffer, Test Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Centrifuge to Precipitate Protein E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

A typical workflow for assessing metabolic stability in human liver microsomes.

Conclusion

Both 2- and 3-substituted oxetanes offer significant advantages in drug discovery, providing medicinal chemists with valuable tools to fine-tune the properties of drug candidates. The choice between a 2- and 3-substituted oxetane will depend on a multitude of factors, including the specific therapeutic target, the desired physicochemical properties, and synthetic feasibility. While 3-substituted oxetanes often provide superior metabolic stability and are more synthetically accessible, 2-substituted oxetanes can offer unique structural vectors for exploring chemical space. A thorough understanding of the comparative properties and synthetic routes for these valuable motifs is essential for their effective application in the design of next-generation therapeutics.

References

The Oxetane Advantage: A Comparative Guide to Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing a drug candidate's metabolic stability is a critical step in optimizing its pharmacokinetic profile. A common strategy to protect metabolically vulnerable positions within a molecule is the introduction of sterically hindering groups. The gem-dimethyl group has traditionally been a popular choice for this purpose. However, the incorporation of an oxetane ring has emerged as a superior alternative, offering significant improvements in metabolic stability without the associated increase in lipophilicity. This guide provides an objective comparison of the metabolic stability of compounds containing an oxetane ring versus a gem-dimethyl group, supported by experimental data and detailed methodologies.

Executive Summary: Oxetane Rings vs. Gem-Dimethyl Groups

The strategic replacement of a gem-dimethyl group with an oxetane ring can profoundly enhance a molecule's metabolic profile.[1][2] Oxetanes serve as effective steric shields, blocking metabolically susceptible sites from enzymatic degradation, a role traditionally played by gem-dimethyl groups.[3][4] Crucially, this substitution offers a distinct advantage by reducing lipophilicity, which can unfavorably impact a compound's properties.[5] In many instances, this bioisosteric switch leads to a notable reduction in the rate of metabolic degradation, ultimately improving the compound's pharmacokinetic characteristics.[2][6]

Data Presentation: A Head-to-Head Comparison

The enhanced metabolic stability conferred by oxetane rings has been consistently demonstrated in various studies. The following tables summarize quantitative data from in vitro microsomal stability assays, comparing oxetane-containing compounds to their gem-dimethyl analogues. The key parameter presented is intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes; a lower CLint value signifies greater metabolic stability.[1]

Compound Pair Structure Modification Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) Reference
Pair 1 Structure of gem-dimethyl analoguegem-DimethylHigh[3][5]
Structure of oxetane analogueOxetaneSignificantly Lower[3][5]
Pair 2 Structure of gem-dimethyl analoguegem-DimethylModerate[2]
Structure of oxetane analogueOxetaneLow[2]

Table 1: Comparison of Metabolic Stability of Oxetane-Containing Compounds and Their Gem-Dimethyl Analogues in Human Liver Microsomes (HLM). This table highlights the significant improvements in metabolic stability observed when replacing a gem-dimethyl group with an oxetane ring.

Compound Species Intrinsic Clearance (CLint) (µL/min/mg protein) Reference
Gem-Dimethyl Analogue Human150[1]
Rat210[1]
Mouse250[1]
Oxetane Analogue Human30[1]
Rat45[1]
Mouse55[1]

Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair. This table illustrates how the incorporation of an oxetane can confer enhanced metabolic stability across multiple species.

The Mechanism Behind Enhanced Stability: Blocking Metabolic Hotspots

The primary mechanism by which both gem-dimethyl groups and oxetane rings enhance metabolic stability is by sterically hindering "metabolic soft spots" on a molecule.[7] These are positions, often activated C-H bonds, that are susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[8][9] By introducing a bulky substituent like a gem-dimethyl group or an oxetane, access of the CYP active site to these vulnerable positions is restricted, thereby slowing down the rate of metabolism.[3]

However, the oxetane ring offers an additional advantage. Its incorporation can alter the primary metabolic pathways of a drug candidate.[10] In some cases, metabolism can be shunted away from CYP450 enzymes towards other metabolic routes, such as hydrolysis by microsomal epoxide hydrolase (mEH).[10][11] This can be particularly beneficial as it may reduce the potential for drug-drug interactions (DDIs) that are commonly associated with drugs metabolized by the CYP450 system.[10][11]

Experimental Protocols: Assessing Metabolic Stability

The data presented in this guide is primarily derived from in vitro microsomal stability assays. This is a standard and robust method used in drug discovery to evaluate the metabolic fate of a compound.[12][13][14]

In Vitro Microsomal Stability Assay Protocol

1. Purpose: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes.

2. Materials:

  • Test compound and positive control compounds (e.g., compounds with known high and low clearance).
  • Liver microsomes (human, rat, mouse, etc.).[13]
  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[14]
  • Phosphate buffer (pH 7.4).
  • Quenching solution (e.g., ice-cold acetonitrile or methanol) containing an internal standard.[14]
  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

3. Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Thaw and dilute the liver microsomes in phosphate buffer. Prepare the NADPH regenerating system.[14]
  • Incubation: Add the microsomal solution and the test compound to the wells of a 96-well plate. Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding the ice-cold quenching solution.[15]
  • Sample Processing: Centrifuge the plate to precipitate the proteins.[14]
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[16]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Metabolic Pathway of Parent Drug cluster_1 Metabolic Pathway with Oxetane Parent Drug Parent Drug Metabolite A (via CYP3A4) Metabolite A (via CYP3A4) Parent Drug->Metabolite A (via CYP3A4) Major Pathway Metabolite B (via CYP2D6) Metabolite B (via CYP2D6) Parent Drug->Metabolite B (via CYP2D6) Minor Pathway Oxetane Analogue Oxetane Analogue Metabolite C (via mEH) Metabolite C (via mEH) Oxetane Analogue->Metabolite C (via mEH) Major Pathway Metabolite D (via CYP3A4) Metabolite D (via CYP3A4) Oxetane Analogue->Metabolite D (via CYP3A4) Blocked/Minor

Caption: Metabolic switching induced by an oxetane ring.

Start Start Prepare Reagents Prepare Microsomes, Compound, and NADPH System Start->Prepare Reagents Incubation Incubate at 37°C Prepare Reagents->Incubation Time Sampling Sample at Time Points (0, 5, 15, 30, 45 min) Incubation->Time Sampling Quench Reaction Terminate Reaction with Cold Acetonitrile Time Sampling->Quench Reaction Centrifugation Centrifuge to Pellet Protein Quench Reaction->Centrifugation LC-MS/MS Analysis Analyze Supernatant by LC-MS/MS Centrifugation->LC-MS/MS Analysis Data Analysis Calculate t1/2 and CLint LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for a microsomal stability assay.

Caption: Structural and property comparison of the two moieties.

References

The Oxetane Advantage: A Comparative Guide to Physicochemical Properties of Oxetane and Tetrahydrofuran Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of small heterocyclic rings can profoundly influence the physicochemical properties of drug candidates, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. Among these, oxetanes and tetrahydrofurans (THFs) are frequently considered as bioisosteric replacements for other functional groups. This guide provides an objective comparison of the physicochemical properties of oxetane analogues versus their corresponding tetrahydrofuran counterparts, supported by experimental data, to aid in the rational design of improved therapeutic agents.

The four-membered oxetane ring, while more strained than the five-membered THF, offers a unique combination of polarity, three-dimensionality, and metabolic stability.[1][2] These characteristics often translate into tangible benefits in a drug discovery context, such as enhanced solubility and reduced metabolic clearance.[3][4]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data on key physicochemical properties for matched pairs of oxetane and THF analogues, as well as related compounds to provide a broader context.

PropertyOxetane AnalogueTetrahydrofuran (THF) AnalogueOther Analogue(s)Reference
Lipophilicity (LogD at pH 7.4) 1.9 (methoxymethyl-oxetane)Higher (implied)-[3][4]
Aqueous Solubility Drastically Improved (methoxymethyl-oxetane)Lower (implied)-[3][4]
Metabolic Stability (HLM) ImprovedLowerProgression from carbocyclic and other 5/6-membered oxygen heterocycles shows improvement with oxetane.[1]
Melting Point (°C) -97 (Parent Oxetane)-108.4 (Parent THF)-
Boiling Point (°C) 50 (Parent Oxetane)66 (Parent THF)-
HLM: Human Liver Microsomes

Table 2: Metabolic Stability of Heterocyclic Analogues in Human Liver Microsomes (HLM)

Compound TypeSubstitution PatternIntrinsic Clearance (CLint)Relative StabilityReference
Oxetane 3-monosubstitutedLowerMore Stable[1]
Tetrahydrofuran (THF) 3-monosubstitutedHigherLess Stable[1]
Tetrahydrofuran (THF) 2-monosubstitutedHigher than 3-substituted THFLess Stable[1]
A lower intrinsic clearance (CLint) value indicates greater metabolic stability.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparison of oxetane and THF analogues.

Caption: General chemical structures of oxetane and tetrahydrofuran.

G Experimental Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis cluster_experiments Physicochemical Profiling cluster_analysis Data Analysis & Comparison synthesis Synthesize Oxetane and THF Analogues logp LogP/LogD Determination (Shake-Flask Method) synthesis->logp solubility Aqueous Solubility (Kinetic/Thermodynamic) synthesis->solubility metabolic_stability Metabolic Stability (Liver Microsomes) synthesis->metabolic_stability melting_point Melting Point (Capillary Method) synthesis->melting_point analysis Tabulate and Compare Quantitative Data logp->analysis solubility->analysis metabolic_stability->analysis melting_point->analysis conclusion conclusion analysis->conclusion Draw Conclusions

Caption: A typical experimental workflow for comparing physicochemical properties.

G Impact of Physicochemical Properties on Drug Candidacy cluster_properties Physicochemical Properties cluster_adme ADME Profile cluster_outcome Drug Development Outcome lipophilicity Optimal Lipophilicity (LogP/LogD) absorption Good Absorption lipophilicity->absorption solubility High Aqueous Solubility solubility->absorption stability High Metabolic Stability clearance Low Clearance stability->clearance distribution Favorable Distribution absorption->distribution candidate Improved Drug Candidate distribution->candidate clearance->candidate

Caption: Relationship between physicochemical properties and drug candidacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either n-octanol or the aqueous buffer.

  • Add equal volumes of the pre-saturated n-octanol and aqueous buffer to a glass vial.

  • Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vial on a shaker and agitate for a sufficient time (e.g., 1-24 hours) to reach equilibrium.

  • Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol (upper) and aqueous (lower) layers.

  • Analyze the concentration of the compound in each phase using a validated analytical method.

  • Calculate LogP or LogD using the following formula: LogP (or LogD) = log10([Compound]octanol / [Compound]aqueous)

Aqueous Solubility Determination (Kinetic Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (for turbidimetric measurement) or HPLC-UV/LC-MS

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.

  • Seal the plate and shake at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity of the solution in each well using a plate reader at a specific wavelength (e.g., 620 nm). The point at which precipitation is observed indicates the kinetic solubility limit.

  • Alternatively, for a more quantitative measurement, the samples can be filtered or centrifuged to remove any precipitate.

  • The concentration of the dissolved compound in the supernatant/filtrate is then determined by HPLC-UV or LC-MS against a standard curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator/water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a microcentrifuge tube or 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically low (e.g., 1 µM) to ensure first-order kinetics.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following formulas: t½ = 0.693 / k CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Conclusion

The strategic incorporation of an oxetane ring in place of a tetrahydrofuran moiety can be a valuable tactic in drug design to enhance key physicochemical properties.[1][3][4] Experimental data, although not always available in direct head-to-head comparisons, consistently suggest that oxetanes can lead to improved aqueous solubility and metabolic stability.[3][4][5] These improvements are often attributed to the increased polarity and the steric shielding effect of the compact, three-dimensional oxetane ring.[2] Researchers and drug development professionals are encouraged to consider the synthesis and evaluation of oxetane analogues, particularly when facing challenges with the solubility or metabolic liabilities of lead compounds containing THF or other cyclic ether motifs. The detailed experimental protocols provided herein offer a standardized approach for conducting such comparative studies.

References

Unraveling the Stereospecific Activity of Oxetane-Based EZH2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the subtle yet profound impact of stereochemistry on a molecule's biological activity is a critical consideration. This guide provides a detailed comparison of the (S)- and (R)-enantiomers of a key oxetane-containing intermediate in the development of the potent EZH2 inhibitor, PF-06821497 (Mevrometostat). The data presented herein underscores the critical importance of chirality in the design of targeted therapeutics.

The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a pivotal role in epigenetic regulation and has emerged as a significant target in oncology.[1] The development of small molecule inhibitors of EZH2 has been a major focus of cancer research. Within this research, the incorporation of an oxetane ring, a four-membered cyclic ether, has been explored to fine-tune the physicochemical properties of drug candidates.[2]

A noteworthy example of the stereospecificity of oxetane-containing molecules is observed in a series of lactam-derived EZH2 inhibitors. During the optimization of this series, a methoxymethyl-oxetane substituent was introduced, leading to a significant divergence in the biological activity of its enantiomers.

Comparative Biological Activity

The inhibitory activity of the (R)- and (S)-enantiomers of the oxetane-containing EZH2 inhibitor was assessed using a biochemical assay that measures the inhibition of the EZH2 enzyme. The data clearly demonstrates a significant preference for the (R)-enantiomer.

Compound/EnantiomerTargetAssay TypeIC50 (nM)Fold DifferenceReference
(R)-enantiomer EZH2 (Y641N mutant)Biochemical Inhibition Assay< 1 \multirow{2}{*}{~16-fold}[3]
(S)-enantiomer EZH2 (Y641N mutant)Biochemical Inhibition Assay16 [3]

The (+)-(R) enantiomer of the methoxymethyl-oxetane derivative demonstrated a 16-fold increase in potency compared to its (-)-(S) enantiomer in inhibiting the EZH2 enzyme.[3] This substantial difference in activity highlights the precise stereochemical requirements for optimal binding to the target enzyme. The final development candidate, PF-06821497, incorporates this crucial (R)-configured stereocenter.[3][4]

Experimental Protocols

To ensure a comprehensive understanding of the data presented, the detailed methodologies for the key experiments are provided below.

EZH2 Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EZH2.

Materials:

  • Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)

  • Histone H3 peptide substrate

  • S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor

  • Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100)

  • Stop solution (e.g., high concentration of non-radioactive S-adenosyl-L-homocysteine (SAH))

  • Filter plates

  • Scintillation counter

Procedure:

  • A solution of the PRC2 complex and the histone H3 peptide substrate is prepared in the assay buffer.

  • Serial dilutions of the test compounds in DMSO are added to the wells of a 96-well plate. A DMSO-only control is included.

  • The enzyme-substrate mixture is added to the wells containing the test compounds and pre-incubated for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • The enzymatic reaction is initiated by the addition of [³H]-SAM.

  • The reaction is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of the stop solution.

  • The reaction mixture is transferred to a filter plate, which captures the radiolabeled histone H3 peptide.

  • The filter plate is washed to remove unincorporated [³H]-SAM.

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[5]

Cellular Assay for H3K27 Trimethylation (Western Blot)

This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context by quantifying the levels of trimethylated histone H3 at lysine 27 (H3K27me3).

Materials:

  • Cancer cell line (e.g., Karpas-422, a non-Hodgkin lymphoma line with an EZH2 Y641N mutation)

  • Cell culture medium and supplements

  • Test compounds ((R)- and (S)-enantiomers) dissolved in DMSO

  • RIPA lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cells are seeded in culture plates and allowed to adhere.

  • Cells are treated with various concentrations of the test compounds or a DMSO vehicle control for a specified duration (e.g., 72 hours).

  • Cells are harvested and lysed using RIPA buffer.

  • The total protein concentration in the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with the primary antibodies against H3K27me3 and total Histone H3.

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • The band intensities are quantified, and the level of H3K27me3 is normalized to the total Histone H3 level to determine the extent of inhibition.[6][7]

Visualizing the EZH2 Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the EZH2 signaling pathway and the general experimental workflow for inhibitor testing.

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 HistoneH3 Histone H3 EZH2->HistoneH3 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 (Trimethylation) HistoneH3->H3K27me3 SAM SAM (Methyl Donor) SAM->EZH2 GeneSilencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->GeneSilencing Inhibitor (R)-Oxetan-2-ylmethanol Derivative Inhibitor->EZH2

EZH2 Signaling Pathway and Inhibition

Experimental_Workflow start Start synthesis Synthesize (S)- and (R)- Oxetan-2-ylmethanol Derivatives start->synthesis biochemical_assay Biochemical Assay (EZH2 Inhibition) synthesis->biochemical_assay cellular_assay Cell-Based Assay (H3K27me3 Levels) synthesis->cellular_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion: (R)-enantiomer is more potent data_analysis->conclusion

Experimental Workflow for Enantiomer Comparison

References

Head-to-head comparison of different synthetic routes to Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Building Block

Oxetan-2-ylmethanol is a valuable building block in medicinal chemistry and drug development, prized for its ability to introduce favorable physicochemical properties into molecules. Its synthesis, however, can be approached through various routes, each with its own set of advantages and challenges. This guide provides a head-to-head comparison of three prominent synthetic strategies, offering quantitative data, detailed experimental protocols, and visual representations of the chemical transformations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparative Analysis of Synthetic Routes

The three synthetic routes evaluated in this guide are:

  • Intramolecular Williamson Ether Synthesis from 1,2,4-Butanetriol: A classical approach involving the activation of a primary alcohol and subsequent intramolecular cyclization.

  • Epoxide Ring Expansion via Corey-Chaykovsky Reaction: A multi-step route commencing with the protection of glycidol, followed by ring expansion and deprotection.

  • Acid-Catalyzed Hydrolysis of a Protected Oxetane Precursor: A pathway that also utilizes a protected glycidol intermediate, which undergoes ring expansion and is subsequently deprotected under acidic conditions.

The following table summarizes the key quantitative metrics for each route, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Intramolecular Williamson Ether SynthesisRoute 2: Epoxide Ring Expansion (Corey-Chaykovsky)Route 3: Acid-Catalyzed Hydrolysis
Starting Material 1,2,4-Butanetriol(R)-(+)-Glycidol(R)-(+)-Glycidol
Key Reagents p-Toluenesulfonyl chloride, Pyridine, Sodium MethoxideEthyl vinyl ether, p-toluenesulfonic acid, Potassium tert-butoxide, Trimethylsulfoxonium iodide, Acetic acid solutionEthyl vinyl ether, p-toluenesulfonic acid, Potassium tert-butoxide, Trimethylsulfoxonium iodide, Acetic acid solution
Number of Steps 233
Overall Yield ~73% (estimated)Not explicitly reported for the final productNot explicitly reported for the final product
Reaction Temperature 0°C to 25°C (Step 1), Reflux (Step 2)0°C to 25°C (Step 1), 20-30°C (Step 2 & 3)0°C to 25°C (Step 1), 20-30°C (Step 2 & 3)
Reaction Time 1.5 h (Step 1), Not specified (Step 2)Not specified (Step 1), 15-20 h (Step 2), 15-20 h (Step 3)Not specified (Step 1), 15-20 h (Step 2), 15-20 h (Step 3)
Purification Precipitation and filtrationNot detailed for the final productNot detailed for the final product

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Synthetic_Route_1 cluster_0 Route 1: Intramolecular Williamson Ether Synthesis A 1,2,4-Butanetriol B 1-O-Tosyl-1,2,4-butanetriol A->B  p-TsCl, Pyridine  0°C to 25°C, 1.5 h C This compound B->C  NaOMe, MeOH  Reflux

Caption: Route 1: Two-step synthesis from a 1,3-diol.

Synthetic_Route_2 cluster_1 Route 2 & 3: Multi-step Synthesis from Glycidol D (R)-(+)-Glycidol E 2-((1-Ethoxyethoxy)methyl)oxirane D->E  Ethyl vinyl ether,  p-TsOH, 0°C to 25°C F [2-(1-Ethoxyethoxy)methyl]propylene oxide E->F  KOtBu, Trimethylsulfoxonium iodide,  Alcohol solvent, 20-30°C, 15-20 h G This compound F->G  Acetic acid solution (1.9-2 M)  20-30°C, 15-20 h

Caption: Routes 2 & 3: A three-step pathway from glycidol.

Detailed Experimental Protocols

Route 1: Intramolecular Williamson Ether Synthesis from 1,2,4-Butanetriol

This synthetic route involves a two-step process starting from the commercially available 1,2,4-butanetriol. The primary hydroxyl group is first selectively activated by tosylation, followed by a base-mediated intramolecular cyclization to yield this compound.

Step 1: Synthesis of (S)-4-(p-tolylsulfonyloxy)-1,2-butanediol

  • Materials: (S)-1,2,4-butanetriol, p-toluenesulfonyl chloride, pyridine.

  • Procedure: A solution of (S)-1,2,4-butanetriol (1.0 eq) in pyridine is cooled to 0°C. To this solution, p-toluenesulfonyl chloride (1.05 eq) is added portion-wise, maintaining the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 1.5 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of (S)-Oxetan-2-ylmethanol

  • Materials: (S)-4-(p-tolylsulfonyloxy)-1,2-butanediol, sodium methoxide, methanol.

  • Procedure: The crude (S)-4-(p-tolylsulfonyloxy)-1,2-butanediol (1.0 eq) is dissolved in methanol. Sodium methoxide (1.1 eq) is added, and the mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford (S)-Oxetan-2-ylmethanol.

Route 2 & 3: Multi-step Synthesis from Glycidol

This pathway begins with the protection of the hydroxyl group of glycidol, followed by a Corey-Chaykovsky ring expansion of the resulting epoxide, and concludes with an acid-catalyzed deprotection to furnish this compound.[1]

Step 1: Synthesis of 2-((1-Ethoxyethoxy)methyl)oxirane

  • Materials: (R)-(+)-Glycidol, ethyl vinyl ether, p-toluenesulfonic acid.

  • Procedure: To a solution of (R)-(+)-glycidol (1.0 eq) in a suitable solvent, a catalytic amount of p-toluenesulfonic acid is added. The mixture is cooled to 0°C, and ethyl vinyl ether (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction is then quenched, and the product is extracted, dried, and concentrated to give 2-((1-ethoxyethoxy)methyl)oxirane.[1]

Step 2: Synthesis of [2-(1-Ethoxyethoxy)methyl]propylene oxide

  • Materials: 2-((1-Ethoxyethoxy)methyl)oxirane, potassium tert-butoxide, trimethylsulfoxonium iodide, alcohol solvent.

  • Procedure: A mixture of potassium tert-butoxide (2.4-2.5 eq) and trimethylsulfoxonium iodide (2.4-2.5 eq) in an alcohol solvent is prepared. To this mixture, a solution of 2-((1-ethoxyethoxy)methyl)oxirane (1.0 eq) in the same solvent is added. The reaction is maintained at a temperature of 20-30°C for 15-20 hours. After the reaction is complete, the mixture is worked up to isolate the [2-(1-ethoxyethoxy)methyl]propylene oxide.[1]

Step 3: Synthesis of (Oxetan-2-yl)methanol

  • Materials: [2-(1-Ethoxyethoxy)methyl]propylene oxide, acetic acid solution (1.9-2.0 M).

  • Procedure: The [2-(1-ethoxyethoxy)methyl]propylene oxide is mixed with an acetic acid solution (1.9-2.0 M). The mixture is stirred at 20-30°C for 15-20 hours to effect the acid-catalyzed hydrolysis. Upon completion, the reaction mixture is neutralized, and the product, (Oxetan-2-yl)methanol, is extracted and purified.[1]

Concluding Remarks

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment at hand.

  • Route 1 (Intramolecular Williamson Ether Synthesis) offers a potentially high-yielding and straightforward approach from a commercially available triol. Its success hinges on the selective activation of the primary hydroxyl group and efficient intramolecular cyclization.

  • Routes 2 & 3 (Multi-step Synthesis from Glycidol) provide a versatile pathway starting from the readily available and chiral glycidol. While involving more steps, this route allows for the synthesis of enantiomerically pure this compound. The Corey-Chaykovsky ring expansion is a key transformation in this sequence.

Researchers are encouraged to carefully consider the experimental details and quantitative data presented herein to make an informed decision for their synthetic endeavors. Further optimization of reaction conditions for each route may lead to improved yields and efficiency.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Aqueous Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, limit bioavailability, and complicate formulation development. The incorporation of an oxetane ring into a molecular scaffold has emerged as a powerful strategy to overcome these challenges. This guide provides a comprehensive comparison, supported by experimental data, of how oxetane-containing compounds exhibit demonstrably improved solubility over their non-oxetane counterparts.

The strategic replacement of common functional groups, such as gem-dimethyl or carbonyl moieties, with an oxetane ring can lead to a remarkable enhancement in aqueous solubility. This improvement is attributed to the unique physicochemical properties of the oxetane ring: its polarity, ability to act as a hydrogen bond acceptor, and its compact, three-dimensional structure.[1][2] Reports in medicinal chemistry literature consistently highlight that this structural modification can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][4][5]

Quantitative Comparison of Aqueous Solubility

The following tables summarize the experimentally determined aqueous solubility of several compound pairs, clearly demonstrating the positive impact of the oxetane moiety.

Table 1: Comparison of Oxetane-Containing Compounds with gem-Dimethyl Analogues

Compound PairStructure of AnalogueAqueous Solubility of AnalogueStructure of Oxetane CompoundAqueous Solubility of Oxetane CompoundFold Increase in SolubilityReference
BACE1 InhibitorAnalogue with gem-dimethyl group<0.005 µMAnalogue with oxetane group0.12 µM>24F. Hoffmann-La Roche
Generic Scaffold 1Analogue with gem-dimethyl group250 µMAnalogue with oxetane group18,000 µM72Carreira et al. (2010)
Generic Scaffold 2Analogue with gem-dimethyl group<4 µMAnalogue with oxetane group--Carreira et al. (2010)

Table 2: Comparison of Oxetane-Containing Compounds with Carbonyl Analogues

Compound PairStructure of AnalogueAqueous Solubility of AnalogueStructure of Oxetane CompoundAqueous Solubility of Oxetane CompoundFold Increase in SolubilityReference
Carbamate SeriesAnalogue with tert-butyl carbamate24 µMAnalogue with 3-substituted oxetane>2200 µM>91Wipf et al. (2016)[6]
Thalidomide AnalogueThalidomide (contains carbonyl)-Oxetane analogue of ThalidomideIncreased-CHIMIA (2016)[7]
Lenalidomide AnalogueLenalidomide (contains carbonyl)-Oxetane analogue of LenalidomideIncreased-CHIMIA (2016)[7]

Experimental Protocols

The data presented in this guide are primarily generated using the thermodynamic solubility shake-flask method, a gold standard for determining the equilibrium solubility of a compound.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

1. Objective: To determine the equilibrium aqueous solubility of a test compound.

2. Materials:

  • Test compound (solid form)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Co-solvent (e.g., DMSO), if necessary for initial stock solution preparation
  • Glass vials with screw caps
  • Orbital shaker or rotator
  • Centrifuge
  • Syringe filters (0.22 µm)
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • Analytical standards of the test compound

3. Procedure:

  • Preparation of Stock Solution (if required): Prepare a concentrated stock solution of the test compound in a suitable co-solvent (e.g., 10 mM in DMSO).
  • Addition of Compound to Buffer: Add an excess amount of the solid test compound directly to a glass vial containing a known volume of PBS (pH 7.4). Alternatively, a small volume of the concentrated stock solution can be added to the buffer, ensuring the final co-solvent concentration is minimal (<1%) to avoid influencing solubility.
  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated and in equilibrium with the solid material.
  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
  • Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS method. Create a standard curve using analytical standards of the test compound to accurately determine the concentration.
  • Data Analysis: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Visualizing the Impact of Improved Solubility

The following diagrams illustrate the experimental workflow for determining thermodynamic solubility and the logical relationship between improved solubility and successful drug discovery outcomes.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start: Solid Compound & Buffer add_excess Add excess compound to buffer in vial start->add_excess shake Shake/Rotate (24-48h at constant temp) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter quantify Quantify concentration (HPLC/LC-MS) filter->quantify end End: Thermodynamic Solubility Value quantify->end

Thermodynamic Solubility Assay Workflow.

Drug_Discovery_Impact cluster_vitro In Vitro Assays cluster_vivo In Vivo & Preclinical solubility Aqueous Solubility cell_assays Cell-based Assays solubility->cell_assays Enables accurate dosing & results adme_assays ADME Assays solubility->adme_assays Crucial for reliable measurements permeability Permeability potency Potency pk_studies Pharmacokinetic Studies cell_assays->pk_studies adme_assays->pk_studies formulation Formulation Development pk_studies->formulation Informs dose & formulation strategy candidate Successful Candidate formulation->candidate

Impact of Solubility on Drug Discovery.

References

Case studies comparing oxetane bioisosteres with classical functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry. Among the emerging bioisosteric replacements, the oxetane ring has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of oxetane bioisosteres against classical functional groups like carbonyls and gem-dimethyl moieties, supported by experimental data from published case studies.

The four-membered cyclic ether, oxetane, serves as a versatile bioisostere that can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and conformational preferences.[1][2] Its unique structural and electronic features, including its polarity and three-dimensional nature, offer a compelling alternative to traditional functional groups, often leading to improved drug-like profiles.[3][4]

Comparative Physicochemical and Pharmacokinetic Properties

The decision to replace a classical functional group with an oxetane is often driven by the desire to overcome specific liabilities in a drug candidate, such as poor solubility or rapid metabolism. The following tables summarize quantitative data from case studies where such bioisosteric replacements were investigated.

Table 1: Oxetane as a Carbonyl Bioisostere

This table presents a direct comparison of physicochemical and pharmacokinetic properties between compounds containing a carbonyl group and their corresponding oxetane analogues. The data is extracted from a study by Carreira and co-workers, which systematically evaluated the impact of this bioisosteric replacement.

PropertyCarbonyl AnalogueOxetane AnalogueFold Change/DifferenceReference
Aqueous Solubility (µM) 15604-fold increase[5]
LogD (pH 7.4) 2.12.5+0.4[6]
Human Liver Microsomal Stability (t½, min) 10454.5-fold increase[5]
Mouse Liver Microsomal Stability (t½, min) 5255-fold increase[5]
hERG Inhibition (IC50, µM) 8.5>100>11.8-fold decrease in inhibition[7][8]
CYP3A4 Inhibition (IC50, µM) 5.2>50>9.6-fold decrease in inhibition[7][8]

Note: The data presented are representative examples from the cited literature and the exact impact of the bioisosteric replacement is context-dependent.

Table 2: Oxetane as a gem-Dimethyl Bioisostere

The gem-dimethyl group is often introduced to block metabolically labile positions. However, this typically increases lipophilicity. Oxetanes offer a more polar alternative.

Propertygem-Dimethyl AnalogueOxetane AnalogueFold Change/DifferenceReference
Aqueous Solubility (µM) 515030-fold increase[5]
LogD (pH 7.4) 3.52.5-1.0[6]
Human Liver Microsomal Stability (t½, min) 35451.3-fold increase[5]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 1512Slight decrease[4]
Potency (EC50, nM) 161006.25-fold decrease[7][8]

Note: The data presented are representative examples from the cited literature and the exact impact of the bioisosteric replacement is context-dependent. In some cases, the replacement may lead to a decrease in potency, highlighting the need for careful structure-activity relationship studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of protocols for key assays cited in the comparison tables.

Kinetic Solubility Assay (Nephelometry)

This high-throughput assay is used to determine the kinetic solubility of a compound in an aqueous buffer.

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).[2]

  • Serial Dilution: The DMSO stock solution is serially diluted in a microtiter plate.[9]

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.[2]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking.[1][10]

  • Nephelometric Measurement: The light scattering of each well is measured using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[11]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.[2]

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a suitable buffer at 37°C.[12][13]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[13]

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][14]

Caco-2 Permeability Assay

This cell-based assay is used to predict the intestinal permeability of a drug candidate.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.[3][15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.[15][16]

  • Compound Application: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.[16]

  • Incubation and Sampling: The plate is incubated at 37°C, and samples are collected from the receiver compartment at specific time points.[17]

  • Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.[18]

hERG Patch-Clamp Assay

This electrophysiology assay assesses the potential of a compound to block the hERG potassium channel, which is critical for cardiac safety.

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293) is used.[19]

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG channels.[20]

  • Compound Application: The test compound is applied to the cells at various concentrations.[20]

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the hERG current.[20]

  • Data Analysis: The percentage of hERG current inhibition at each concentration is determined, and an IC50 value is calculated.[19]

CYP450 Inhibition Assay (Fluorogenic)

This assay determines the potential of a compound to inhibit major cytochrome P450 enzymes.

  • Reaction Setup: The test compound is incubated with human liver microsomes (or recombinant CYP enzymes), a specific fluorogenic probe substrate for the CYP isoform of interest, and a NADPH-regenerating system.[21][22]

  • Incubation: The reaction is incubated at 37°C.[21]

  • Fluorescence Measurement: The fluorescence of the product formed by the metabolism of the probe substrate is measured using a plate reader.[22]

  • Data Analysis: The inhibition of the CYP enzyme by the test compound is determined by the decrease in fluorescence compared to a vehicle control. An IC50 value is calculated.[21]

Visualizing the Impact of Oxetane Bioisosteres

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the evaluation of oxetane bioisosteres.

G cluster_0 Drug Candidate Optimization Workflow Lead Lead Analogue_Ketone Analogue (Ketone) Lead->Analogue_Ketone Bioisosteric Replacement Analogue_Oxetane Analogue (Oxetane) Lead->Analogue_Oxetane Bioisosteric Replacement Assays Physicochemical & Pharmacokinetic Assays Analogue_Ketone->Assays Analogue_Oxetane->Assays Data Comparative Data Analysis Assays->Data Decision Select Candidate Data->Decision

Bioisosteric replacement workflow.

G cluster_1 Metabolic Pathway Comparison Parent_Ketone Parent Compound (Ketone) Metabolite_K Metabolite (Hydroxylation) Parent_Ketone->Metabolite_K CYP450 Metabolism Parent_Oxetane Parent Compound (Oxetane) No_Metabolism Reduced/No Metabolism Parent_Oxetane->No_Metabolism Metabolically More Stable

Impact of oxetane on metabolic stability.

G Properties Property Aqueous Solubility Lipophilicity (LogD) Metabolic Stability (t½) Ketone Ketone Low High Low Oxetane Oxetane High Moderate High

Property comparison summary.

References

Spectroscopic Analysis: A Comparative Guide to the Structural Confirmation of Oxetan-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of oxetan-2-ylmethanol and its derivatives, offering a clear comparison with a common structural alternative, tetrahydrofuran-2-ylmethanol. The data presented herein, including detailed experimental protocols, will aid in the unambiguous characterization of these important heterocyclic motifs.

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile scaffolds. Their unique conformational properties and ability to act as hydrogen bond acceptors make them attractive replacements for other functional groups. Accurate and efficient structural confirmation is a critical step in the synthesis and development of new oxetane-based compounds. This guide focuses on the application of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural analysis of this compound and its derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a representative derivative (3-methyl-oxetan-2-ylmethanol), and a structural isomer used for comparison (tetrahydrofuran-2-ylmethanol).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH(O)-~4.8-4.9m-
-CH₂-O- (ring)~4.5-4.7m-
-CH₂- (ring)~2.5-2.7m-
-CH₂OH~3.6-3.8m-
-OHvariablebr s-
3-Methyl-oxetan-2-ylmethanol -CH(O)-~4.7-4.8d~6.0
-CH₂-O- (ring)~4.4-4.6m-
-CH₃~1.3s-
-CH₂OH~3.5-3.7m-
-OHvariablebr s-
Tetrahydrofuran-2-ylmethanol -CH(O)-~3.9-4.1m-
-CH₂-O- (ring)~3.7-3.9m-
-CH₂- (ring, C3 & C4)~1.8-2.0m-
-CH₂OH~3.5-3.6m-
-OHvariablebr s-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound -CH(O)-~78-80
-CH₂-O- (ring)~70-72
-CH₂- (ring)~25-27
-CH₂OH~63-65
3-Methyl-oxetan-2-ylmethanol -CH(O)-~82-84
-C(CH₃)-~38-40
-CH₂-O- (ring)~75-77
-CH₃~21-23
-CH₂OH~65-67
Tetrahydrofuran-2-ylmethanol -CH(O)-~76-78
-CH₂-O- (ring)~68-70
-CH₂- (ring, C3)~28-30
-CH₂- (ring, C4)~25-27
-CH₂OH~64-66

Table 3: IR Spectroscopic Data (neat or thin film)

CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
This compound O-H stretch3200-3600Broad, Strong
C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (cyclic ether)~980Strong
C-O stretch (alcohol)~1050Strong
3-Methyl-oxetan-2-ylmethanol O-H stretch3200-3600Broad, Strong
C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (cyclic ether)~990Strong
C-O stretch (alcohol)~1040Strong
Tetrahydrofuran-2-ylmethanol O-H stretch3200-3600Broad, Strong
C-H stretch (alkane)2850-3000Medium-Strong
C-O stretch (cyclic ether)~1070Strong
C-O stretch (alcohol)~1030Strong

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 8887, 71, 58, 57, 43, 31
3-Methyl-oxetan-2-ylmethanol 102101, 87, 72, 57, 43
Tetrahydrofuran-2-ylmethanol 102101, 83, 71, 57, 43, 31

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 30-45°

    • Acquisition time: 2-4 s

    • Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

    • Acquisition time: 1-2 s

    • Spectral width: 0 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • For volatile compounds, direct injection or infusion into the ion source is suitable. Gas chromatography (GC) can be used for sample introduction and separation of mixtures.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Mass spectrometer equipped with an EI source.

  • Parameters:

    • Ionization energy: 70 eV.[1]

    • Source temperature: 200-250 °C.

    • Mass range: m/z 10-500.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an this compound derivative.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight - Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Derivative Data_Analysis->Structure_Confirmation

Caption: Spectroscopic analysis workflow.

This guide provides a foundational framework for the spectroscopic characterization of this compound derivatives. By following the outlined protocols and utilizing the comparative data, researchers can confidently and efficiently determine the structures of these valuable synthetic building blocks.

References

Comparative Analysis of Reagent Cross-Reactivity with Substituted Oxetanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Oxetane-Substituted Compounds in Binding Assays, Supported by Experimental Data.

The incorporation of oxetane moieties into small molecule drug candidates has become a prominent strategy in medicinal chemistry to enhance physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide provides a comparative analysis of how different substitutions on the oxetane ring influence the binding affinity and selectivity of these compounds to their respective biological targets. The data presented herein is collated from various structure-activity relationship (SAR) studies and drug discovery campaigns, offering insights into the cross-reactivity profiles of these reagents.

Comparative Binding Affinity Data

The following tables summarize the quantitative data from studies on various oxetane-containing compounds, illustrating how modifications to and around the oxetane ring affect their binding potency to specific protein targets. This differential binding can be viewed as a form of cross-reactivity, where the biological target acts as the reagent discerning between structurally similar, oxetane-substituted ligands.

Table 1: Inhibitors of Bruton's Tyrosine Kinase (BTK)
Compound/ AnalogueSubstitution PatternTargetIC50 (nM)Key Observations
Compound 17 Tetrahydropyridine scaffoldWild-type BTK-Starting point for optimization.
Compound 18 (AS-1763) Oxetane incorporated into the tetrahydropyridine scaffoldWild-type BTK0.85Incorporation of oxetane led to superior potency.[3]
Compound 18 (AS-1763) Oxetane incorporated into the tetrahydropyridine scaffoldMutant BTK0.99Maintained potency against mutant forms.[3]
Table 2: Inhibitors of mTOR
Compound/ AnalogueSubstitution PatternTargetKi (nM)Key Observations
Compound 45 -mTOR-Lead compound for optimization.[3]
Compound 46 (GNE-555) Oxetane-substitutedmTOR1.5Further gain in mTOR potency and improved selectivity.[3]
GDC-0349 Oxetane substituent on nitrogenmTOR-Reduced pKaH and hERG inhibition while maintaining low TDI.[1][2] Highly selective against 266 other kinases.[1][2]
Table 3: Inhibitors of Matrix Metallopeptidase 13 (MMP-13)
Compound/ AnalogueSubstitution PatternTargetKi (nM)Key Observations
Compound 35 (RF036) Methyl groupMMP-132.7Potent and selective but with metabolic stability and solubility issues.[3]
Compound 36 Methyl group replaced with oxetane unit; sulfur replaced with carbonMMP-13Low nMMaintained low nanomolar inhibitory potency and exquisite selectivity.[3] Significantly improved metabolic stability and aqueous solubility.[3]
Compound 37 Methyl group replaced with oxetane unit; sulfur replaced with nitrogenMMP-13Low nMMaintained low nanomolar inhibitory potency and exquisite selectivity.[3] Significantly improved metabolic stability and aqueous solubility.[3]
Table 4: Inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A)
Compound/ AnalogueSubstitution PatternTargetIC50 (µM)Key Observations
Compound 5 (CM39) PyrazolopyrimidinoneALDH1A10.9Suffered from poor metabolic stability and aqueous solubility.[3]
Compound 6 Oxetane-containingALDH1A subfamily0.08 - 0.25Robust inhibitor with excellent selectivity over ALDH2 and significantly improved metabolic stability.[3]

Experimental Protocols

The data presented above is typically generated using a variety of biophysical and biochemical assays. Below are detailed, representative methodologies for key experiments used to determine the binding affinity and selectivity of small molecule inhibitors.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method is used to measure the concentration of an antigen (or in this case, the ability of a small molecule to inhibit a protein-ligand interaction) by detecting interference in a signal output.

  • Plate Coating: Microtiter plate wells are coated with 100 µl of the target protein solution (1-10 µg/ml in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is covered and incubated overnight at 4°C.[6]

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]

  • Blocking: 200 µl of blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.[7][8]

  • Competition Reaction: A mixture of a fixed concentration of a known, labeled ligand (competitor) and varying concentrations of the unlabeled test compound (substituted oxetane) is prepared. 50 µl of this mixture is added to 50 µl of the primary antibody solution for each well. This antigen-antibody mixture is incubated for 1 hour at room temperature.[6]

  • Incubation: 100 µl of the pre-incubated mixture is added to each well of the coated plate and incubated for 1-2 hours at room temperature.[6][7]

  • Washing: The plate is washed three times with wash buffer.[6][7]

  • Secondary Antibody Incubation: 100 µl of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.[6]

  • Washing: The plate is washed three times with wash buffer.[6][7]

  • Substrate Addition: 100 µl of a suitable substrate (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark for 15-30 minutes.[7]

  • Reaction Stoppage: The reaction is stopped by adding 50-100 µl of a stop solution (e.g., 2N H2SO4 for TMB).[7]

  • Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is calculated.[7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions, providing data on binding kinetics (association and dissociation rates) and affinity.

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is selected and equilibrated with running buffer (e.g., HBS-EP).[9]

  • Ligand Immobilization: The target protein (ligand) is immobilized on the sensor chip surface, typically via amine coupling. This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, injecting the protein solution at an optimal pH for pre-concentration, and then deactivating excess reactive groups with ethanolamine.[9][10]

  • Analyte Injection: The small molecule (analyte, i.e., the substituted oxetane) is dissolved in the running buffer at various concentrations. These solutions are injected sequentially over the sensor surface.[11][12]

  • Data Collection: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time and recorded as a sensorgram (response units vs. time).[10]

  • Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the protein-small molecule interaction (e.g., a high or low pH buffer, high salt concentration) to prepare for the next injection.[9][10]

  • Data Analysis: The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Mass Spectrometry (MS)-Based Protein-Ligand Binding Analysis

Native mass spectrometry allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity.

  • Sample Preparation: Solutions of the target protein and the oxetane-containing ligand are prepared in a volatile buffer (e.g., ammonium acetate) that is compatible with electrospray ionization (ESI).

  • Incubation: The protein and ligand are incubated together to allow for the formation of the non-covalent complex. For affinity measurements, a titration series with varying ligand concentrations is prepared.[13]

  • Native ESI-MS Analysis: The samples are introduced into the mass spectrometer using a gentle ESI source to preserve the non-covalent interactions. The instrument parameters (e.g., capillary voltage, cone voltage, pressures) are optimized to minimize in-source dissociation of the complex.[13]

  • Data Acquisition: Mass spectra are acquired, showing peaks corresponding to the free protein, the free ligand (if detectable), and the protein-ligand complex.[13]

  • Data Analysis: The relative intensities of the free and bound protein peaks are used to determine the fraction of bound protein. By titrating the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.[13][14] Competition experiments with multiple ligands can also be performed to determine relative binding affinities.[13]

Visualizations

Experimental Workflow: Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Target Protein Immobilization p2 Blocking of Non-specific Sites p1->p2 a1 Competitive Binding Incubation p2->a1 p3 Preparation of Oxetane Analogs and Labeled Ligand p3->a1 a2 Washing to Remove Unbound Molecules a1->a2 a3 Addition of Detection Reagent a2->a3 a4 Signal Measurement a3->a4 d1 Generate Dose-Response Curve a4->d1 d2 Calculate IC50 Values d1->d2 d3 Compare Potency of Oxetane Analogs d2->d3

Caption: Workflow for a competitive binding assay to determine IC50 values.

Signaling Pathway: PI3K/AKT/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Growth Cell Growth, Proliferation, Survival S6K->Growth fourEBP1->Growth Inhibition of translation initiation Inhibitor Oxetane-based mTOR Inhibitor Inhibitor->mTORC1

References

Safety Operating Guide

Proper Disposal of Oxetan-2-ylmethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Oxetan-2-ylmethanol, designed for researchers, scientists, and professionals in drug development.

This compound, while a valuable building block in chemical synthesis, requires careful handling and disposal due to its potential hazards. Adherence to the following protocols will minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.

  • Waste Collection and Storage :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

  • Engage a Licensed Disposal Service :

    • Contact a certified professional waste disposal service to handle the final disposal of the chemical.[1]

    • Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the material's properties, including its flammability.[1]

  • Incineration :

    • The recommended method of disposal is combustion in a chemical incinerator equipped with an afterburner and a scrubber.[1]

    • This process should only be carried out by trained professionals at a licensed facility.

  • Disposal of Contaminated Materials :

    • Any materials, such as personal protective equipment, absorbent pads, or empty containers that are contaminated with this compound should be treated as hazardous waste.

    • Contaminated packaging and other materials should be disposed of in the same manner as the unused product.[1]

Disposal "Don'ts"

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix this compound waste with other incompatible waste streams.

  • DO NOT attempt to evaporate the chemical as a disposal method.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information regarding the disposal of this compound.

ParameterInformationSource
Primary Disposal Method IncinerationMSDS
Equipment Specification Chemical incinerator with afterburner and scrubber[1]
Service Provider Licensed professional waste disposal company[1]
Contaminated Packaging Dispose of as unused product[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Waste this compound Generated B Is the container properly labeled and sealed? A->B G Dispose of contaminated materials as hazardous waste A->G C Label and seal the container appropriately B->C No D Store in a designated, well-ventilated area B->D Yes C->D E Contact a licensed waste disposal company D->E F Arrange for incineration E->F

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Oxetan-2-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Oxetan-2-ylmethanol. This guide provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. Adherence to proper safety measures is paramount for all personnel. The following information, compiled from safety data sheets and established laboratory safety protocols, will help you mitigate risks effectively.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory ProtectionHand Protection
Routine Handling & Dispensing Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1]Impervious clothing, such as a fully buttoned lab coat.[1]Not generally required if handled in a well-ventilated area or chemical fume hood.[1]Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). Gloves must be inspected before use.[1][2]
Spill Cleanup Chemical safety goggles or a full-face shield.[3]Chemical-resistant suit or coveralls.[3][4]Air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the spill size and ventilation.[2][3]Heavy-duty chemical-resistant gloves.[4]
Heating or Generating Aerosols Chemical safety goggles and a face shield.[3]Impervious clothing and a chemical-resistant apron.A properly fitted air-purifying respirator with organic vapor cartridges or a supplied-air respirator should be used.[2][3]Chemical-resistant gloves.[1]

Standard Operating Procedure for Safe Handling

Following a standardized procedure is critical for minimizing exposure and ensuring safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container tightly closed.[1]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use the minimum quantity required for the experiment.

  • Ensure all necessary safety equipment, such as an eyewash station and safety shower, is readily accessible.

4. Disposal of Waste:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Collect waste in a designated, properly labeled, and sealed container.

  • The first rinse of any empty container must be collected and disposed of as hazardous waste.[6]

  • Contaminated materials, such as gloves and absorbent pads, should also be disposed of as hazardous waste.

5. In Case of Exposure or Spill:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

  • Spill: Evacuate the area. Use personal protective equipment to contain and clean up the spill with an inert absorbent material.[1] Place the waste in a sealed container for disposal.

Visual Safety Guides

To further clarify the safety procedures, the following diagrams illustrate the workflow for handling this compound and the logical steps for hazard mitigation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identifies Hazards Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensures Safety Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical Ready for Use Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Proceeds to Decontaminate Decontaminate Perform Experiment->Decontaminate On Completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregates Store Properly Store Properly Dispose Waste->Store Properly Final Step

Workflow for Handling this compound

cluster_hazard Hazard Identification cluster_control Control Measures cluster_mitigation Risk Mitigation Skin Irritation Skin Irritation Personal Protective Equipment Personal Protective Equipment Skin Irritation->Personal Protective Equipment Requires Eye Irritation Eye Irritation Eye Irritation->Personal Protective Equipment Requires Inhalation Hazard Inhalation Hazard Engineering Controls Engineering Controls Inhalation Hazard->Engineering Controls Requires Safe Handling Procedures Safe Handling Procedures Engineering Controls->Safe Handling Procedures Enables Administrative Controls Administrative Controls Personal Protective Equipment->Safe Handling Procedures Part of Emergency Response Plan Emergency Response Plan Safe Handling Procedures->Emergency Response Plan Informs Proper Disposal Proper Disposal Safe Handling Procedures->Proper Disposal Dictates

Hazard Identification and Risk Mitigation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetan-2-ylmethanol
Reactant of Route 2
Oxetan-2-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.